molecular formula C10H8ClNO B2414212 8-Chloro-7-methoxyquinoline CAS No. 1422978-91-3

8-Chloro-7-methoxyquinoline

Cat. No.: B2414212
CAS No.: 1422978-91-3
M. Wt: 193.63
InChI Key: NLAFVDTYGSLSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-7-methoxyquinoline, with the molecular formula C10H8ClNO, is a quinoline derivative utilized in chemical and pharmaceutical research as a versatile synthetic building block . The quinoline scaffold is a fundamental structure in medicinal chemistry, known for its wide range of biological activities. While specific biological data for this particular chloro-methoxy analogue may be limited, structurally similar quinoline and 8-hydroxyquinoline derivatives have demonstrated significant research potential. These include investigated applications in antimalarial and antineoplastic agent development, highlighting the value of this chemical scaffold in drug discovery . This compound serves researchers as a key intermediate for constructing more complex molecules, studying structure-activity relationships, and exploring new chemical entities in various therapeutic areas. 8-Chloro-7-methoxyquinoline is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

8-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAFVDTYGSLSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Multi-Step Synthesis of 8-Chloro-7-methoxyquinoline from 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact: Senior Application Scientist Gemini Laboratories

Abstract

8-Chloro-7-methoxyquinoline is a valuable heterocyclic scaffold, serving as a key intermediate in the synthesis of various pharmacologically active molecules. The transformation of the readily available starting material, 8-hydroxyquinoline, into this target compound presents a significant synthetic challenge due to the required functional group manipulations at positions 7 and 8 of the quinoline core. A direct conversion is not feasible; therefore, this guide details a robust and scientifically grounded multi-step synthetic pathway. The proposed strategy involves an initial regioselective bromination of 8-hydroxyquinoline, followed by a copper-catalyzed nucleophilic methoxylation, and concludes with a deoxychlorination to yield the final product. This document provides detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic route, intended for researchers and professionals in chemical synthesis and drug development.

Introduction: The Synthetic Challenge

8-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and neuroprotective properties.[1][2] The specific analogue, 8-chloro-7-methoxyquinoline, represents a synthetically attractive building block for the development of novel therapeutics. The challenge lies in the conversion of 8-hydroxyquinoline, which involves the introduction of a methoxy group at the C-7 position and the replacement of the C-8 hydroxyl group with a chlorine atom.

The electronic properties of the 8-hydroxyquinoline ring system dictate the course of typical electrophilic aromatic substitution reactions. The hydroxyl group is a potent activating ortho-, para-director, meaning that electrophilic attack is overwhelmingly favored at the C-5 and C-7 positions.[3] This inherent reactivity precludes a direct and selective introduction of the required functionalities in a single step. Therefore, a strategic, multi-step approach is necessary to overcome these regiochemical hurdles and achieve the desired molecular architecture. This guide elucidates such a pathway, prioritizing reaction feasibility, yield, and scalability.

Proposed Synthetic Strategy: A Three-Step Approach

To achieve the synthesis of 8-chloro-7-methoxyquinoline from 8-hydroxyquinoline, we propose a logical three-step sequence. This pathway is designed to systematically install the required functional groups by leveraging established and reliable chemical transformations. The overall workflow is as follows:

  • Regioselective Bromination: Introduction of a bromine atom at the C-7 position of 8-hydroxyquinoline. This halogen serves as a handle for the subsequent introduction of the methoxy group.

  • Nucleophilic Methoxylation: A copper-catalyzed Ullmann-type reaction to replace the C-7 bromine atom with a methoxy group, forming the key intermediate 7-methoxy-8-hydroxyquinoline.

  • Deoxychlorination: Conversion of the C-8 hydroxyl group of the intermediate into the final chloro functionality using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃).

G A 8-Hydroxyquinoline B 7-Bromo-8-hydroxyquinoline A->B Step 1: Bromination C 7-Methoxy-8-hydroxyquinoline B->C Step 2: Methoxylation D 8-Chloro-7-methoxyquinoline C->D Step 3: Deoxychlorination G cluster_0 Electrophilic Aromatic Substitution (Bromination) Start 8-Hydroxyquinoline + Br₂ Intermediate1 Sigma Complex (Wheland Intermediate) Start->Intermediate1 π-complex formation & electrophilic attack Product 7-Bromo-8-hydroxyquinoline + HBr Intermediate1->Product Deprotonation & Aromatization G cluster_0 Ullmann Catalytic Cycle CuI Cu(I)L₂ CuIII Ar-Cu(III)(OMe)L₂ CuI->CuIII Oxidative Addition (Ar-Br) CuIII->CuI Reductive Elimination (Ar-OMe formed)

Sources

A Guide to the Spectroscopic Characterization of 8-Chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Identification

In the landscape of drug discovery and materials science, quinoline scaffolds are of paramount importance, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1] The specific compound, 8-Chloro-7-methoxyquinoline (CAS No. 1422978-91-3), represents a key heterocyclic building block.[2][3] Its utility in the synthesis of bioactive molecules hinges on the precise placement of its chloro and methoxy substituents, which dictates its steric and electronic properties. Consequently, the unambiguous structural confirmation of this molecule is not merely an academic exercise but a foundational requirement for its application in any research or development context.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of 8-Chloro-7-methoxyquinoline. The protocols and interpretations that follow are grounded in established principles and data from analogous quinoline systems, designed to serve as a self-validating framework for researchers.

Disclaimer: As of the latest literature review, publicly available experimental spectra for 8-Chloro-7-methoxyquinoline are not available. The data presented herein are predicted values based on established spectroscopic principles and analysis of structurally similar compounds. These predictions provide a robust baseline for researchers to compare with their own experimental results.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-Chloro-7-methoxyquinoline, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline ring.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter selection to ensure high-quality, reproducible data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 8-Chloro-7-methoxyquinoline sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition (¹H NMR):

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

  • Instrument Setup & Acquisition (¹³C NMR):

    • Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum to single lines for each unique carbon atom.[5]

    • A sufficient number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.[6]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen and chlorine atoms and the electron-donating effect of the methoxy group.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~8.90ddJ ≈ 4.5, 1.5 Hz1HH-2Adjacent to the electronegative ring nitrogen, deshielded. Coupled to H-3 and H-4.
~8.20dJ ≈ 8.5 Hz1HH-4Deshielded by proximity to nitrogen. Coupled to H-3.
~7.55dJ ≈ 8.8 Hz1HH-5Part of the benzene ring, coupled to H-6.
~7.45ddJ ≈ 8.5, 4.5 Hz1HH-3Coupled to both H-2 and H-4.
~7.10dJ ≈ 8.8 Hz1HH-6Shielded by the adjacent methoxy group at C-7. Coupled to H-5.
~4.05s-3H-OCH₃Typical chemical shift for an aromatic methoxy group. Appears as a singlet as there are no adjacent protons.
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts are highly sensitive to the electronic environment.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155.0C-7Attached to the electron-donating methoxy group, significantly deshielded.
~150.0C-2Adjacent to the ring nitrogen.
~142.0C-8aBridgehead carbon adjacent to the nitrogen.
~136.0C-4Deshielded by the ring nitrogen.
~128.0C-5Aromatic carbon.
~127.0C-4aBridgehead carbon.
~122.0C-3Aromatic carbon.
~118.0C-8Attached to the electronegative chlorine atom.
~108.0C-6Shielded by the ortho-methoxy group.
~56.5-OCH₃Typical shift for a methoxy carbon attached to an aromatic ring.[7]
NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation A Dissolve Sample (5-10 mg in CDCl3) B Add TMS Standard A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum (≥400 MHz) C->D E Acquire 13C Spectrum (Proton Decoupled) F Process FID (Fourier Transform) E->F G Integrate Peaks (1H) F->G I Assign Chemical Shifts (1H & 13C) F->I H Analyze Multiplicity (1H) G->H H->I J Structure Confirmation I->J

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

The choice of sampling technique depends on the physical state of the sample. For a solid like 8-Chloro-7-methoxyquinoline, the KBr pellet method is a classic and reliable choice.

  • Sample Preparation (KBr Pellet Method):

    • Gently grind 1-2 mg of the sample with an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

    • Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

    • Transfer the powder to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the functional groups within the molecule.

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3100-3000MediumC-H StretchAromatic C-H
2980-2850MediumC-H Stretch-OCH₃ group
1620-1580Strong-MediumC=C & C=N StretchQuinoline ring system
1500-1450StrongC=C StretchAromatic ring
1270-1230StrongC-O Stretch (asymmetric)Aryl-alkyl ether (-O-CH₃)
1050-1020StrongC-O Stretch (symmetric)Aryl-alkyl ether (-O-CH₃)
850-750StrongC-H Bend (out-of-plane)Substituted aromatic ring
~700Medium-WeakC-Cl StretchAryl chloride

The presence of strong bands in the 1620-1450 cm⁻¹ region confirms the aromatic quinoline core. The distinctive strong C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹ are highly indicative of the aryl-alkyl ether (methoxy group), while the C-Cl stretch is expected at lower wavenumbers.

IR Analysis Workflow Diagram

IR_Workflow A Prepare Sample (e.g., KBr Pellet) B Acquire Background Spectrum (Atmospheric Correction) A->B C Acquire Sample Spectrum (4000-400 cm-1) B->C D Identify Key Absorption Bands C->D E Correlate Bands to Functional Groups D->E F Confirm Molecular Backbone and Substituents E->F

Caption: FT-IR analysis workflow for functional group identification.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.

Experimental Protocol: EI-MS Data Acquisition

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (~70 eV). This will ionize the molecule by ejecting an electron, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z value.

MS Spectral Interpretation

The molecular formula of 8-Chloro-7-methoxyquinoline is C₁₀H₈ClNO. The nominal molecular weight is 193 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern is expected for the molecular ion and any chlorine-containing fragments. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, we expect to see two peaks for the molecular ion: one at m/z 193 (for the ³⁵Cl isotope) and another at m/z 195 (for the ³⁷Cl isotope), with the peak at m/z 195 having about one-third the intensity of the peak at m/z 193.[8]

Predicted m/zIon StructureFragmentation Pathway
193/195[C₁₀H₈ClNO]⁺•Molecular Ion (M⁺•)
178/180[C₉H₅ClNO]⁺•Loss of a methyl radical (•CH₃) from the methoxy group. This is a common fragmentation for methoxy aromatics.
150/152[C₉H₅Cl]⁺•Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ ion.
115[C₈H₅N]⁺•Loss of a chlorine radical (•Cl) from the [M-CO] fragment.
Mass Spectrometry Fragmentation Workflow

MS_Fragmentation M Molecular Ion (M+•) m/z 193/195 M_minus_15 [M-CH3]+ m/z 178/180 M->M_minus_15 - •CH3 M_minus_43 [M-CH3-CO]+ m/z 150/152 M_minus_15->M_minus_43 - CO Fragment_115 [C8H5N]+• m/z 115 M_minus_43->Fragment_115 - •Cl

Caption: Predicted EI-MS fragmentation of 8-Chloro-7-methoxyquinoline.

Conclusion: An Integrated Spectroscopic Portrait

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 8-Chloro-7-methoxyquinoline:

  • Mass Spectrometry establishes the molecular weight (193/195 amu) and confirms the presence of one chlorine atom.

  • IR Spectroscopy identifies the key functional groups: an aromatic system, a C-O ether linkage, and a C-Cl bond.

  • NMR Spectroscopy provides the definitive structural map, confirming the presence of five unique aromatic protons and a three-proton methoxy singlet, with chemical shifts and coupling patterns consistent with the 8-chloro, 7-methoxy substitution pattern on the quinoline core.

Together, these techniques provide a cohesive and self-reinforcing dataset that allows for the confident and unambiguous structural assignment of 8-Chloro-7-methoxyquinoline, a critical step for its use in advanced chemical synthesis and research.

References

  • (No valid reference)
  • (No valid reference)
  • ResearchGate. (2025). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)
  • American Chemical Society. (1951). Preparation of Some Substituted 8-Hydroxy- and 8-Methoxyquinolines. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)
  • The Journal of Organic Chemistry. (1976). Electrophilic halogenation of 8-methoxyquinoline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Chloro-7-methoxyquinoline. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)
  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)

Sources

An Inquiry into the Properties and Applications of 8-Chloro-7-methoxyquinoline (CAS 1422978-91-3): Acknowledging a Knowledge Gap

Author: BenchChem Technical Support Team. Date: January 2026

An extensive review of publicly accessible scientific and technical literature reveals a significant deficit of in-depth information regarding the chemical compound identified by CAS number 1422978-91-3. This compound, identified as 8-Chloro-7-methoxyquinoline, appears to be a novel or relatively obscure chemical entity with limited documented research and applications.

Table 1: Basic Chemical Identifiers for CAS 1422978-91-3

IdentifierValueSource
CAS Number 1422978-91-3[1]
Chemical Name 8-Chloro-7-methoxyquinoline[1]
Molecular Formula C₁₀H₈ClNO[2]
Molecular Weight 193.63 g/mol [2]

Limited Available Data

The primary sources of information for 8-Chloro-7-methoxyquinoline are chemical supplier catalogs.[1][3] These sources confirm its chemical name and basic formula but do not provide any substantive technical data beyond these identifiers.

The Unanswered Questions: A Call for Further Research

For researchers, scientists, and drug development professionals, the absence of key information presents both a challenge and an opportunity. The following critical areas remain to be elucidated for 8-Chloro-7-methoxyquinoline:

  • Physicochemical Properties: Detailed data on melting point, boiling point, solubility, pKa, and spectral characteristics (NMR, IR, Mass Spectrometry) are essential for handling, characterization, and application development.

  • Synthesis and Purification: Validated, scalable, and cost-effective synthesis and purification protocols are necessary for making the compound accessible for research and development.

  • Mechanism of Action and Biological Activity: The core of its potential utility lies in understanding its biological targets and mechanism of action. At present, there is no information on its pharmacological profile.

  • Applications in Research and Drug Development: Without foundational data, its potential as a scaffold in medicinal chemistry, a tool compound in chemical biology, or a material in other scientific disciplines remains purely speculative.

  • Safety and Toxicology: A comprehensive Safety Data Sheet (SDS) detailing its toxicological properties, handling precautions, and emergency procedures is not publicly available. Generic safety precautions for handling chemical compounds should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[4][5] Work should be conducted in a well-ventilated area.[5]

Conclusion

While the identity of CAS number 1422978-91-3 as 8-Chloro-7-methoxyquinoline has been established, the scientific community currently lacks the necessary body of research to compile an in-depth technical guide. The information gap surrounding this compound underscores the vastness of chemical space and the continuous emergence of new molecules with yet-to-be-discovered properties and applications.

For researchers interested in this compound, the path forward would involve de novo synthesis and comprehensive characterization to establish its fundamental properties. Such foundational work would be a prerequisite for any exploration of its potential in drug discovery or other scientific fields. The current state of knowledge serves as a clear indication that 8-Chloro-7-methoxyquinoline represents uncharted territory for chemical and biological exploration.

References

  • MySkinRecipes. Pyrimidine Derivatives (73). [Link]

  • EON Biotech. Shop – Page 1824. [Link]

  • Covestro. SAFETY DATA SHEET. [Link]

Sources

An In-depth Technical Guide to 8-Chloro-7-methoxyquinoline: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Chloro-7-methoxyquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. While direct literature on its initial discovery is sparse, this document consolidates established synthetic methodologies and spectroscopic principles to offer a robust guide for its preparation and characterization.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The substitution pattern on the quinoline core is critical in defining its biological activity, making the synthesis and characterization of novel derivatives a key focus in the development of new therapeutic agents. 8-Chloro-7-methoxyquinoline represents a specific substitution pattern with potential for further chemical exploration and biological evaluation.

Proposed Synthesis of 8-Chloro-7-methoxyquinoline

The synthesis of 8-Chloro-7-methoxyquinoline can be logically approached through a multi-step process, beginning with a suitable aniline precursor. A plausible and efficient route involves the preparation of 2-chloro-3-methoxyaniline followed by a classical quinoline ring-forming reaction.

Synthesis of the Key Precursor: 2-Chloro-3-methoxyaniline

The journey to our target molecule begins with the synthesis of the essential starting material, 2-chloro-3-methoxyaniline. A reliable method for its preparation is the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole.

Experimental Protocol: Synthesis of 2-chloro-3-methoxyaniline

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and ethanol (19 mL).

  • Addition of Reducing Agent: To this solution, add iron powder (1.64 g, 29.4 mmol). The use of iron in an acidic medium is a classic and effective method for the reduction of aromatic nitro groups.

  • Reaction: Stir the reaction mixture vigorously at reflux for approximately 3.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (70 mL) and carefully neutralize it with solid sodium carbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Purification: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield crude 2-chloro-3-methoxyaniline as a yellow oil. This crude product is often of sufficient purity for the subsequent step.[2]

Construction of the Quinoline Ring: The Skraup Synthesis

With 2-chloro-3-methoxyaniline in hand, the quinoline core can be constructed using the Skraup synthesis. This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[3]

Experimental Protocol: Synthesis of 8-Chloro-7-methoxyquinoline

  • Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the sulfuric acid, cautiously add 2-chloro-3-methoxyaniline, followed by glycerol. An oxidizing agent, such as nitrobenzene or arsenic acid, is then added.[4] The reaction is highly exothermic and requires careful control of the addition rate and temperature.

  • Heating: Heat the reaction mixture gently. The reaction is often vigorous, and the temperature should be carefully monitored and controlled.

  • Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize the acidic solution with a base, such as sodium hydroxide, which will precipitate the crude product.

  • Purification: The crude 8-Chloro-7-methoxyquinoline can be purified by steam distillation or recrystallization from a suitable solvent to afford the final product.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_quinoline Quinoline Formation (Skraup Synthesis) 2_chloro_3_nitroanisole 2-Chloro-3-nitroanisole Fe_AcOH_EtOH Fe, Acetic Acid, Ethanol Reflux 2_chloro_3_nitroanisole->Fe_AcOH_EtOH Reduction 2_chloro_3_methoxyaniline 2-Chloro-3-methoxyaniline Fe_AcOH_EtOH->2_chloro_3_methoxyaniline Glycerol_H2SO4_Oxidant Glycerol, H₂SO₄ Oxidizing Agent 2_chloro_3_methoxyaniline->Glycerol_H2SO4_Oxidant Cyclization 8_Chloro_7_methoxyquinoline 8-Chloro-7-methoxyquinoline Glycerol_H2SO4_Oxidant->8_Chloro_7_methoxyquinoline

Caption: Proposed two-step synthesis of 8-Chloro-7-methoxyquinoline.

Initial Characterization of 8-Chloro-7-methoxyquinoline

The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectroscopic data for 8-Chloro-7-methoxyquinoline based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The methoxy group will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group.

| Predicted NMR Data for 8-Chloro-7-methoxyquinoline | | :--- | :--- | | ¹H NMR (Predicted) | Aromatic protons: δ 7.0-8.9 ppm (complex multiplets), Methoxy protons: δ ~4.0 ppm (singlet) | | ¹³C NMR (Predicted) | Aromatic carbons: δ 110-160 ppm, Methoxy carbon: δ ~56 ppm |

Infrared (IR) Spectroscopy

The IR spectrum of 8-Chloro-7-methoxyquinoline will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Predicted IR Absorption Bands for 8-Chloro-7-methoxyquinoline | | :--- | :--- | | Functional Group | Expected Absorption Range (cm⁻¹) | | C-H (aromatic) | 3000-3100 | | C-H (methoxy) | 2850-2960 | | C=C and C=N (aromatic ring) | 1500-1600 | | C-O (methoxy) | 1000-1300 | | C-Cl | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 8-Chloro-7-methoxyquinoline (C₁₀H₈ClNO), the expected molecular weight is approximately 193.63 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak. Common fragmentation pathways for quinolines include the loss of small molecules such as HCN.[5] For this specific molecule, fragmentation may also involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Potential Applications and Future Directions

Given the prevalence of the quinoline scaffold in pharmaceuticals, 8-Chloro-7-methoxyquinoline serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chloro and methoxy substituents provides handles for further chemical modifications, allowing for the generation of a library of derivatives for biological screening. Areas of potential interest for compounds derived from this scaffold include oncology, infectious diseases, and neurodegenerative disorders.

Conclusion

This technical guide provides a scientifically grounded pathway for the synthesis and characterization of 8-Chloro-7-methoxyquinoline. By leveraging established organic chemistry principles and spectroscopic analysis of analogous structures, researchers can confidently approach the preparation and identification of this and other novel quinoline derivatives. The methodologies outlined herein are intended to serve as a foundational resource for scientists and professionals engaged in the exciting field of drug discovery and development.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Kim, J., Lee, S., & Kim, H. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 26(22), 15481-15487.
  • Wikipedia contributors. (2023, November 28). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • MDPI. (2018). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. In NASA Ames Research Center.
  • Wikipedia contributors. (2023, April 2). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, October 16). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, May 15). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia contributors. (2023, November 28). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. [Link]

  • Journal of the American Chemical Society. Infrared Spectral-Structural Correlations of Quinolines. [Link]

  • ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... [Link]

Sources

A Technical Guide to the Reactivity Profile of the Chlorine Atom in 8-Chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Chloro-7-methoxyquinoline is a key heterocyclic scaffold, presenting a strategic chlorine atom at the C8 position that serves as a versatile functionalization handle. This guide provides an in-depth analysis of the reactivity profile of this C8-Cl bond, tailored for researchers, scientists, and professionals in drug development. We will explore the underlying electronic factors governing its reactivity and provide a comprehensive overview of its participation in critical synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and various Palladium-Catalyzed Cross-Coupling reactions. This document is structured to deliver not just procedural steps but the causal logic behind experimental design, supported by detailed protocols, quantitative data summaries, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of 8-Chloro-7-methoxyquinoline

The quinoline framework is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-HIV, and neuroprotective properties.[1][3][4] The specific molecule, 8-chloro-7-methoxyquinoline, offers a unique combination of features: the quinoline core for biological interaction, a methoxy group that can modulate solubility and electronic properties, and a chlorine atom at the C8 position. This C8-Cl bond is the primary focus of this guide, as its selective transformation is a gateway to novel analogues with potentially enhanced pharmacological profiles. Understanding its reactivity is paramount for its effective utilization in synthetic campaigns.

Electronic Profile and Its Influence on C8-Cl Reactivity

The reactivity of the chlorine atom at the C8 position is not governed in isolation. It is a direct consequence of the electronic interplay between the electron-donating methoxy group (-OCH₃) at C7 and the inherent electron-withdrawing nature of the quinoline ring's nitrogen atom.

  • Quinoline Nitrogen: The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density from the entire fused ring system through inductive and resonance effects. This deactivation of the carbocyclic ring is a key factor influencing its chemistry.

  • 7-Methoxy Group: The methoxy group at the C7 position is a powerful electron-donating group (EDG) through resonance (+R effect), pushing electron density into the benzene portion of the quinoline. It is, however, weakly electron-withdrawing through induction (-I effect). Being ortho to the C8-Cl bond, its net electron-donating character increases the electron density at C8.

  • Combined Effect: This electronic push from the C7-methoxy group counteracts the general electron withdrawal by the ring nitrogen. This makes the C8 position relatively electron-rich compared to a C-Cl bond in a quinoline without the methoxy substituent. This has profound implications:

    • It generally disfavors classical Nucleophilic Aromatic Substitution (SNAr), which requires an electron-deficient aromatic ring.

    • It has a less pronounced, but still relevant, effect on Palladium-catalyzed cross-coupling reactions, which proceed through a different mechanistic manifold (oxidative addition) that is less dependent on severe ring deactivation.

Nucleophilic Aromatic Substitution (SNAr): A Challenging Pathway

The SNAr mechanism typically involves the addition of a nucleophile to an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[5][6][7][8] For this to be efficient, strong electron-withdrawing groups (like -NO₂) are usually required at positions ortho or para to the leaving group to stabilize the negative charge of the intermediate.[7]

In 8-chloro-7-methoxyquinoline, the lack of a potent activating group and the presence of the electron-donating methoxy group make SNAr reactions challenging. However, under forcing conditions (high temperatures) or with highly potent nucleophiles, substitution can be achieved. A documented example involves the reaction of a similar 8-chloro-7-methoxy derivative with N-methylpiperazine, demonstrating that this pathway, while not ideal, is viable.[9]

Workflow: SNAr Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 8-Chloro-7-methoxyquinoline D Combine Reactants & Solvent in a Sealed Vessel A->D B Nucleophile (e.g., N-Methylpiperazine) B->D C High-boiling Point Solvent (e.g., DMF, NMP) C->D E Heat to High Temperature (e.g., 120-160 °C) D->E F Monitor by TLC/LC-MS E->F G Cool Reaction Mixture F->G H Aqueous Workup (Extraction) G->H I Purify by Column Chromatography H->I J Characterize Product I->J caption General workflow for S_N_Ar.

Caption: General workflow for S_N_Ar.

Representative SNAr Protocol
  • Vessel Preparation: To a pressure-rated reaction vessel, add 8-chloro-7-methoxyquinoline (1.0 eq).

  • Reagent Addition: Add the desired amine nucleophile (e.g., N-methylpiperazine, 2.0-3.0 eq) and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP).

  • Reaction Execution: Seal the vessel and heat the mixture to 120-160 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

ReactionNucleophileConditionsYieldReference
AminationN-MethylpiperazineNMP, 150 °CModerate[9]

Palladium-Catalyzed Cross-Coupling: The Premier Strategy

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodology for the functionalization of the C8-Cl bond in 8-chloro-7-methoxyquinoline.[10][11] These reactions proceed via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, and are generally more tolerant of substrate electronic diversity than SNAr.[12]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds.[13][14][15] It enables the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[16][17] For an electron-rich aryl chloride like our substrate, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition step and promote efficient catalysis.

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-Cl Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Complex [Ar-Pd(II)(L_n)(HNR'R'')]+Cl- OA_Complex->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex Ar-Pd(II)(L_n)-NR'R'' Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Ar-NR'R'' caption Buchwald-Hartwig catalytic cycle.

Caption: Buchwald-Hartwig catalytic cycle.

Exemplary Buchwald-Hartwig Protocol
  • Inert Atmosphere: Add 8-chloro-7-methoxyquinoline (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the XPhos ligand (1-2 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 2.0 eq) to an oven-dried flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution: Heat the mixture to 80-110 °C with stirring.

  • Monitoring & Workup: Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Amine Scope
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O100Primary & Secondary Amines
G3-XPhosNaOt-BuToluene110Anilines, Heterocyclic Amines
Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a highly robust and widely used method for forming carbon-carbon bonds by coupling organohalides with organoboron compounds.[18][19][20] Its tolerance of a broad range of functional groups and generally mild reaction conditions make it invaluable in drug discovery.[21][22]

Catalytic Cycle: Suzuki-Miyaura Coupling

Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-Cl Pd0->OA_Complex Oxidative Addition (Ar-Cl) Transmetal_Complex Ar-Pd(II)(L_n)-R' OA_Complex->Transmetal_Complex Transmetalation (R'-B(OR)₂, Base) Transmetal_Complex->Pd0 Reductive Elimination Ar-R' caption Suzuki-Miyaura catalytic cycle.

Caption: Suzuki-Miyaura catalytic cycle.

Exemplary Suzuki-Miyaura Protocol
  • Inert Atmosphere: To a flask, add 8-chloro-7-methoxyquinoline (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O).

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, concentrate, and purify by chromatography or recrystallization.

Catalyst SystemBaseSolventTemperature (°C)Boronic Acid Scope
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90Aryl, Heteroaryl
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Vinyl, Substituted Aryl
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[23][24][25] This reaction is exceptionally useful for synthesizing arylalkynes, which are important precursors for more complex structures and rigid linkers in bioactive molecules. The classic protocol uses both palladium and copper(I) as co-catalysts, though copper-free versions have been developed.[25][26]

Catalytic Cycle: Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-Cl Pd0->OA_Complex Oxidative Addition (Ar-Cl) RE_Complex Ar-Pd(II)(L_n)-C≡CR' RE_Complex->Pd0 Reductive Elimination Ar-C≡CR' CuX Cu(I)-Cl CuAlkyne Cu(I)-C≡CR' CuX->CuAlkyne Base, H-C≡CR' CuAlkyne->RE_Complex Transmetalation caption Sonogashira catalytic cycle.

Caption: Sonogashira catalytic cycle.

Exemplary Sonogashira Protocol
  • Inert Atmosphere: Add 8-chloro-7-methoxyquinoline (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) to a flask under an inert atmosphere.

  • Solvent and Reagent Addition: Add an anhydrous, degassed amine solvent (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Catalyst SystemBase/SolventTemperature (°C)Alkyne Scope
Pd(PPh₃)₂Cl₂ / CuITriethylamine25-50Aryl, Alkyl, Silyl protected
Pd(OAc)₂ / SPhos (Cu-free)Cs₂CO₃ / Acetonitrile80Functionalized Alkynes

Summary and Outlook

The chlorine atom at the C8 position of 8-chloro-7-methoxyquinoline is a highly valuable synthetic handle, primarily activated through modern organometallic catalysis. While susceptible to Nucleophilic Aromatic Substitution under forcing conditions, its true synthetic potential is unlocked via palladium-catalyzed cross-coupling reactions.

Reaction TypeBond FormedKey FeaturesUtility
SNAr C-N, C-O, C-SRequires harsh conditions; limited scope.Access to simple amine/ether analogues.
Buchwald-Hartwig C-NExcellent scope and functional group tolerance.Core method for amine library synthesis.
Suzuki-Miyaura C-CRobust, mild conditions, commercially available reagents.Building biaryl and vinyl-quinoline structures.
Sonogashira C-C (alkyne)Introduces a linear, rigid C≡C linker.Access to alkynylated intermediates for further chemistry.

By leveraging the appropriate catalytic system, researchers can selectively and efficiently transform the C8 position, providing rapid access to diverse libraries of novel quinoline derivatives. This strategic functionalization is a critical enabler for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Scheme 2. Exploration of the reaction of 8-chloro-7-methoxy derivative... - ResearchGate. Available at: [Link]

  • On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available at: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD's Sterling Institute of Pharmacy. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years | Request PDF - ResearchGate. Available at: [Link]

  • Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Electrophilic halogenation of 8-methoxyquinoline | The Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Cross-coupling reaction - Wikipedia. Available at: [Link]

  • Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. Available at: [Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry - Morressier. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • [PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]

  • 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem. Available at: [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed. Available at: [Link]

  • Reaction sites of 8-hydroxyquinoline 1. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 8-Chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Chloro-7-methoxyquinoline. The method was systematically developed to separate the active pharmaceutical ingredient (API) from its potential degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] We describe the complete method development strategy, from initial parameter screening to final optimization. Furthermore, a detailed protocol for performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) is provided to validate the method's specificity. The final validated method is demonstrated to be linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and drug development environments.

Introduction

8-Chloro-7-methoxyquinoline is a substituted quinoline derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry and pharmaceutical development. Ensuring the purity and stability of such active pharmaceutical ingredients is a critical requirement for regulatory approval and patient safety. A stability-indicating analytical method (SIAM) is a validated quantitative procedure designed to detect a decrease in the amount of the API over time due to degradation.[3] High-performance liquid chromatography (HPLC) is the foremost technique for this purpose, offering the resolution needed to separate the intact API from process-related impurities and degradation products.[4][5]

The development of a robust SIAM is a multi-step process that involves understanding the analyte's physicochemical properties, optimizing chromatographic conditions, and rigorously challenging the method's specificity through forced degradation studies.[6][7] These studies expose the drug substance to extreme conditions to produce potential degradants, thereby ensuring the analytical method can effectively monitor the drug's stability.[1][6] This document provides both the scientific rationale and a practical, step-by-step protocol for developing and applying a stability-indicating HPLC method for 8-Chloro-7-methoxyquinoline.

Analyte Properties and Chromatographic Considerations

A successful method development strategy begins with an understanding of the analyte's chemical nature.

  • Structure:

    • Compound: 8-Chloro-7-methoxyquinoline

    • CAS Number: 1422978-91-3[8]

    • Molecular Formula: C₁₀H₈ClNO[9]

    • Molecular Weight: 193.63 g/mol [9]

  • Physicochemical Properties (Predicted):

    • logP: The presence of a chloro- and methoxy- group, along with the aromatic rings, suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

    • UV Absorbance: The conjugated aromatic system of the quinoline ring is expected to exhibit strong UV absorbance, enabling sensitive detection with a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Challenges: The basic nitrogen in the quinoline structure can interact with residual acidic silanols on the surface of silica-based HPLC columns, leading to poor peak shape (tailing). Therefore, careful selection of a high-purity, end-capped column and control of mobile phase pH are critical for achieving symmetric peaks. Furthermore, separating structurally similar quinoline derivatives can be challenging, sometimes requiring stationary phases with alternative selectivities beyond the standard C18.[10][11]

Materials and Reagents

  • Reference Standard: 8-Chloro-7-methoxyquinoline (Purity ≥ 99.0%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (≥98%), Ammonium Acetate (HPLC Grade), Hydrochloric Acid (37%), Sodium Hydroxide, Hydrogen Peroxide (30%)

  • Equipment:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

    • Analytical Balance (0.01 mg readability)

    • pH Meter

    • Class A Volumetric Glassware

    • Water Bath / Dry Heat Oven

    • Photostability Chamber

Method Development Strategy

The development process followed a logical, stepwise approach to optimize the separation of the parent compound from all potential degradants. Most stability-indicating methods for small molecules utilize gradient reversed-phase liquid chromatography (RPLC) with UV detection.[12]

Initial Screening: Column and Mobile Phase Selection

The primary goal is to find a set of conditions that provides retention for the main analyte and offers the best chance of separating it from closely related impurities.

  • Column Selection: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a logical starting point due to its versatility. However, based on literature concerning quinoline derivatives, a column with alternative selectivity, such as a Phenyl-Hexyl phase, should be considered if co-elution issues arise with the C18.[10][11]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity and better UV transparency.

    • Aqueous Phase & pH Control: To ensure good peak shape for the basic analyte, a buffered mobile phase is essential. A volatile buffer like ammonium acetate or formate is ideal for LC-MS compatibility. An acidic pH (e.g., pH 3.0-4.0) is chosen to protonate the quinoline nitrogen, which typically leads to better peak shape and consistent retention.

  • Wavelength Selection: The UV spectrum of 8-Chloro-7-methoxyquinoline is recorded using the PDA detector. The wavelength of maximum absorbance (λ-max) is selected for quantification to ensure the highest sensitivity.

Gradient Optimization

A gradient elution is necessary to separate compounds with a range of polarities, which is expected in a forced degradation sample.[12] The gradient is optimized by adjusting the initial and final organic solvent percentages and the gradient time to ensure that all degradation products are eluted from the column and that the main peak is well-resolved from its nearest neighbors (Resolution > 2.0).

Method_Development_Workflow A Analyte Characterization (Structure, Predicted pKa/logP) B Initial Screening - Column: C18, Phenyl-Hexyl - Mobile Phase: ACN/H2O with Buffer A->B Guides Choices C Wavelength Selection (PDA Scan for λ-max) B->C D Mobile Phase pH Optimization (Target pH 3-4 for Peak Shape) C->D E Gradient Scouting & Optimization (Adjust slope and time for resolution) D->E F Forced Degradation Study (Generate Degradants) E->F Apply Preliminary Method G Method Specificity Check (Peak Purity & Resolution) F->G Analyze Stressed Samples G->E Re-optimize if Needed H Final Optimized Method G->H If Specificity is Confirmed Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyze Dilute, Neutralize (if needed) & Inject into HPLC A->Analyze B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->Analyze C Oxidation (e.g., 3% H2O2, RT) C->Analyze D Thermal Stress (e.g., 80°C, Solid State) D->Analyze E Photolytic Stress (ICH Q1B Light Exposure) E->Analyze Start Prepare API Solution (e.g., 1 mg/mL) Start->A Start->B Start->C Start->D Start->E Control Unstressed Control Start->Control Evaluate Evaluate Results: - % Degradation - Peak Purity - Resolution Analyze->Evaluate Control->Analyze

Sources

Protocol for Achieving High Purity 8-Chloro-7-methoxyquinoline via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-7-methoxyquinoline is a crucial heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents and research chemicals. The purity of this quinoline derivative is paramount to ensure the desired efficacy, safety, and reproducibility of subsequent reactions and biological assays. This application note provides a detailed, step-by-step protocol for the purification of 8-Chloro-7-methoxyquinoline to high purity using the recrystallization technique. The document elucidates the underlying principles of solvent selection, the experimental procedure, and methods for verifying the purity of the final product.

Introduction: The Imperative for Purity

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including those with antimalarial, anticancer, and anti-inflammatory properties[1]. 8-Chloro-7-methoxyquinoline serves as a key intermediate in the synthesis of more complex molecules. Impurities present in the starting material, often remnants from the synthesis process such as starting materials, by-products, or tars, can lead to undesirable side reactions, lower yields, and introduce contaminants into the final active pharmaceutical ingredient (API)[2][3].

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds[4][5][6]. The method is predicated on the principle that the solubility of a compound in a solvent increases with temperature[5]. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor)[7]. This protocol is designed to be a robust and reproducible method for obtaining high-purity 8-Chloro-7-methoxyquinoline.

Foundational Principles of Recrystallization

A successful recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system. The ideal solvent will exhibit high solubility for 8-Chloro-7-methoxyquinoline at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration)[8].

The process of crystallization involves two key stages: nucleation and crystal growth. Nucleation is the initial formation of small crystal seeds, which then grow into larger, well-defined crystals. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the molecules of the target compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules[4][7].

Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a successful recrystallization protocol[5][9]. For 8-Chloro-7-methoxyquinoline, a substituted aromatic heterocycle, a systematic screening of solvents with varying polarities is recommended.

Criteria for an Optimal Recrystallization Solvent:

  • Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point[5][8].

  • Inertness: The solvent must not react chemically with 8-Chloro-7-methoxyquinoline[8][10].

  • Impurity Solubility: Impurities should remain either completely soluble or insoluble in the chosen solvent at all temperatures[8].

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process[10].

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible[10].

Recommended Solvents for Screening:

Based on the chemical structure of 8-Chloro-7-methoxyquinoline, the following solvents are suggested for initial screening:

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78Often a good choice for quinoline derivatives[11][12].
MethanolPolar Protic65Similar to ethanol, but its lower boiling point can be advantageous.
IsopropanolPolar Protic82A slightly less polar alcohol that may offer different solubility characteristics.
Ethyl AcetatePolar Aprotic77A moderately polar solvent that is effective for a wide range of organic compounds.
AcetonePolar Aprotic56A good solvent for many organic compounds with a convenient boiling point.
TolueneNonpolar111Can be effective for aromatic compounds, often yielding well-formed crystals[13].
Heptane/HexaneNonpolar98/69Can be used as an anti-solvent in a mixed solvent system.
WaterHighly Polar100Unlikely to be a good single solvent, but can be used in a mixed system with a miscible organic solvent like ethanol.

Solvent Screening Protocol:

  • Place approximately 20-30 mg of crude 8-Chloro-7-methoxyquinoline into a small test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • If the compound dissolves completely when hot, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals form upon cooling, the solvent is a promising candidate.

  • If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal.

  • If the compound is too soluble at room temperature or insoluble even when hot, it is not a suitable single solvent. Consider a mixed solvent system.

Detailed Recrystallization Protocol for 8-Chloro-7-methoxyquinoline

This protocol assumes that a suitable solvent (e.g., ethanol) or solvent pair has been identified through the screening process.

Step 1: Dissolution
  • Place the crude 8-Chloro-7-methoxyquinoline (e.g., 1.0 g) into an Erlenmeyer flask.

  • Add a boiling chip to the flask to ensure smooth boiling[4].

  • Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to cover the solid.

  • Gently heat the mixture on a hot plate or in a heating mantle while swirling continuously.

  • Add small portions of the hot solvent until the solid completely dissolves[4][7]. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

Step 2: Hot Filtration (Optional)

If insoluble impurities are observed in the hot solution, they must be removed by hot filtration.

  • Preheat a separate Erlenmeyer flask containing a small amount of the solvent.

  • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

  • Quickly pour the hot solution containing the dissolved product through the fluted filter paper. The preheating of the apparatus prevents premature crystallization in the funnel.

Step 3: Cooling and Crystallization
  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[4][5].

  • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for 15-30 minutes to maximize the yield of the crystallized product[4].

Step 4: Isolation of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

Step 5: Washing the Crystals
  • With the vacuum still on, wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities[6].

  • Use a minimal amount of cold solvent for washing to avoid dissolving a significant amount of the purified product.

Step 6: Drying the Product
  • Allow the crystals to air-dry in the Büchner funnel under vacuum for a few minutes to remove the bulk of the solvent.

  • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. The drying process can be expedited by placing the watch glass in a desiccator under vacuum.

  • Once dry, weigh the purified 8-Chloro-7-methoxyquinoline and calculate the percent recovery.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude_solid Crude Solid in Flask add_solvent Add Minimal Hot Solvent crude_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product High-Purity Crystals drying->pure_product

Caption: Workflow for the recrystallization of 8-Chloro-7-methoxyquinoline.

Characterization and Purity Assessment

The purity of the recrystallized 8-Chloro-7-methoxyquinoline should be assessed to validate the success of the protocol.

ParameterMethodExpected Result for High-Purity Product
Melting Point Melting Point ApparatusA sharp melting point range (typically < 1-2 °C). Impurities tend to depress and broaden the melting point range.
Appearance Visual InspectionCrystalline solid, uniform in appearance. The color should be consistent with literature values for the pure compound.
Chromatography Thin Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC)A single spot on TLC or a single major peak in the HPLC chromatogram indicates high purity.
Spectroscopy Nuclear Magnetic Resonance (NMR)The ¹H and ¹³C NMR spectra should be clean and match the expected chemical shifts and splitting patterns for 8-Chloro-7-methoxyquinoline, with no significant signals from impurities.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution was not sufficiently saturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out occurs. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- High concentration of impurities.- Re-heat the solution and add more solvent.- Use a lower-boiling point solvent or a different solvent system.
Low recovery of the product. - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure all apparatus for hot filtration is pre-heated.
Colored impurities remain. - The impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • When using flammable organic solvents, avoid open flames. Use a steam bath, heating mantle, or hot plate for heating[7].

  • Refer to the Safety Data Sheet (SDS) for 8-Chloro-7-methoxyquinoline and all solvents used for detailed hazard information.

References

Application Notes & Protocols: The Strategic Use of 8-Chloro-7-methoxyquinoline in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[2][3] Consequently, quinoline derivatives have been extensively investigated and developed as potent therapeutic agents across a spectrum of diseases, most notably in oncology.[4][5]

Numerous quinoline-based compounds have demonstrated significant anticancer activity through diverse mechanisms of action, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, intercalation with DNA, and inhibition of topoisomerases.[2][5] Marketed drugs and late-stage clinical candidates underscore the therapeutic viability of this scaffold.

This guide focuses on a specific, highly versatile precursor: 8-Chloro-7-methoxyquinoline . The strategic placement of its substituents offers a unique synthetic advantage. The methoxy group at the C7 position electronically influences the ring, while the chloro group at the C8 position serves as a robust and versatile synthetic handle. This allows for the precise and controlled introduction of various pharmacophores and functional groups, enabling the systematic exploration of chemical space to develop novel, potent, and selective anticancer agents.

Core Synthetic Strategies: Leveraging the C8-Chloro Substituent

The chemical reactivity of 8-Chloro-7-methoxyquinoline is dominated by the C8-chloro group, which provides a key point for diversification. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, are the primary tools for its elaboration.

Rationale for Synthetic Route Selection

The choice of synthetic strategy is dictated by the desired final structure.

  • Palladium-catalyzed cross-coupling reactions are ideal for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkynyl, and complex amine moieties. These reactions are favored for their high functional group tolerance, mild reaction conditions, and broad substrate scope.

  • Nucleophilic Aromatic Substitution (SNAr) provides a direct route to introduce amines, alcohols, and thiols. While sometimes requiring more forcing conditions than cross-coupling, it is a powerful and cost-effective method for installing key hydrogen-bond donors and acceptors.

G start 8-Chloro-7-methoxyquinoline suzuki suzuki start->suzuki ArB(OH)2 Pd Catalyst, Base buchwald buchwald start->buchwald R2NH Pd Catalyst, Base sonar sonar start->sonar Alkyne Pd/Cu Catalysts, Base snar snar start->snar R-NH2 / R-OH / R-SH Heat, Base aryl aryl suzuki->aryl amino amino buchwald->amino alkynyl alkynyl sonar->alkynyl ether ether snar->ether

Caption: Synthetic pathways for functionalizing 8-Chloro-7-methoxyquinoline.

Potential Mechanisms of Action for Derived Anticancer Agents

Derivatives synthesized from the 8-Chloro-7-methoxyquinoline scaffold can be designed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[6] By rationally designing the substituents introduced at the C8 position, it is possible to direct the resulting compounds toward specific biological targets.

  • Kinase Inhibition: Many clinically successful quinoline-based drugs function as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[6] By introducing moieties that mimic the hinge-binding region of ATP, novel derivatives can be developed as potent kinase inhibitors.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is frequently dysregulated in human cancers. The quinoline scaffold can be elaborated to create molecules that inhibit key nodes in this cascade, such as PI3K or Akt, leading to the induction of apoptosis and cell cycle arrest.[7]

  • DNA Damage and Apoptosis Induction: Certain quinoline structures can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA strand breaks and the activation of apoptotic pathways, such as the caspase cascade.[2][7]

// Nodes GF [label="Growth Factor\n(e.g., EGF)", shape=ellipse, fillcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; mTOR [label="mTOR"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline [label="Quinoline-Based\nInhibitor", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> EGFR; EGFR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation;

// Inhibition Edges Quinoline -> EGFR [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Quinoline -> PI3K [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Quinoline -> Akt [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }

Caption: Potential inhibition points for quinoline derivatives in the EGFR/PI3K/Akt pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two key synthetic transformations of 8-Chloro-7-methoxyquinoline. These protocols are designed to be self-validating, with clear explanations for the role of each reagent.

Protocol 1: Synthesis of an 8-Aryl-7-methoxyquinoline Derivative via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of 8-Chloro-7-methoxyquinoline with an arylboronic acid. The Suzuki reaction is exceptionally reliable for forming C(sp²)-C(sp²) bonds.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used to dissolve both the organic starting materials and the inorganic base. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

Materials:

  • 8-Chloro-7-methoxyquinoline (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 8-Chloro-7-methoxyquinoline, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 8-Aryl-7-methoxyquinoline derivative.

Protocol 2: Synthesis of an 8-Amino-7-methoxyquinoline Derivative via Buchwald-Hartwig Amination

This protocol describes the synthesis of 8-amino derivatives, which are common in kinase inhibitors. The Buchwald-Hartwig amination is a highly efficient method for forming carbon-nitrogen bonds.

Causality Behind Experimental Choices:

  • Catalyst System: A specific palladium precatalyst and ligand combination (e.g., Pd₂(dba)₃ with Xantphos or BINAP) is chosen to optimize reactivity for C-N bond formation. The choice of ligand is crucial and often depends on the specific amine being coupled.

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, allowing it to enter the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like Toluene or Dioxane are used to prevent quenching of the strong base and interference with the catalyst.

Materials:

  • 8-Chloro-7-methoxyquinoline (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.3 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine Ligand (e.g., Xantphos, 0.04 eq)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous, Degassed Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the base, palladium precatalyst, and ligand to a flame-dried Schlenk tube.

  • Add 8-Chloro-7-methoxyquinoline and the anhydrous, degassed toluene.

  • Add the amine substrate via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the target 8-Amino-7-methoxyquinoline derivative.

Data Presentation: Characterization and Biological Activity

Systematic evaluation of newly synthesized compounds is critical. All final compounds should be fully characterized to confirm their structure and purity. Their biological activity should then be assessed using standardized assays.

Table 1: Physicochemical Characterization Data Template

Compound IDStructureMolecular FormulaMass Spec (ESI-MS) [M+H]⁺Purity (HPLC/LCMS)
XYZ-001 [Image]C₁₈H₁₅N₂OCl327.09>98%
XYZ-002 [Image]C₂₀H₁₉N₃O330.16>99%
Control[Image]C₁₆H₁₂N₂O₂281.09>99%

Table 2: In Vitro Anticancer Activity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

Compound IDA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
XYZ-001 5.2 ± 0.48.1 ± 0.73.5 ± 0.3
XYZ-002 0.9 ± 0.11.5 ± 0.20.7 ± 0.1
Gefitinib0.5 ± 0.13.3 ± 0.5>10

Conclusion

8-Chloro-7-methoxyquinoline is a highly valuable and strategically functionalized starting material for the development of novel anticancer agents. The presence of the C8-chloro group serves as a versatile handle for modern synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This allows for the creation of diverse chemical libraries with the potential to inhibit critical cancer-related signaling pathways. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this powerful scaffold in the ongoing search for more effective cancer therapies.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Source available online]
  • Mushtaq, S., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]

  • Al-Ostoot, F. H., et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4485-4513. [Link]

  • Antony, M. M., & S, S. J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 133-144. [Source available online]
  • Patel, H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Lam, C. K., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 249-253. [Link]

  • Lv, P.-C., et al. (2010). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 15(9), 6136-6147. [Link]

  • de Almeida, R. F., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112111. [Link]

  • Singh, U. P., et al. (2021). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic & Medicinal Chemistry, 30, 115938. [Link]

  • de Oliveira, R. N., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2155-2165. [Link]

  • Kuran, B., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6245. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. MedChemica. [Link]

Sources

Application Notes & Protocols: Development of Antibacterial Compounds from 8-Chloro-7-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in an Era of Antimicrobial Resistance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent antibacterial action.[1] The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antibiotics.[2][3] The 8-chloro-7-methoxyquinoline framework serves as a promising starting point for designing new chemical entities. The specific substitution pattern on the quinoline core is critical, as it governs the compound's antibacterial efficacy, spectrum, and side-effect profile.[4] For instance, a halogen at the C8 position can enhance oral absorption and activity.[4]

This guide provides a comprehensive set of protocols and application notes for researchers engaged in the synthesis, screening, and preliminary characterization of novel antibacterial agents derived from the 8-chloro-7-methoxyquinoline scaffold. The methodologies are designed to follow a logical drug discovery cascade, from initial synthesis to primary bioactivity and safety assessments.

Section 1: Synthesis and Characterization of Novel Derivatives

The foundational step in developing new antibacterial agents is the chemical synthesis of a library of compounds. The strategic functionalization of the core 8-chloro-7-methoxyquinoline scaffold allows for the exploration of structure-activity relationships (SAR). A common and effective strategy involves the nucleophilic aromatic substitution of a leaving group, such as a chlorine atom at the C4 position, with various amine-containing moieties.

Workflow for Synthesis and Compound Verification

The following diagram illustrates the general workflow from chemical synthesis to a fully characterized compound ready for biological screening.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Starting Materials: 8-Chloro-4-hydroxy-7-methoxyquinoline chlorination Chlorination (e.g., POCl3) Yields 4,8-dichloro-7-methoxyquinoline start->chlorination coupling Nucleophilic Aromatic Substitution with diverse amines (R-NH2) chlorination->coupling purification Purification (Column Chromatography / Recrystallization) coupling->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Characterize Pure Compound ms Mass Spectrometry (HRMS) purification->ms Characterize Pure Compound ir FT-IR Spectroscopy purification->ir Characterize Pure Compound purity Purity Analysis (HPLC) purification->purity Characterize Pure Compound screening Compound Ready for Biological Screening purity->screening

Caption: General workflow for synthesis and characterization of novel quinoline derivatives.

Protocol 1.1: Synthesis of N-Aryl-8-chloro-7-methoxyquinolin-4-amine Derivatives

This protocol details a representative synthesis via a nucleophilic aromatic substitution reaction. The rationale for using a polar aprotic solvent like DMF is to facilitate the reaction between the quinoline core and the nucleophilic amine.

Materials:

  • 4,8-dichloro-7-methoxyquinoline

  • Substituted anilines or other primary/secondary amines

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Ethyl acetate, Hexane

  • Standard reflux apparatus, magnetic stirrer, TLC plates, column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,8-dichloro-7-methoxyquinoline (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the desired substituted amine (1.2 eq) and K₂CO₃ (2.0 eq) to the solution. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Extraction: Filter the precipitate or extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted-8-chloro-7-methoxyquinolin-4-amine derivative.

Protocol 1.2: Spectroscopic Characterization

Structural confirmation is essential to ensure the identity and purity of the synthesized compounds before biological evaluation.[5][6]

  • ¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectra should confirm the presence of protons and carbons in the expected chemical environments, verifying the successful coupling and the integrity of the quinoline core.[5]

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compound, which should match the calculated molecular formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze the sample to identify characteristic functional group vibrations, such as N-H stretches (for secondary amines), C-O stretches of the methoxy group, and C-Cl bonds.[6]

Section 2: In Vitro Antibacterial Screening

A hierarchical screening approach is employed to efficiently identify promising antibacterial candidates. This cascade begins with broad primary screening to determine inhibitory activity, followed by more specific assays to understand the nature of that activity.

Screening Cascade for Antibacterial Discovery

G cluster_decision Hit Selection Criteria start Synthesized Compound Library mic Primary Screen: Minimum Inhibitory Concentration (MIC) (Broth Microdilution) start->mic mbc Secondary Screen: Minimum Bactericidal Concentration (MBC) mic->mbc Potent Compounds (Low MIC) cytotox Safety Screen: Mammalian Cell Cytotoxicity (IC50) mic->cytotox Potent Compounds (Low MIC) criteria Low MIC Low MBC/MIC Ratio (≤4) High IC50 (Low Toxicity) High Selectivity Index (SI > 10) hit Hit Compound criteria->hit

Caption: A tiered workflow for screening and identifying hit antibacterial compounds.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7] The broth microdilution method is a widely used, high-throughput technique.[8]

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth only) and vehicle control (broth + DMSO).

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. Typically, this ranges from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (MHB only), and a vehicle control (bacteria + highest concentration of DMSO used) to ensure the solvent has no inhibitory effect.

  • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: MIC Values

Summarize the results in a clear, tabular format for easy comparison of compound activity across different bacterial strains.

Compound IDGram-StainBacterial StrainMIC (µg/mL)
Control N/ACiprofloxacin0.25
Test-001 Gram (+)S. aureus4
Test-001 Gram (-)E. coli>64
Test-002 Gram (+)S. aureus2
Test-002 Gram (-)E. coli16

Section 3: Preliminary Safety and Selectivity Assessment

A crucial aspect of drug development is ensuring that a compound is toxic to the pathogen but not to the host.[9] Early-stage cytotoxicity assays against mammalian cells are vital for this assessment.[10][11]

Protocol 3.1: Mammalian Cell Cytotoxicity (Resazurin Assay)

The resazurin (AlamarBlue) assay is a widely used method to quantify cell viability. Metabolically active, viable cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.[11]

Materials:

  • Mammalian cell line (e.g., HEK293 or HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Resazurin sodium salt solution.

  • Test compounds dissolved in DMSO.

  • Sterile 96-well cell culture plates.

  • Positive control for cytotoxicity (e.g., Doxorubicin).

Procedure:

  • Cell Seeding: Seed the 96-well plates with mammalian cells at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the treated cells for 24-48 hours at 37 °C in a 5% CO₂ atmosphere.

  • Assay: Add resazurin solution to each well and incubate for another 2-4 hours.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression.

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical parameter that quantifies the therapeutic window of a compound. It is calculated by comparing the cytotoxicity against mammalian cells to the antibacterial activity.

Formula: SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to host cells, suggesting a potentially safer therapeutic profile.

Section 4: Investigating the Mechanism of Action (MoA)

Understanding how a compound kills bacteria is essential for its development. Quinolone antibiotics are famously known to target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[7][12]

Proposed Mechanism: DNA Gyrase Inhibition

The diagram below illustrates the hypothetical mechanism where the 8-chloro-7-methoxyquinoline derivative inhibits bacterial DNA gyrase, leading to a disruption of DNA replication and ultimately cell death.

G cluster_process Normal DNA Replication cluster_inhibition Inhibition by Compound compound Quinoline Derivative dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Binds to & Inhibits dna Bacterial DNA dna_gyrase->dna Relieves supercoiling replication Successful DNA Replication dna->replication Allows failed_replication Replication Fork Stalls DNA Damage Cell Death dna->failed_replication Prevents

Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.

Protocol 4.1: DNA Gyrase Supercoiling Inhibition Assay (Conceptual)

This is a common in vitro assay to test for direct inhibition of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. An inhibitor will prevent this supercoiling. The different forms of plasmid DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.

Procedure Outline:

  • Reaction Mixture: Prepare a reaction buffer containing relaxed plasmid DNA, E. coli DNA gyrase enzyme, and ATP.

  • Inhibition: Add varying concentrations of the test compound to the reaction mixture. Include a known inhibitor (e.g., ciprofloxacin) as a positive control and a DMSO vehicle as a negative control.

  • Incubation: Incubate the reactions at 37 °C for 1 hour.

  • Termination: Stop the reaction by adding a quench buffer (containing SDS and proteinase K).

  • Analysis: Analyze the DNA topology by running the samples on a 1% agarose gel. Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

  • Interpretation: In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state.

References

  • Wiemer, N., Wölk, C., & Brezesinski, G. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167. [Link]

  • Rüb, J., & Brezesinski, G. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Nature. [Link]

  • Wiemer, N., Wölk, C., & Brezesinski, G. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE. [Link]

  • Siodłowska, B., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 27(23), 8203. [Link]

  • European Medicines Agency. (2022). EMA guidance supports development of new antibiotics. European Union. [Link]

  • Tözik, S. D., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 698–716. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Kocić, D., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 14, 1381394. [Link]

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871–6875. [Link]

  • Kavitha, M., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2235-2248. [Link]

  • Guo, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(10), 9102–9118. [Link]

  • Domagala, J. M. (1994). Structure—activity and structure—side-effect relationship for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

Sources

Definitive Spectral Assignment of 8-Chloro-7-methoxyquinoline using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products and synthetic molecules with significant pharmacological properties.[1] Their structural versatility makes them a subject of intense research in medicinal chemistry and drug development.[2] 8-Chloro-7-methoxyquinoline is a polysubstituted quinoline whose precise structural characterization is a prerequisite for understanding its chemical reactivity, biological activity, and potential as a pharmaceutical intermediate.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and routine analytical technique for the unambiguous structure elucidation of organic compounds in solution.[3] This application note provides a comprehensive guide to the complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 8-Chloro-7-methoxyquinoline. We will delve into the causal factors governing the observed chemical shifts and coupling constants, rooted in the electronic effects of the chloro and methoxy substituents. This document is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted quinolines.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for clear and accurate spectral assignment. The structure and IUPAC numbering for 8-Chloro-7-methoxyquinoline are presented below. This convention will be used throughout the analysis.

Caption: Molecular structure and numbering of 8-Chloro-7-methoxyquinoline.

¹H NMR Spectral Analysis: A Predictive Approach

The proton NMR spectrum of 8-Chloro-7-methoxyquinoline is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are governed by the electronic environment, which is significantly modulated by the substituents.[4]

  • Electron-Donating Group (EDG): The methoxy (-OCH₃) group at C7 is a strong EDG through resonance, increasing electron density (shielding) at the ortho (C6, C8) and para (no proton) positions.[4]

  • Electron-Withdrawing Group (EWG): The chloro (-Cl) group at C8 is an EWG through its inductive effect, which deshields nearby protons.

The interplay of these effects allows for a predictive assignment of the aromatic protons.

Predicted ¹H NMR Assignments
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-2~8.8ddJ = 4.5, 1.5 HzLocated on the electron-deficient pyridine ring, adjacent to nitrogen. Exhibits ortho-coupling to H-3 and meta-coupling to H-4.
H-3~7.4ddJ = 8.5, 4.5 HzCoupled to both H-2 and H-4. Experiences less deshielding than H-2 and H-4.
H-4~8.1ddJ = 8.5, 1.5 HzDeshielded due to its position relative to the nitrogen. Coupled to H-3 (ortho) and H-2 (para/meta-like).
H-5~7.8dJ = 9.0 HzExperiences deshielding from the C4-C4a bond and the nearby chloro group. Shows ortho-coupling to H-6.
H-6~7.2dJ = 9.0 HzShielded by the strong electron-donating effect of the methoxy group at the ortho position (C7). Shows ortho-coupling to H-5.
OCH₃~4.0s-A characteristic singlet for a methoxy group attached to an aromatic ring.

Note: Predicted values are based on data for similarly substituted quinolines in CDCl₃.[5][6][7] Actual values may vary depending on solvent and concentration.[4]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the substituents.

  • -OCH₃ Group: The oxygen atom strongly deshields the carbon it is directly attached to (C7), causing a significant downfield shift.

  • -Cl Group: The electronegative chlorine atom deshields the ipso-carbon (C8).[5]

  • Quaternary Carbons: Carbons without attached protons (C4a, C7, C8, C8a) typically show weaker signals in proton-decoupled spectra.

Predicted ¹³C NMR Assignments
CarbonPredicted δ (ppm)Rationale for Assignment
C-2~150Located adjacent to the electronegative nitrogen atom.
C-3~122Standard aromatic CH carbon in the pyridine ring.
C-4~136Deshielded position in the pyridine ring.
C-4a~128Quaternary carbon at the ring junction.
C-5~127Aromatic CH carbon.
C-6~110Significantly shielded (upfield shift) due to the ortho-position relative to the powerful electron-donating methoxy group.
C-7~155Quaternary carbon, strongly deshielded by the directly attached electronegative oxygen of the methoxy group.
C-8~133Quaternary carbon, deshielded by the attached chlorine atom.
C-8a~145Quaternary carbon at the ring junction, adjacent to nitrogen.
OCH₃~56Typical chemical shift for a methoxy carbon attached to an aromatic system.

Note: Predicted values are based on general ranges for substituted quinolines and aromatic compounds.[8][9]

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing prep1 Weigh 5-10 mg of 8-Chloro-7-methoxyquinoline prep2 Select Deuterated Solvent (e.g., 0.6 mL CDCl₃) prep1->prep2 prep3 Dissolve sample in a clean NMR tube prep2->prep3 prep4 Ensure homogeneity by gentle mixing prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 Transfer to Spectrometer acq2 Lock, Tune, and Shim the instrument acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 1D ¹³C Spectrum (Proton Decoupled) acq2->acq4 acq5 Optional: Acquire 2D Spectra (COSY, HSQC, HMBC) acq4->acq5 proc1 Apply Fourier Transform acq5->proc1 Process Raw Data proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to TMS (0 ppm) or residual solvent peak proc3->proc4 proc5 Integrate ¹H signals and pick peaks for ¹³C proc4->proc5

Caption: Standard experimental workflow for NMR spectral analysis.

Detailed Step-by-Step Methodology

Part A: Sample Preparation [4][5]

  • Weighing: Accurately weigh approximately 5-10 mg of purified 8-Chloro-7-methoxyquinoline using an analytical balance.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for more polar compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Using a pipette, add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube. Gently vortex or invert the tube several times until the sample is completely dissolved, ensuring a clear, homogeneous solution free of particulate matter.

Part B: NMR Data Acquisition

  • Instrument Setup: Insert the prepared NMR tube into the spectrometer's spinner and place it in the magnet.

  • Field Optimization: Lock the spectrometer onto the deuterium signal of the solvent. Perform tuning and matching of the probe for the ¹H and ¹³C frequencies. Optimize the magnetic field homogeneity by shimming.

  • ¹H Spectrum Acquisition:

    • Load standard 1D proton acquisition parameters.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a 30° or 45° pulse angle to reduce experiment time.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Load standard 1D carbon acquisition parameters with proton decoupling.

    • Set an appropriate spectral width (e.g., -10 to 220 ppm).

    • Use a sufficient number of scans (e.g., 1024 or more) as ¹³C has low natural abundance.

    • A relaxation delay of 2 seconds is standard.

  • 2D NMR (Optional but Recommended): For definitive and complex assignments, acquiring 2D spectra is highly recommended.

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, confirming which protons are adjacent in the spin system.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.[4]

Conclusion

This application note provides a systematic framework for the assignment of the ¹H and ¹³C NMR spectra of 8-Chloro-7-methoxyquinoline. By understanding the fundamental electronic influences of the chloro and methoxy substituents, a predictive and logical assignment can be achieved. The detailed experimental protocol ensures the acquisition of high-quality data, which is the foundation of accurate structural characterization. This guide serves as a valuable resource for chemists and pharmaceutical scientists, enabling confident and precise elucidation of this and related quinoline structures.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 8-Methoxyquinoline | C10H9NO | CID 70310. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001565). Retrieved from [Link]

  • Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

  • ACS Omega. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • arkat usa. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the N-alkylation of 8-Chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the N-alkylation of 8-chloro-7-methoxyquinoline, a critical transformation for synthesizing a variety of biologically active compounds and functional materials. This document offers an in-depth exploration of the reaction's mechanistic underpinnings, a step-by-step experimental procedure, and essential characterization techniques. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible method for obtaining N-alkylated quinolinium salts.

Introduction: The Significance of N-Alkylated Quinolines

Quinolines and their derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] The nitrogen atom within the quinoline ring system offers a reactive site for functionalization, with N-alkylation being a particularly important modification. The introduction of an alkyl group at the nitrogen atom results in the formation of a quaternary quinolinium salt, which can significantly alter the parent molecule's physicochemical properties, including its solubility, lipophilicity, and biological activity.[3][4] N-alkylated quinolines have demonstrated a wide range of applications, including their use as antimicrobial agents, DNA intercalators, and fluorescent probes.[3][4]

The specific substrate, 8-chloro-7-methoxyquinoline, possesses a unique substitution pattern that influences its reactivity. The electron-withdrawing nature of the chlorine atom at the 8-position and the electron-donating methoxy group at the 7-position can modulate the nucleophilicity of the quinoline nitrogen. Understanding these electronic effects is crucial for optimizing the N-alkylation reaction.

Mechanistic Overview of N-Alkylation

The N-alkylation of a quinoline is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide). This process results in the formation of a new carbon-nitrogen bond and the generation of a positively charged quaternary ammonium salt.[5]

The general mechanism can be depicted as follows:

N-Alkylation Mechanism cluster_reactants Reactants cluster_product Product Quinoline Quinoline (Nucleophile) Quinolinium_Salt N-Alkyl Quinolinium Salt Quinoline->Quinolinium_Salt Nucleophilic Attack Alkyl_Halide Alkyl Halide (Electrophile) Alkyl_Halide->Quinolinium_Salt

Caption: General mechanism of quinoline N-alkylation.

The choice of solvent, base (if any), and reaction temperature plays a critical role in the efficiency of this transformation. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often employed to solvate the resulting salt and facilitate the reaction.

Experimental Protocol: N-Alkylation of 8-Chloro-7-methoxyquinoline

This protocol details the N-alkylation of 8-chloro-7-methoxyquinoline using methyl iodide as the alkylating agent. This procedure can be adapted for other alkyl halides with appropriate modifications to the reaction time and temperature.

Materials and Reagents
Reagent/MaterialGradeSupplier
8-Chloro-7-methoxyquinoline≥98%Commercially Available
Methyl Iodide≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Diethyl EtherAnhydrousCommercially Available
Round-bottom flask-Standard Laboratory Glassware
Magnetic stirrer and stir bar-Standard Laboratory Equipment
Condenser-Standard Laboratory Glassware
Inert atmosphere setup (Nitrogen or Argon)-Standard Laboratory Equipment
Filtration apparatus-Standard Laboratory Equipment
Step-by-Step Procedure

The following workflow outlines the key steps of the experimental protocol.

Experimental_Workflow A 1. Dissolve 8-Chloro-7-methoxyquinoline in DMF B 2. Add Methyl Iodide A->B Under Inert Atmosphere C 3. Heat the Reaction Mixture B->C Stirring D 4. Monitor Reaction Progress (TLC) C->D Periodic Sampling E 5. Cool and Precipitate Product D->E Upon Completion F 6. Isolate the Product by Filtration E->F Add Diethyl Ether G 7. Wash and Dry the Product F->G Wash with Diethyl Ether H 8. Characterize the Product G->H

Caption: Experimental workflow for the N-alkylation of 8-chloro-7-methoxyquinoline.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 8-chloro-7-methoxyquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: To the stirred solution, add methyl iodide (1.5 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot (the quinolinium salt) indicates the reaction is proceeding.

  • Product Precipitation: Once the reaction is complete (typically within 4-6 hours), cool the reaction mixture to room temperature. Add an excess of anhydrous diethyl ether to the flask with vigorous stirring to precipitate the N-methylated quinolinium iodide salt.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid product with several portions of anhydrous diethyl ether to remove any unreacted starting materials and residual solvent. Dry the product under vacuum to obtain the final N-methyl-8-chloro-7-methoxyquinolinium iodide.

Characterization of the Product

The structure and purity of the synthesized N-alkylated quinolinium salt should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-alkylated quinolines.[6][7][8]

  • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the protons on the quinoline ring and the newly introduced alkyl group. The protons on the carbon adjacent to the quaternized nitrogen will be significantly deshielded and appear at a higher chemical shift compared to the starting material.

  • ¹³C NMR: The carbon NMR spectrum will also show a downfield shift for the carbons of the quinoline ring, particularly those in proximity to the positively charged nitrogen. A new peak corresponding to the carbon of the introduced alkyl group will also be present.

  • 2D NMR: Techniques such as COSY and HMBC can be used to confirm the connectivity of the protons and carbons in the molecule, providing unambiguous structural assignment.[2]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the cation of the synthesized quinolinium salt.

Melting Point

The melting point of the crystalline product can be determined as an indicator of its purity.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents to prevent the hydrolysis of the alkylating agent and potential side reactions.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent the oxidation of the starting material and reagents, especially at elevated temperatures.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent will influence the reaction conditions. More reactive alkylating agents like methyl iodide may require milder conditions, while less reactive ones (e.g., alkyl bromides or chlorides) may necessitate higher temperatures and longer reaction times.

  • Purification: If the precipitated product is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary.[3]

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of 8-chloro-7-methoxyquinoline. By following the outlined procedures and considering the key experimental parameters, researchers can successfully synthesize N-alkylated quinolinium salts for a wide range of applications in drug discovery and materials science. The provided characterization methods will ensure the structural integrity and purity of the final product.

References

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
  • Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity. PubMed.
  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. PMC - NIH.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Rh(I)
  • NMR study of O and N, O-substituted 8-quinolinol deriv
  • Co‐Catalyzed Metal‐Ligand Cooperative Approach for N‐alkylation of Amines and Synthesis of Quinolines via Dehydrogenative Alcohol Functionalization.
  • N-ALKYLATION OF NITROGEN HETEROCYCLES WITH α-DIAZOCARBONYL COMPOUNDS. Unknown Source.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using K
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
  • Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. PMC - NIH.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkyl
  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
  • Synthesis of substituted N-heterocycles by N-alkyl
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Preparation of Some Substituted 8-Hydroxy- and 8-Methoxyquinolines. Journal of the American Chemical Society.
  • How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenv
  • An Acid Alkylation of 8-Hydroxyquinoline. Unknown Source.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH.
  • Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. The Journal of Organic Chemistry.
  • N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. Benchchem.
  • Synthesis of Quinolinium Salts from N‐Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity.
  • Preparation of quinolinium salts differing in the length of the alkyl side chain. PubMed.
  • 4-Chloro-7-methoxyquinoline synthesis. ChemicalBook.
  • Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. PubMed.

Sources

The Strategic Application of 8-Chloro-7-methoxyquinoline in the Synthesis of Advanced Kinase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets with high affinity.[1][2] This is particularly evident in the field of protein kinase inhibition, where quinoline-based molecules have given rise to a multitude of clinically successful anticancer agents.[3][4] The rigid bicyclic system of quinoline provides an ideal foundation for the spatial orientation of various pharmacophoric groups, enabling precise interactions within the ATP-binding pocket of kinases. Among the diverse array of substituted quinolines, 8-Chloro-7-methoxyquinoline stands out as a versatile and strategically important starting material for the synthesis of a new generation of potent and selective kinase inhibitors.

This technical guide provides an in-depth exploration of the application of 8-Chloro-7-methoxyquinoline in the synthesis of kinase inhibitors, with a focus on its utility in constructing inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth factor Receptor (EGFR). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Core Principles: Why 8-Chloro-7-methoxyquinoline?

The strategic value of 8-Chloro-7-methoxyquinoline as a building block for kinase inhibitors is rooted in the distinct reactivity of its substituents and their influence on the final molecule's biological activity.

  • The 8-Chloro Group: A Handle for C-C and C-N Bond Formation: The chlorine atom at the 8-position serves as a versatile synthetic handle for introducing a wide range of molecular fragments through transition metal-catalyzed cross-coupling reactions. This allows for the exploration of the chemical space in the solvent-exposed region of the kinase ATP-binding site, a critical area for achieving inhibitor selectivity and potency. The two most pivotal reactions for functionalizing the 8-chloro position are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

  • The 7-Methoxy Group: Modulator of Physicochemical Properties and Target Engagement: The methoxy group at the 7-position plays a crucial role in fine-tuning the physicochemical properties of the resulting inhibitor, such as solubility and metabolic stability. Furthermore, it can participate in hydrogen bonding interactions with amino acid residues in the kinase active site, thereby enhancing binding affinity.

The combination of these two functionalities on the quinoline core provides a powerful platform for generating diverse libraries of kinase inhibitors with tailored pharmacological profiles.

Application in the Synthesis of a VEGFR-2 Inhibitor: A Case Study

A prominent application of a derivative of 8-Chloro-7-methoxyquinoline is in the synthesis of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5][6] The synthesis of Lenvatinib, a multi-kinase inhibitor that potently targets VEGFR-2, utilizes a closely related intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide.[7] While not directly starting from 8-Chloro-7-methoxyquinoline, the principles of its functionalization are highly relevant. A key building block, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, is instrumental in the preparation of naphthamides, which are potent VEGFR kinase inhibitors.[5]

Synthetic Workflow Overview

The general strategy involves the nucleophilic aromatic substitution at the 4-position of the quinoline ring, followed by functionalization of a carboxamide group at the 6-position. This highlights the modular nature of quinoline synthesis, where different positions can be selectively modified to optimize biological activity.

Diagram: General Synthetic Strategy for Quinoline-based Kinase Inhibitors

G Start 8-Chloro-7-methoxyquinoline Derivative Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) or Nucleophilic Substitution Start->Coupling Introduce diverse pharmacophores Intermediate Functionalized Quinoline Intermediate Coupling->Intermediate Final Final Kinase Inhibitor Intermediate->Final Further modifications or deprotection

Caption: General workflow for synthesizing kinase inhibitors from a substituted quinoline core.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key reactions involved in the synthesis of kinase inhibitors using quinoline-based starting materials. These protocols are designed to be self-validating by including checkpoints and explanations for critical steps.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an 8-chloroquinoline derivative with a boronic acid. This reaction is fundamental for introducing aryl or heteroaryl moieties at the 8-position.

Materials:

  • 8-Chloro-7-methoxyquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add the 8-chloro-7-methoxyquinoline derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[8]

  • Solvent System: A mixture of solvents is often used to ensure the solubility of all reactants.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdAr R-Pd(II)-Ar' L_n Transmetal->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' RedElim->Product Boronic Ar'-B(OR)_2 Boronic->Transmetal Halide R-X Halide->OxAdd

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of an 8-chloroquinoline derivative with an amine. This reaction is essential for introducing amino functionalities, which can act as crucial hydrogen bond donors or acceptors in kinase binding.

Materials:

  • 8-Chloro-7-methoxyquinoline derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the 8-chloro-7-methoxyquinoline derivative and the amine to the vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Choices:

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[9][10]

  • Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions.

Quantitative Data: Potency of Synthesized Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from quinoline-based precursors. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.

Compound Target Kinase(s) IC₅₀ (nM) Reference
LenvatinibVEGFR-2, FGFR1-4, PDGFRα, KIT, RET4 (VEGFR-2)[12]
WXFL-152VEGFR2, FGFR1, PDGFRβ9.4 (VEGFR2)[13]
Compound 14b VEGFR-216
Compound 27 c-Met19[3]
Compound 39 EGFR, VEGFR-220 (EGFR), 50 (VEGFR-2)[2]

Targeted Signaling Pathways

The kinase inhibitors synthesized from 8-Chloro-7-methoxyquinoline and its derivatives primarily target signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Diagram: Inhibition of the VEGFR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Inhibitor Quinoline-based Inhibitor Inhibitor->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR signaling cascade by a quinoline-based inhibitor.

Conclusion and Future Directions

8-Chloro-7-methoxyquinoline and its derivatives represent a highly valuable and versatile platform for the synthesis of novel kinase inhibitors. The strategic positioning of the chloro and methoxy groups allows for the systematic exploration of the chemical space around the quinoline scaffold, leading to the discovery of potent and selective inhibitors of key oncogenic kinases. The protocols and data presented in this guide provide a solid foundation for researchers to design and synthesize the next generation of targeted cancer therapies.

Future efforts in this area should focus on the development of more efficient and environmentally friendly synthetic methodologies for the functionalization of the quinoline core. Furthermore, the exploration of novel cross-coupling partners will undoubtedly lead to the discovery of kinase inhibitors with unique pharmacological profiles and improved therapeutic indices.

References

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. Available at: [Link]

  • VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Scholar Commons. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. PubMed Central. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • The first described syntheses of 2H-1,2,3-benzothiadiazine 1,1-dioxide... ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Available at: [Link]

  • C-8 functionalization of quinoline. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. ACS Publications. Available at: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed Central. Available at: [Link]

  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. PubChem. Available at: [Link]

  • 4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide. Pharmaffiliates. Available at: [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]

  • Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. Available at: [Link]

  • Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. ResearchGate. Available at: [Link]

  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. PubMed. Available at: [Link]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. Available at: [Link]

  • The anticancer IC50 values of synthesized compounds. ResearchGate. Available at: [Link]

  • EP3620452A1 - Process for the preparation of lenvatinib - Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 8-Chloro-7-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] Novel derivatives, such as those based on the 8-Chloro-7-methoxyquinoline backbone, represent a promising frontier in the development of new chemotherapeutics. However, a critical early step in the drug discovery pipeline is the rigorous evaluation of a compound's cytotoxic potential.[3] In vitro cytotoxicity assays are indispensable tools that provide essential insights into how a compound affects cellular viability and proliferation, guiding the selection of candidates with the most promising therapeutic index.[3][4]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 8-Chloro-7-methoxyquinoline derivatives. We will delve into the principles of widely used cytotoxicity assays, offer step-by-step protocols, and provide expert insights into experimental design and data interpretation to ensure the generation of robust and reliable data.

Choosing the Right Assay: A Rationale-Driven Approach

Several assays can quantify cytotoxicity, each relying on a different cellular parameter. The choice of assay should be guided by the anticipated mechanism of action of the test compounds and the specific research question. For initial screening of novel quinoline derivatives, assays that measure metabolic activity or membrane integrity are excellent starting points.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability.[5] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5] This assay is robust, cost-effective, and well-suited for high-throughput screening.[4]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[7][8] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[9][10] This makes it an excellent method for detecting overt cytotoxicity and membrane rupture.

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[11][12][13] The amount of dye extracted from the cells is proportional to the number of viable cells.[14] This method is particularly sensitive to alterations in the cell's plasma and lysosomal membranes.[12]

For the initial cytotoxic profiling of 8-Chloro-7-methoxyquinoline derivatives, the MTT assay is recommended due to its high sensitivity, reliability, and widespread use, which allows for better comparability of results across different studies.

Experimental Workflow and Design

A well-structured experimental workflow is crucial for obtaining reproducible results. The following diagram outlines the key stages of a typical in vitro cytotoxicity experiment.

Cytotoxicity Assay Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture (e.g., MCF-7, HCT-116) compound_prep Compound Preparation (Stock solution in DMSO) plate_seeding Cell Seeding in 96-well Plates serial_dilution Serial Dilution of Compound plate_seeding->serial_dilution treatment Cell Treatment & Incubation (e.g., 24, 48, 72 hours) serial_dilution->treatment assay_reagent Addition of Assay Reagent (e.g., MTT, LDH substrate) treatment->assay_reagent incubation_assay Incubation assay_reagent->incubation_assay measurement Absorbance/Fluorescence Reading incubation_assay->measurement data_processing Data Processing & Normalization measurement->data_processing dose_response Dose-Response Curve Generation data_processing->dose_response ic50 IC50 Value Determination dose_response->ic50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Detailed Protocol: MTT Assay for 8-Chloro-7-methoxyquinoline Derivatives

This protocol provides a step-by-step guide for determining the cytotoxicity of 8-Chloro-7-methoxyquinoline derivatives using the MTT assay.

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[15]

  • 8-Chloro-7-methoxyquinoline derivatives

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.[16]

    • Perform a cell count and assess viability (should be >95%).[11]

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[15]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of the 8-Chloro-7-methoxyquinoline derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[16]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include the following controls in triplicate:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the test compounds.[15]

      • Untreated Control: Cells treated with culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin at various concentrations.[17][18]

      • Blank Control: Wells containing culture medium without cells to measure background absorbance.[19]

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[20]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[15]

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.[21]

Potential Signaling Pathways and Mechanistic Insights

Quinoline derivatives are known to exert their cytotoxic effects through various mechanisms, often involving the induction of apoptosis (programmed cell death).[1][22] While the specific pathways for 8-Chloro-7-methoxyquinoline derivatives require empirical investigation, plausible targets include key signaling cascades that regulate cell survival and death.

Apoptosis Signaling Pathway Potential Apoptotic Pathways Targeted by Quinoline Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 8-Chloro-7-methoxyquinoline Derivative bcl2 Bcl-2 Family (e.g., Bax, Bak, Bcl-2) compound->bcl2 death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 execution Executioner Caspases (Caspase-3, -6, -7) casp9->execution casp8 Caspase-8 Activation death_receptor->casp8 casp8->execution apoptosis Apoptosis execution->apoptosis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Chloro-7-methoxyquinoline. Recognizing the nuances and challenges inherent in heterocyclic chemistry, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental hurdles and systematically improve your reaction yields and product purity.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted quinolines like 8-Chloro-7-methoxyquinoline is a multi-step process where overall yield is highly dependent on the efficiency of each transformation. The primary challenges often lie in achieving clean and high-yielding cyclization to form the quinoline core and ensuring regioselective installation of the substituents, particularly the second chlorine atom at the C8 position. This guide breaks down the synthesis into its likely key stages and addresses potential issues at each juncture.

A common and effective synthetic strategy involves a Gould-Jacobs type reaction to form the quinoline core, followed by sequential chlorinations.

Synthesis_Workflow A 3-Methoxyaniline + Diethyl Ethoxymethylenemalonate B Anilinomethylenemalonate Intermediate A->B Condensation C Thermal Cyclization (Gould-Jacobs Reaction) B->C D 7-Methoxy-4-hydroxyquinoline C->D E Chlorination at C4 (e.g., with POCl₃) D->E F 4-Chloro-7-methoxyquinoline E->F G Electrophilic Chlorination at C8 (e.g., with NCS) F->G H 8-Chloro-7-methoxyquinoline (Target Molecule) G->H

Caption: General synthetic workflow for 8-Chloro-7-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: My overall yield for 8-Chloro-7-methoxyquinoline is consistently low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis is a common problem. The most effective troubleshooting approach is to analyze each step independently.

  • Isolate and Characterize Intermediates: Do not proceed with the entire sequence in one pot initially. Isolate and confirm the purity of the key intermediates: 7-methoxy-4-hydroxyquinoline and 4-chloro-7-methoxyquinoline. This will pinpoint the problematic step.

  • Focus on the Cyclization: The thermal cyclization step (Gould-Jacobs reaction) is often the lowest yielding part of the sequence. It requires high temperatures (often >250°C), which can lead to decomposition if not properly controlled[1].

  • Re-evaluate the Final Chlorination: The regioselectivity of the final electrophilic chlorination at C8 can be a major source of yield loss due to the formation of isomers (e.g., the 6-chloro isomer).

Q2: Which quinoline synthesis reaction is best suited for this target molecule?

A2: The Gould-Jacobs reaction is highly suitable for preparing the 4-hydroxyquinoline precursor needed for this synthesis[2][3]. It starts with a readily available aniline (3-methoxyaniline) and a malonic ester derivative[2]. Other methods like the Combes or Friedländer syntheses are also powerful but can present different challenges. For instance, the Friedländer synthesis can suffer from regioselectivity issues if an unsymmetrical ketone is used, and potential aldol side reactions can complicate the purification process[4][5]. The Skraup reaction is often too harsh and exothermic for substrates with sensitive functional groups[6][7].

Q3: I am struggling with the purification of my final product. What are the likely impurities?

A3: Purification challenges typically stem from two sources: unreacted starting material from the final step (4-chloro-7-methoxyquinoline) and isomeric byproducts. The methoxy group at C7 is an ortho-, para-director for electrophilic substitution. Therefore, during the chlorination of 4-chloro-7-methoxyquinoline, you can expect the formation of the 6-chloro isomer alongside your desired 8-chloro product. These isomers can be difficult to separate. Advanced purification techniques may be necessary.

Troubleshooting Guide: Specific Experimental Issues

Problem 1: Low Yield in the Thermal Cyclization Step (Formation of 7-Methoxy-4-hydroxyquinoline)

This step is critical and often requires optimization. The reaction involves heating the anilinomethylenemalonate intermediate to high temperatures to induce cyclization[2][8].

Common Causes & Solutions:

  • Insufficient Temperature: The cyclization requires significant thermal energy, typically around 250°C.

    • Solution: Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure uniform and stable heating. Running the reaction neat is possible but can lead to localized overheating and charring[1]. Microwave-assisted synthesis can also be explored to achieve high temperatures rapidly and improve yields[8].

  • Product Decomposition: Exceeding the optimal temperature or prolonged heating times can degrade the product[1].

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time (often 30-60 minutes at temperature). Do not heat for longer than necessary.

  • Atmospheric Sensitivity: Some intermediates may be sensitive to air or moisture at high temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions[1].

ParameterRecommendationRationale
Solvent Dowtherm A, Mineral OilProvides excellent heat transfer and maintains a stable high temperature.
Temperature ~250 °CNecessary to overcome the activation energy for the 6-electron cyclization.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and degradation of starting materials and product at high temperatures.
Monitoring TLC, LC-MSAllows for determination of the reaction endpoint, preventing yield loss from decomposition due to prolonged heating.

Detailed Protocol: Optimized Thermal Cyclization

  • Add the crude anilinomethylenemalonate intermediate to a flask containing a high-boiling solvent (e.g., Dowtherm A).

  • Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere.

  • Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain 7-methoxy-4-hydroxyquinoline[1].

Problem 2: Incomplete Conversion During C4 Chlorination (Formation of 4-Chloro-7-methoxyquinoline)

This step converts the 4-hydroxy group to a chloride, typically using phosphorus oxychloride (POCl₃).

Common Causes & Solutions:

  • Reagent Quality: POCl₃ can degrade over time.

    • Solution: Use a fresh bottle or freshly distilled POCl₃ for the reaction.

  • Insufficient Reagent or Temperature: The reaction may require a significant excess of POCl₃ and heating to drive to completion.

    • Solution: A common procedure involves heating a mixture of the 7-methoxyquinolin-4(1H)-one in a large excess of POCl₃ (e.g., 10 mmol substrate in 30 mL POCl₃) for several hours[9]. Ensure the temperature is high enough (reflux) for the reaction to proceed efficiently.

  • Hydrolysis during Work-up: The 4-chloroquinoline product can be hydrolyzed back to the starting material if exposed to water for extended periods, especially under non-neutral pH.

    • Solution: Perform the work-up by carefully and slowly pouring the reaction mixture onto crushed ice, followed by neutralization with a base (e.g., aqueous sodium bicarbonate or ammonia) while keeping the temperature low[9]. Extract the product quickly into an organic solvent.

Problem 3: Poor Regioselectivity in the Final C8 Chlorination Step

This is arguably the most challenging step. The electronic properties of the 4-chloro-7-methoxyquinoline substrate dictate the position of the incoming electrophile (Cl⁺). The methoxy group at C7 is strongly activating and directs ortho (C6, C8) and para (C6). The quinoline nitrogen and the C4-chloro are deactivating. The C8 position is sterically less hindered than C6, but a mixture of isomers is still highly likely.

Troubleshooting_Tree Start Low Yield or Impure Product in Final Chlorination Step Q1 LC-MS shows multiple products with the same mass? Start->Q1 A1_Yes Likely Isomeric Mixture (e.g., 6-Chloro and 8-Chloro) Q1->A1_Yes Yes A1_No Check for incomplete reaction or side products (e.g., dichlorination) Q1->A1_No No Q2 How to improve selectivity for C8? A1_Yes->Q2 A2 Optimize Reaction Conditions: - Lower Temperature - Use a bulkier chlorinating agent - Screen different solvents Q2->A2 Q3 How to separate isomers? A2->Q3 A3 - Careful Column Chromatography - Recrystallization - Preparative HPLC

Caption: Decision tree for troubleshooting the final C8 chlorination step.

Strategies to Improve Regioselectivity and Purity:

  • Choice of Chlorinating Agent: The reactivity and steric bulk of the chlorinating agent can influence the isomeric ratio.

    • N-Chlorosuccinimide (NCS): A mild and commonly used source of electrophilic chlorine.

    • Sulfuryl Chloride (SO₂Cl₂): A more reactive agent that may lead to different selectivity or over-chlorination.

    • Trichloroisocyanuric Acid (TCCA): Another effective chlorinating agent.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the reaction pathway. Screen solvents like acetonitrile, DMF, or chlorinated solvents.

    • Temperature: Lowering the reaction temperature may enhance selectivity by favoring the thermodynamically more stable product.

  • Purification Strategy:

    • Column Chromatography: This is the most common method for separating isomers. A careful selection of the mobile phase (e.g., hexane/ethyl acetate gradients) is crucial.

    • Recrystallization: If a suitable solvent system can be found, fractional crystallization may be effective in isolating the desired isomer.

References

  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7662.
  • Merck & Co. (n.d.). Combes Quinoline Synthesis. The Merck Index Online.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Benchchem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
  • Yang, M., Jian, Y., Zhang, W., Sun, H., Zhang, G., Wang, Y., & Gao, Z. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(50), 38889-38893.
  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Wikipedia contributors. (n.d.). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Lu, M.-L., Li, P.-P., Yin, J.-C., Li, P.-G., & Zhang, L.-H. (2023).
  • Al-Amiery, A. A. (2012).
  • Yang, M., Jian, Y., Zhang, W., Sun, H., Zhang, G., Wang, Y., & Gao, Z. (2021). Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. RSC Advances, 11(50), 38889-38893.
  • Wikipedia contributors. (n.d.). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19375-19407.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Skraup reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online.
  • Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Desai, N. C., Bhatt, N., & Somani, H. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 78, 461-463.
  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Singh, S., & Singh, P. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 7, 101389.
  • Cohn, E. J., & Hamilton, C. S. (1941). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 63(3), 885-886.
  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Abdullahi, M., Uzairu, A., & Shallangwa, G. A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Advanced Research in Chemical Science, 1(10), 40-47.
  • Phillips, J. P., & Merritt, L. L. (1948). Preparation of Some Substituted 8-Hydroxy- and 8-Methoxyquinolines. Journal of the American Chemical Society, 70(1), 410-412.
  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • Henne, M., et al. (n.d.). Process for the purification of 7-chloroquinoline-8-carboxylic acids.
  • Helmers, R. (1969). Electrophilic halogenation of 8-methoxyquinoline. The Journal of Organic Chemistry, 34(5), 1733-1735.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

Sources

Technical Support Center: Troubleshooting Side Products in the Chlorination of 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated quinoline derivatives. The electrophilic chlorination of 7-methoxyquinoline is a critical transformation for accessing valuable intermediates, but it is often accompanied by challenges in selectivity and the formation of undesired side products. This document provides in-depth, field-proven insights to help you understand, troubleshoot, and control this reaction, ensuring higher yields and purity of your target compound.

Section 1: The Core Reaction - Understanding Regioselectivity

Before troubleshooting side reactions, it is essential to understand the electronic factors governing the chlorination of 7-methoxyquinoline. This is an electrophilic aromatic substitution (SEAr) reaction, where an electrophilic chlorine species (Cl⁺) substitutes a hydrogen atom on the aromatic ring.[1]

Q1: What is the expected major product from the direct chlorination of 7-methoxyquinoline, and why?

Answer: The regiochemical outcome of the reaction is dictated by the interplay of two main factors: the inherent reactivity of the quinoline nucleus and the directing effect of the methoxy substituent.

  • Quinoline Nucleus Reactivity: The quinoline system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack.[2] Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene ring (the carbocycle).[3] Under acidic conditions, which are common for chlorination, the quinoline nitrogen becomes protonated, further deactivating the ring and strongly favoring substitution at the C-5 and C-8 positions.[4][5]

  • The Methoxy Group (-OCH₃) Influence: The methoxy group at the C-7 position is a powerful activating group. Through resonance, it donates electron density to the benzene ring, significantly increasing its reactivity towards electrophiles.[6] As an ortho, para-director, the methoxy group activates the positions ortho to it (C-6 and C-8) and para to it (C-5, though this effect is transmitted through the fused ring system).

Conclusion: The C-8 position is strongly activated by the methoxy group (an ortho position) and is also an inherently favored site for electrophilic attack on the quinolinium cation. The C-6 position is also activated by the methoxy group. Therefore, the reaction is expected to yield a mixture of 8-chloro-7-methoxyquinoline and 6-chloro-7-methoxyquinoline . Due to the combined electronic effects, the 8-chloro isomer is often the major product, but the formation of the 6-chloro isomer as a significant side product is very common.

reaction_pathway Figure 2: Reaction Pathway for Side Product Formation A 7-Methoxyquinoline (Starting Material) B 8-Chloro-7-methoxyquinoline (Desired Product) A->B + [Cl+] C 6-Chloro-7-methoxyquinoline (Major Regioisomeric Side Product) A->C + [Cl+] E Degradation Products (Tars) A->E Harsh Conditions (High Temp) D 6,8-Dichloro-7-methoxyquinoline (Over-chlorination Side Product) B->D + [Cl+] (Excess) C->D + [Cl+] (Excess)

Caption: Primary reaction pathways in the chlorination of 7-methoxyquinoline.

Q3: My reaction mixture turned black, and the TLC shows significant baseline material. What is causing this?

Answer: The formation of dark, tarry substances and significant baseline material on a TLC plate are indicative of product and/or starting material degradation. This typically occurs under excessively harsh conditions, such as:

  • High Temperatures: Many chlorination reactions are exothermic. Poor temperature control can lead to thermal decomposition.

  • Highly Reactive Reagents: Using an overly aggressive chlorinating agent (like chlorine gas with a strong Lewis acid) without careful control can cause non-specific reactions and polymerization.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can degrade sensitive molecules.

Section 3: Troubleshooting Guide & FAQs

This section provides direct answers to common experimental challenges.

Problem Potential Cause(s) Recommended Solution(s)
Poor Regioselectivity (High ratio of 6-chloro to 8-chloro isomer)1. High reaction temperature favoring the thermodynamically competitive product. 2. The chosen chlorinating agent/solvent system inherently provides low selectivity.1. Lower the temperature: Run the reaction at 0°C or even -20°C. 2. Change the solvent: Altering solvent polarity (e.g., from dichloromethane to acetonitrile) can sometimes influence the isomer ratio. 3. Accept and Separate: Often, the most practical solution is to optimize for total yield and separate the isomers via column chromatography or recrystallization.
Dichlorination (Formation of 6,8-dichloro product)1. Excess chlorinating agent used. 2. Reaction time is too long. 3. Reaction temperature is too high, increasing the rate of the second chlorination.1. Control Stoichiometry: Use precisely 1.0 equivalent or slightly less (0.95 eq) of the chlorinating agent. 2. Slow Addition: Add the chlorinating agent dropwise as a solution at a low temperature to avoid localized high concentrations. 3. Monitor Closely: Track the reaction progress by TLC or LC-MS and quench it immediately upon consumption of the starting material.
Low Conversion / No Reaction 1. Chlorinating agent is not reactive enough. 2. Reaction temperature is too low. 3. Impure reagents or catalyst deactivation.1. Increase Reactivity: Switch from a milder agent (e.g., NCS) to a more potent one (e.g., sulfuryl chloride). 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for side product formation. 3. Use Fresh Reagents: Ensure the chlorinating agent is fresh and solvents are anhydrous.
Degradation / Tar Formation 1. Reaction temperature is too high. 2. Chlorinating agent is too aggressive for the substrate.1. Reduce Temperature: Maintain strict temperature control, often at 0°C or below. 2. Use a Milder Reagent: If using SO₂Cl₂ or Cl₂/Lewis acid, consider switching to N-Chlorosuccinimide (NCS).
Q4: I used phosphorus oxychloride (POCl₃) to chlorinate 7-methoxyquinoline, but it didn't work. Why?

Answer: This is a common misconception based on other quinoline syntheses. Phosphorus oxychloride (POCl₃) is not a standard reagent for direct electrophilic C-H chlorination of an aromatic ring. Its primary function in quinoline chemistry is to convert a hydroxyl group into a chlorine, for example, converting a 4-hydroxyquinoline into a 4-chloroquinoline. [7][8]For the direct chlorination of 7-methoxyquinoline at the C-6 or C-8 position, you must use an electrophilic chlorinating agent like NCS, sulfuryl chloride, or chlorine gas.

troubleshooting_workflow Figure 3: Troubleshooting Decision Tree Start Analyze Reaction Outcome (TLC, LC-MS, NMR) Problem What is the main issue? Start->Problem LowConv Low Conversion Problem->LowConv Low Conversion PoorSelect Poor Selectivity Problem->PoorSelect Selectivity Byproducts Di-chlorination / Tars Problem->Byproducts Side Products Sol_LowConv Increase Temperature OR Use Stronger Reagent (SO₂Cl₂) LowConv->Sol_LowConv Sol_PoorSelect Lower Temperature OR Change Solvent OR Focus on Separation PoorSelect->Sol_PoorSelect Sol_Byproducts Use 1.0 eq Agent AND Add Slowly at Low Temp AND Monitor Reaction Closely Byproducts->Sol_Byproducts

Caption: A workflow for diagnosing and solving common chlorination issues.

Section 4: Recommended Experimental Protocols

The following protocols provide a starting point for achieving successful chlorination. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Controlled Monochlorination with N-Chlorosuccinimide (NCS)

This method is recommended for its milder conditions, which can help minimize over-reaction and degradation.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-methoxyquinoline (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane, ~0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred 7-methoxyquinoline solution over 15-30 minutes.

  • Reaction: Stir the reaction at 0°C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Work-up: Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the 8-chloro and 6-chloro isomers.

Protocol B: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

This protocol uses a more reactive agent and is suitable if NCS fails to provide adequate conversion. Extreme caution is advised.

  • Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Argon), add 7-methoxyquinoline (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (~0.1 M).

  • Cooling: Cool the solution to -10°C using a salt-ice bath.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -10°C to 0°C, monitoring carefully by TLC. The reaction is often rapid (30-60 minutes).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (caution: gas evolution). Extract with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

References

  • Khan, M. A., & Siddiqui, M. A. (1974). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research.
  • Yadav, G., & Singh, A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(34), 20994-21026. [Link]

  • Surrey, A. R., & Cutler, R. A. (1951). Process for the preparation of chlorinated quinolines. U.S.
  • Quimica Organica. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

  • Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Wikipedia. (2024). Electrophilic aromatic substitution. [Link]

  • GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]

  • University of Liverpool. (n.d.). Chapter 7: Quinolines and Isoquinolines. [Link]

  • Asif, M. (2014). A review on recent advances in the chemistry and versatile pharmacological applications of quinoline and its derivatives. Mini-Reviews in Medicinal Chemistry, 14(10), 834-862.
  • LibreTexts Chemistry. (2023). Activating and Deactivating Groups. [Link: General organic chemistry resource]

Sources

Technical Support Center: Optimizing the Skraup Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Skraup synthesis of substituted quinolines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful, yet challenging, reaction. The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a fundamental method for creating the quinoline scaffold, a core component in numerous pharmaceuticals, including antimalarial and anti-inflammatory agents.[1][2]

However, the reaction is notorious for its vigorous, often violent, exothermic nature and the formation of significant tarry byproducts.[3][4][5][6] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure safe and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Skraup synthesis?

The Skraup synthesis is the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[1] The mechanism proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7][8]

  • Michael Addition: The aromatic amine performs a conjugate (Michael) addition to the acrolein intermediate.[9][10]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration & Oxidation: A subsequent dehydration and oxidation step yield the final aromatic quinoline ring system.[7][8] The oxidizing agent is crucial for this final aromatization step.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Intermediate Glycerol->Acrolein -2H₂O H2SO4 conc. H₂SO₄ Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Dihydroquinoline Michael_Adduct->Cyclized_Intermediate Acid-Catalyzed Cyclization Quinoline Quinoline Product Cyclized_Intermediate->Quinoline Dehydration & Oxidation Oxidant Oxidizing Agent

Caption: The reaction mechanism of the Skraup synthesis.

Q2: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

This is the most common issue. The reaction is notoriously exothermic and can become violent if not properly managed.[3][11]

  • Causality: The dehydration of glycerol and the subsequent cyclization are highly exothermic steps. Without moderation, the reaction rate can accelerate uncontrollably, leading to a dangerous runaway reaction.

  • Solution: The standard and most effective method is to add a moderator. Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent by extending it over a longer period.[4][6] Boric acid can also be used. Additionally, ensure the slow, dropwise addition of sulfuric acid with efficient overhead stirring and an ice bath for cooling to dissipate heat effectively.[4]

Q3: What are the best choices for an oxidizing agent?

The choice of oxidant is critical for the final aromatization step.

  • Nitrobenzene: Traditionally, the nitro-substituted aromatic starting material (e.g., nitrobenzene for the synthesis of quinoline from aniline) serves as the oxidizing agent.[1] It is effective but can lead to a violent reaction.

  • Arsenic Acid (As₂O₅): This is a classic and effective alternative that often results in a less violent reaction and can produce higher yields.[1][8] However, due to the high toxicity of arsenic compounds, its use is often restricted.

  • Other Oxidants: Iodine, ferric compounds (Fe₂O₃), and vanadium pentoxide (V₂O₅) have also been reported as effective oxidizing agents.[6][12][13] The choice often depends on the substrate, safety protocols, and desired reaction profile.

Q4: How do substituents on the starting aniline affect the reaction outcome?

The electronic nature of the aniline substrate significantly impacts the reaction.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) activate the aromatic ring, making the electrophilic cyclization step easier and generally leading to better yields under milder conditions.[13]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Br, -Cl) deactivate the ring. This makes the aniline less nucleophilic and the ring less susceptible to cyclization, often requiring harsher conditions and resulting in lower yields.[13][14] For strongly deactivated systems, alternative synthetic routes may be more practical.

Troubleshooting Guide: From Tar to Product

This section addresses specific experimental failures and provides actionable solutions.

Troubleshooting_Workflow Start Problem Encountered Vigorous Violent Reaction Start->Vigorous LowYield Low Yield Start->LowYield Tar Excessive Tar Start->Tar Purification Purification Difficulty Start->Purification Sol_Vigorous Add FeSO₄ Moderator Slow Acid Addition Efficient Cooling/Stirring Vigorous->Sol_Vigorous Sol_LowYield Check Glycerol Anhydricity Optimize Temperature Use Moderator Re-evaluate Aniline Substituents LowYield->Sol_LowYield Sol_Tar Use FeSO₄ Moderator Avoid High Temperatures Minimize Reaction Time Tar->Sol_Tar Sol_Purification Perform Steam Distillation Optimize Solvent Extraction Use Activated Carbon for Color Purification->Sol_Purification

Caption: Troubleshooting workflow for common Skraup synthesis issues.

Issue 1: Low or No Yield of the Desired Quinoline

  • Question: I followed the procedure, but my final yield is less than 20%. What are the likely causes?

  • Answer: Low yields are a frequent challenge and can stem from several factors.

    • Water Content in Glycerol: The initial dehydration of glycerol to acrolein is critical. Using glycerol with significant water content (e.g., standard USP grade) can inhibit this step and drastically lower yields. "Dynamite" glycerol (<0.5% water) is recommended for optimal results.[5][6]

    • Tar Formation: The primary cause of yield loss is the polymerization of the acrolein intermediate under the harsh acidic conditions, forming a non-productive tarry goo.[4][5][13] Using a moderator like ferrous sulfate helps control the reaction rate and minimize this side reaction.[4]

    • Purification Losses: Isolating the product from the tarry crude mixture is difficult. Significant product can be lost during workup and purification. Ensure your extraction and distillation techniques are efficient.[13]

Issue 2: The Final Product is a Dark, Tarry, Intractable Mass

  • Question: My reaction produced a black, viscous oil that is very difficult to purify. What are the most effective purification methods?

  • Answer: Tar removal is the key purification challenge in the Skraup synthesis.[13] A multi-step approach is required.

    • Neutralization and Steam Distillation: This is the most effective method.[4][13] After the reaction is complete, cool the mixture and carefully make it strongly alkaline with concentrated sodium hydroxide solution. The quinoline product is volatile with steam, while the tarry polymers are not. Passing steam through the mixture will carry the quinoline over into the collection flask.

    • Solvent Extraction: The quinoline can be recovered from the aqueous distillate by extraction with an organic solvent such as diethyl ether or dichloromethane.[13]

    • Removal of Unreacted Aniline: Any unreacted starting aniline will co-distill with the product. To remove it, the distillate can be acidified, and sodium nitrite solution is added to convert the aniline into a non-volatile diazonium salt, which remains in the aqueous layer upon subsequent extraction.[13]

    • Decolorization: If the final product is still colored, treating a solution of the product with activated carbon can help remove residual colored impurities.[13]

Table 1: Impact of Key Reaction Parameters

ParameterCondition / ReagentPrimary EffectRationale & Citation
Moderator Ferrous Sulfate (FeSO₄)Reduces reaction violence, minimizes tarActs as an oxygen carrier, smoothing the exothermic profile.[4][6]
Boric AcidReduces reaction violenceAlternative moderator to control the reaction rate.[4]
Oxidizing Agent NitrobenzeneEffective, but can be violentServes as both solvent and oxidant.[1]
Arsenic Acid (As₂O₅)Less violent reaction, often good yieldsMilder oxidizing conditions compared to nitrobenzene.[1]
Iodine (I₂)Good yields reportedAn alternative halogen-based oxidant.[13]
Glycerol Quality Anhydrous ("Dynamite")Higher yieldEnsures efficient formation of the key acrolein intermediate.[5][6]
USP Grade (~5% water)Lower yieldWater inhibits the crucial dehydration step.[6]
Aniline Substituent Electron-Donating (e.g., -OCH₃)Favors reaction, higher yieldActivates the ring for electrophilic attack.[13]
Electron-Withdrawing (e.g., -NO₂)Disfavors reaction, lower yieldDeactivates the ring, making cyclization difficult.[14]

Validated Experimental Protocol: Synthesis of Quinoline

Safety First: The Skraup synthesis is highly exothermic and potentially dangerous.[11] This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Keep an ice bath and fire extinguisher nearby.

Materials:

  • Aniline

  • Nitrobenzene

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) for neutralization

  • Dichloromethane or Diethyl Ether for extraction

Procedure:

  • Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline, nitrobenzene, anhydrous glycerol, and ferrous sulfate heptahydrate.[4][6] It is crucial to add the reagents in the correct order and ensure good mixing before heating.[6]

  • Acid Addition: Begin stirring the mixture and cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel. Maintain a slow addition rate to control the initial exotherm.[4]

  • Initiating the Reaction: After the acid addition is complete, gently heat the mixture. Once the reaction begins to boil, immediately remove the heat source. The exothermic nature of the reaction should be sufficient to maintain reflux for 30-60 minutes.[6] Be prepared to cool the flask with an ice bath if the reaction becomes too vigorous.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-5 hours to ensure the reaction goes to completion.[4][6]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Carefully dilute with water and then make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution. Set up for steam distillation and distill until the distillate is no longer oily.[13]

  • Purification: Extract the quinoline from the aqueous distillate using dichloromethane or diethyl ether. Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the crude quinoline, which can be further purified by vacuum distillation.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Skraup reaction. (n.d.). Wikipedia. [Link]

  • Skraup's Synthesis. (2012, November 3). Vive Chemistry. [Link]

  • Manske, R. H. F., & Kulka, M. (2011, March 15). The Skraup Synthesis of Quinolines. Semantic Scholar. [Link]

  • Alternative Oxidisers in Skraup reaction. (2009, September 9). Sciencemadness.org. [Link]

  • Al-Zaydi, K. M. (2022). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. [Link]

  • Thummel, R. P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 995. [Link]

  • Clark, R. H., & Davis, G. R. (1940). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 18b(11), 395-399. [Link]

  • Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). ResearchGate. [Link]

  • Clarke, H. T., & Davis, A. W. (n.d.). QUINOLINE. Organic Syntheses. [Link]

  • Skraup Synthesis of Quinoline - tips/pointers. (2017, July 18). Reddit. [Link]

  • The Skraup Reaction - How to Make a Quinoline. (2009, January 13). Curly Arrow. [Link]

  • My attempt at the Skraup quinoline synthesis. (2021, August 24). Sciencemadness.org. [Link]

  • Manske, R. H. F., & Kulka, M. (n.d.). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

  • Quinoline Synthesis - Skraup. (n.d.). Química Organica.org. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 8-Chloro-7-methoxyquinoline for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-7-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to scale up the production of this key quinoline intermediate for preclinical studies. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this multi-step synthesis. Our focus is on ensuring scientific integrity, reproducibility, and providing a robust framework for successful scale-up.

I. Synthetic Strategy Overview

The most practical and widely adopted method for constructing the quinoline core of 8-Chloro-7-methoxyquinoline is the Gould-Jacobs reaction . This classic method involves the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by a high-temperature cyclization to form the 4-hydroxyquinoline intermediate. A subsequent chlorination step yields the final product.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Chloro-3-methoxyaniline C Condensation Intermediate (Diethyl ((2-chloro-3-methoxyphenyl)amino)methylene)malonate) A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D E 8-Chloro-7-methoxy-4-hydroxyquinoline D->E F Chlorination E->F G 8-Chloro-7-methoxyquinoline F->G Troubleshooting_Guide cluster_step1 Step 1 & 2: Condensation & Cyclization cluster_step2 Step 3: Chlorination cluster_purification Purification S1_Start Low Yield of 8-Chloro-7-methoxy-4-hydroxyquinoline S1_C1 Incomplete Cyclization? S1_Start->S1_C1 S1_A1 Increase reaction temperature to 250-260°C. Increase reaction time. S1_C1->S1_A1 Yes S1_C2 Degradation of Product? S1_C1->S1_C2 No S1_A2 Decrease reaction time. Consider microwave synthesis for better control. S1_C2->S1_A2 Yes S1_C3 Poor Quality Starting Materials? S1_C2->S1_C3 No S1_A3 Verify purity of 2-chloro-3-methoxyaniline and diethyl ethoxymethylenemalonate. S1_C3->S1_A3 Yes S2_Start Low Yield of 8-Chloro-7-methoxyquinoline S2_C1 Incomplete Chlorination? S2_Start->S2_C1 S2_A1 Ensure anhydrous conditions. Increase reflux time. Use freshly distilled POCl₃. S2_C1->S2_A1 Yes S2_C2 Product Hydrolysis during Workup? S2_C1->S2_C2 No S2_A2 Keep the workup temperature low (ice bath). Minimize time in aqueous acidic/basic conditions. S2_C2->S2_A2 Yes P_Start Difficulty in Purification P_C1 Oily Product? P_Start->P_C1 P_A1 Triturate with a non-polar solvent (e.g., hexanes). Attempt column chromatography. P_C1->P_A1 Yes P_C2 Persistent Impurities? P_C1->P_C2 No P_A2 Re-purify using a different solvent system for recrystallization. Optimize column chromatography conditions (e.g., different eluent polarity). P_C2->P_A2 Yes

Technical Support Center: Strategies to Improve the Regioselectivity of 8-Chloro-7-methoxyquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 8-chloro-7-methoxyquinoline. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of achieving regioselective functionalization of this versatile heterocyclic scaffold. Our goal is to equip you with the knowledge to control reaction outcomes, optimize yields, and troubleshoot common experimental challenges.

Introduction: The Challenge of Regioselectivity

8-Chloro-7-methoxyquinoline is a valuable building block in medicinal chemistry and materials science. However, the electronic interplay between the electron-donating methoxy group (-OMe) and the electron-withdrawing, yet ortho,para-directing, chloro group (-Cl) on the carbocyclic ring, combined with the inherent reactivity of the quinoline system, presents significant challenges in controlling the regioselectivity of its reactions. This guide will dissect these challenges and provide actionable strategies for achieving site-selective modifications.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing explanations and step-by-step protocols for resolution.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: "I am attempting a nucleophilic aromatic substitution on 8-chloro-7-methoxyquinoline with an amine nucleophile, but I'm getting a mixture of products, or the reaction is not proceeding at the C8 position. Why is this happening and how can I improve selectivity for C8 substitution?"

Root Cause Analysis:

Nucleophilic aromatic substitution (SNAr) reactions are common for aryl halides.[1][2] The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[3] The stability of this intermediate is key to the reaction's success. For SNAr to occur, the aromatic ring needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negative charge.[2][3]

In 8-chloro-7-methoxyquinoline, the situation is complex:

  • The Chloro Group (C8): The chlorine atom is the intended leaving group.

  • The Methoxy Group (C7): The -OMe group is strongly electron-donating, which deactivates the ring towards nucleophilic attack by increasing electron density.

  • The Quinoline Nitrogen: The nitrogen atom in the heterocyclic ring acts as an electron-withdrawing group, which helps to stabilize the Meisenheimer complex, particularly when the attack is on the carbocyclic ring.

The sluggish reactivity at C8 is due to the deactivating effect of the adjacent methoxy group. While the quinoline nitrogen assists, its effect is attenuated at the C8 position. Competing side reactions or lack of reactivity are common outcomes.

Strategies for Improvement:

  • Increase Reaction Temperature: SNAr reactions on deactivated rings often require more forcing conditions. Carefully increasing the reaction temperature in a sealed vessel can provide the necessary activation energy.

  • Use a Stronger Nucleophile and Base: Employing a more potent nucleophile or a stronger, non-nucleophilic base (like NaH or KHMDS to deprotonate the amine nucleophile) can enhance the reaction rate.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by efficiently heating the polar solvent and reactants, often leading to cleaner products and higher yields in shorter reaction times.

Experimental Protocol: Microwave-Assisted SNAr for C8-Amination

Parameter Value Rationale
Reactants 8-chloro-7-methoxyquinoline (1 equiv.), Amine (1.5-2.0 equiv.)Excess amine acts as both nucleophile and base.
Base (optional) K₂CO₃ or Cs₂CO₃ (2.0 equiv.)A stronger base can improve reaction with less nucleophilic amines.
Solvent NMP, DMF, or DMSOHigh-boiling polar aprotic solvents are ideal for microwave heating.
Temperature 150-200 °CHigher temperatures are often required to overcome the deactivating effect of the methoxy group.
Time 30-120 minutesMonitor by TLC or LC-MS to determine optimal reaction time.
Microwave Power 100-300 W (variable power)Adjust to maintain a stable temperature.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Combine 8-chloro-7-methoxyquinoline, amine, and solvent in a microwave vial. B Add base (optional). A->B C Seal the vial. B->C D Place vial in microwave reactor. C->D E Heat to 150-200 °C for 30-120 min. D->E F Monitor reaction progress by TLC/LC-MS. E->F G Cool to room temperature. F->G H Perform aqueous workup. G->H I Purify by column chromatography. H->I

Caption: Microwave-Assisted SNAr Workflow.

Issue 2: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: "I am trying to perform a Suzuki-Miyaura coupling at the C8 position of 8-chloro-7-methoxyquinoline, but I am getting low yields and some side products. How can I optimize this reaction for C8 functionalization?"

Root Cause Analysis:

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation.[4][5] The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination.[6] While aryl chlorides are generally less reactive than bromides or iodides, they can be effective coupling partners with the right choice of catalyst system.[4]

The challenges with 8-chloro-7-methoxyquinoline include:

  • Catalyst Poisoning: The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Steric Hindrance: The methoxy group at C7 and the "peri" hydrogen at C1 of the quinoline ring system can sterically hinder the approach of the bulky palladium catalyst to the C8-Cl bond during the oxidative addition step.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to facilitate the oxidative addition of the C-Cl bond and promote the reductive elimination step.

Strategies for Improvement:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These ligands stabilize the palladium(0) species and promote the challenging oxidative addition of the aryl chloride.

  • Catalyst Precursor: Use a palladium(II) precursor like Pd(OAc)₂ or a pre-formed palladium(0) complex like Pd₂(dba)₃.

  • Base and Solvent Optimization: The choice of base and solvent is crucial.[7] Strong bases like K₃PO₄ or Cs₂CO₃ are often effective. Aprotic polar solvents like dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[8]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Parameter Value Rationale
Reactants 8-chloro-7-methoxyquinoline (1 equiv.), Boronic acid (1.2-1.5 equiv.)A slight excess of the boronic acid drives the reaction to completion.
Catalyst Pd(OAc)₂ (2-5 mol%)Common and effective palladium precursor.
Ligand SPhos (4-10 mol%)A bulky, electron-rich ligand to facilitate C-Cl bond activation.
Base K₃PO₄ (2.0-3.0 equiv.)An effective base for Suzuki couplings of aryl chlorides.
Solvent Dioxane/H₂O (e.g., 10:1)A common solvent system that aids in dissolving both organic and inorganic reagents.
Temperature 80-110 °CSufficient to promote the catalytic cycle without decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst.

Decision Tree for Troubleshooting Suzuki Coupling:

Start Low Yield in Suzuki Coupling? CheckLigand Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos) Start->CheckLigand ChangeLigand Switch to a more effective ligand like SPhos or XPhos. CheckLigand->ChangeLigand No CheckBase Is the base strong enough? (e.g., K3PO4, Cs2CO3) CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Switch to a stronger base. CheckBase->ChangeBase No CheckTemp Is the temperature high enough? (80-110 °C) CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase reaction temperature. CheckTemp->IncreaseTemp No CheckInert Was the reaction run under an inert atmosphere? CheckTemp->CheckInert Yes IncreaseTemp->CheckInert UseInert Ensure rigorous exclusion of oxygen. CheckInert->UseInert No Success Improved Yield CheckInert->Success Yes UseInert->Success

Caption: Troubleshooting Suzuki Coupling Reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely site for electrophilic aromatic substitution on 8-chloro-7-methoxyquinoline?

A1: The most likely sites for electrophilic aromatic substitution (EAS) are C5 and C6.[9] The regioselectivity is dictated by the directing effects of the substituents on the benzene ring portion. The methoxy group at C7 is a powerful activating, ortho,para-director. The chloro group at C8 is a deactivating, but also ortho,para-director.

  • Directing to C5: The chloro group directs ortho to itself at C5. The methoxy group directs para to itself, also at C5. These effects are synergistic, making C5 a highly probable site for electrophilic attack.

  • Directing to C6: The methoxy group directs ortho to itself at C6.

Between C5 and C6, the C5 position is generally favored due to the combined directing influence of both the methoxy and chloro groups. However, a mixture of C5 and C6 substituted products is possible, and the ratio will depend on the specific electrophile and reaction conditions.[10]

Q2: Can I achieve C-H activation/functionalization on 8-chloro-7-methoxyquinoline, and where would it occur?

A2: Yes, transition-metal-catalyzed C-H activation is a powerful strategy for functionalizing quinolines.[11] For 8-chloro-7-methoxyquinoline, the most likely site for directed C-H activation is the C5 position. This is because the reaction often proceeds via a cyclometalated intermediate where the quinoline nitrogen acts as a directing group. This favors the functionalization of the "peri" C-H bond at the C8 position. However, since C8 is already substituted with a chlorine atom, the next most accessible position guided by the nitrogen is C2. Direct arylation reactions, for instance, have been shown to be effective on quinoline scaffolds.[12][13] Without a directing group, C-H functionalization on the carbocyclic ring would likely be influenced by the electronic effects, favoring the electron-rich C6 and C5 positions.

Q3: How can I selectively functionalize the pyridine ring of 8-chloro-7-methoxyquinoline?

A3: Functionalizing the pyridine ring often requires different strategies than those used for the carbocyclic ring.

  • At the C2 Position: One common method is to first form the quinoline N-oxide by treating 8-chloro-7-methoxyquinoline with an oxidant like m-CPBA. The N-oxide activates the C2 and C4 positions towards both nucleophilic and certain types of electrophilic attack. For instance, C2-amination or C2-arylation can be achieved on the N-oxide, followed by reduction of the N-oxide back to the quinoline.[11]

  • At the C4 Position: The C4 position is activated towards nucleophilic attack, especially in the protonated or N-oxide form of the quinoline. However, given the presence of the C8-chloro group, achieving selectivity for nucleophilic attack at C4 over C8 would be challenging and would likely require careful optimization of reaction conditions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 8-Chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 8-chloro-7-methoxyquinoline. The unique electronic and steric properties of this substrate present specific challenges that require careful consideration of catalyst systems to achieve optimal results.

Section 1: Understanding the Substrate - 8-Chloro-7-methoxyquinoline

Before delving into catalyst selection, it is crucial to understand the inherent characteristics of 8-chloro-7-methoxyquinoline that influence its reactivity in cross-coupling reactions. The quinoline core is an electron-deficient heteroaromatic system. However, the 7-methoxy group is a strong electron-donating group, which can impact the electron density at the C-8 position. Additionally, the nitrogen atom in the quinoline ring can act as a Lewis base, potentially coordinating to the palladium catalyst and inhibiting its activity. The steric hindrance around the 8-position, due to the peri-relationship with the hydrogen at C-1, can also play a significant role in catalyst selection and reaction efficiency.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cross-coupling reactions with 8-chloro-7-methoxyquinoline in a question-and-answer format.

FAQ 1: General Catalyst Selection

Question: I am new to working with 8-chloro-7-methoxyquinoline. What is a good starting point for selecting a palladium catalyst system for Suzuki, Buchwald-Hartwig, and Sonogashira couplings?

Answer: For aryl chlorides, particularly electron-rich ones like 8-chloro-7-methoxyquinoline, the oxidative addition step is often rate-limiting. Therefore, catalyst systems with bulky, electron-rich phosphine ligands are generally the most effective.[1][2]

  • For Suzuki-Miyaura Coupling: A good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source such as Pd₂(dba)₃, in combination with a biarylphosphine ligand like SPhos, XPhos, or RuPhos. These ligands are designed to facilitate the challenging oxidative addition of aryl chlorides.[2]

  • For Buchwald-Hartwig Amination: The Buchwald group has developed a range of highly effective biarylphosphine ligands. For this substrate, ligands like BrettPhos or the Josiphos-type ligands are excellent choices, as they have been shown to be effective for coupling heteroaryl chlorides with a variety of amines.[3][4]

  • For Sonogashira Coupling: While traditional Sonogashira conditions use a palladium catalyst with a copper(I) co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[5] A catalyst system comprising a palladium source and a bulky, electron-rich ligand like P(t-Bu)₃ can be effective.[6]

Troubleshooting Guide: Low to No Product Yield

Question: My cross-coupling reaction with 8-chloro-7-methoxyquinoline is showing very low or no conversion. What are the likely causes and how can I troubleshoot this?

Answer: Low to no yield is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Inefficient Oxidative Addition: As mentioned, the C-Cl bond activation is a critical step. If you are observing unreacted starting material, consider the following:

  • Switch to a More Electron-Rich Ligand: If you started with a less electron-donating ligand like PPh₃, switching to a more electron-rich and bulkier ligand such as cataCXium® A or a Buchwald biarylphosphine ligand can significantly improve the rate of oxidative addition.[1]

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome a high activation barrier.

  • Use a Pre-activated Catalyst: Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst.

2. Catalyst Inhibition/Deactivation: The quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition.

  • Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can sometimes help to prevent the substrate from binding too strongly to the palladium center.

  • Choose a Bidentate Ligand: Bidentate ligands like dppf or Xantphos can form more stable complexes with palladium, making them less susceptible to displacement by the quinoline substrate.[4]

3. Suboptimal Base and Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation and reductive elimination steps.

  • Base Selection: For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[7] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required, but for base-sensitive substrates, weaker inorganic bases can be a better option.[4] The solubility of the base in the reaction solvent is a key factor; a heterogeneous mixture can lead to poor reactivity.

  • Solvent Selection: Anhydrous, degassed solvents are crucial. Toluene, dioxane, and THF are common choices. Aprotic polar solvents can sometimes enhance the reaction rate. It is important to avoid solvents that can coordinate to the palladium catalyst, such as pyridine or acetonitrile.

4. Poor Reagent Quality: Ensure all reagents are pure and dry. For Suzuki reactions, the quality of the boronic acid is critical. Consider using the more stable boronate esters to avoid protodeboronation.[8]

Section 3: Experimental Protocols and Data

This section provides representative, non-optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 8-chloro-7-methoxyquinoline. These should be considered as starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 8-Chloro-7-methoxyquinoline with Phenylboronic Acid

Reaction Scheme:

Materials:

  • 8-Chloro-7-methoxyquinoline (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add 8-chloro-7-methoxyquinoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Catalyst System Comparison for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100High
Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2)Dioxane110High
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O110Low to Moderate

Note: Yields are qualitative and based on general trends for similar substrates. Optimization is required for specific cases.

Protocol 2: Buchwald-Hartwig Amination of 8-Chloro-7-methoxyquinoline with Morpholine

Reaction Scheme:

Materials:

  • 8-Chloro-7-methoxyquinoline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • BrettPhos (3.0 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Add 8-chloro-7-methoxyquinoline and a stir bar.

  • Add anhydrous, degassed toluene, followed by morpholine.

  • Seal the vial and heat the mixture to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Protocol 3: Sonogashira Coupling of 8-Chloro-7-methoxyquinoline with Phenylacetylene (Copper-Free)

Reaction Scheme:

Materials:

  • 8-Chloro-7-methoxyquinoline (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(t-Bu)₃ (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • DMF (anhydrous, degassed)

Procedure:

  • To a Schlenk tube, add 8-chloro-7-methoxyquinoline, Pd(OAc)₂, P(t-Bu)₃, and Cs₂CO₃.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF, followed by phenylacetylene.

  • Heat the reaction to 120 °C with stirring.

  • Monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Section 4: Visualizing Reaction Workflows and Logic

Diagram 1: General Cross-Coupling Workflow

CrossCouplingWorkflow reagents 1. Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete Reaction workup 5. Work-up (Quenching, Extraction) monitoring->workup Complete Reaction purification 6. Purification (Chromatography) workup->purification TroubleshootingLogic start Low/No Yield check_reagents Check Reagent Purity & Inert Conditions start->check_reagents oxidative_addition Issue with Oxidative Addition? start->oxidative_addition catalyst_inhibition Catalyst Inhibition? start->catalyst_inhibition other_steps Issue with Transmetalation/ Reductive Elimination? start->other_steps solution4 Use Fresh/Purified Reagents & Dry Solvents check_reagents->solution4 solution1 Use Bulky, Electron-Rich Ligand (e.g., SPhos, BrettPhos) oxidative_addition->solution1 solution2 Increase Ligand/Pd Ratio or Use Bidentate Ligand catalyst_inhibition->solution2 solution3 Screen Bases & Solvents other_steps->solution3

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Section 5: Concluding Remarks

The successful cross-coupling of 8-chloro-7-methoxyquinoline is highly dependent on the careful selection of a catalyst system that can overcome the challenges of C-Cl bond activation and potential catalyst inhibition by the quinoline nitrogen. The use of bulky, electron-rich phosphine ligands is paramount. This guide provides a foundational framework for approaching these reactions, but it is essential to recognize that empirical optimization for each specific coupling partner is crucial for achieving high yields and purity.

References

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Hartwig, J. F. (2007). The electronics and steric effects of substrates and catalysts in the Sonogashira reaction. Inorganic Chemistry, 46(6), 1936-1947. [Link]

  • Netherton, M. R., & Fu, G. C. (2001). Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids. Organic Letters, 3(23), 3675-3677. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Plenio, H. (2012). A guide to the performance of the Sonogashira cross-coupling. The Journal of Organic Chemistry, 77(6), 2798-2812. [Link]

  • Reddy, C. V., & Verkade, J. G. (2008). A Highly Efficient and General Copper-Free Sonogashira Coupling of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Proazaphosphatrane Ligand. The Journal of Organic Chemistry, 73(8), 3047-3062. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium−Imidazol-2-ylidene Complexes as Catalysts for the Suzuki Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731. [Link]

Sources

Managing exothermic reactions in the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Quinoline Derivatives

Introduction: Taming the Heat in Quinoline Synthesis

The synthesis of the quinoline scaffold, a cornerstone in pharmaceutical and materials science, is often characterized by powerful, heat-releasing (exothermic) reactions.[1][2] Classics like the Skraup and Doebner-von Miller syntheses are notoriously vigorous, presenting significant challenges in control, safety, and reproducibility.[3][4] An uncontrolled exotherm not only poses a severe safety risk of a thermal runaway but also directly impacts yield and purity by promoting the formation of polymeric tars and undesired side products.[5][6][7]

This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable answers to common problems encountered when managing these energetic reactions. We will move from foundational FAQs to synthesis-specific troubleshooting, grounding our advice in the chemical principles that govern these transformations.

Frequently Asked Questions (FAQs): Core Principles of Thermal Management

Q1: What exactly is a "thermal runaway" and why is it a critical concern in quinoline synthesis?

A1: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The rate of heat generation from the reaction surpasses the rate of heat removal by the cooling system.[8] This creates a dangerous feedback loop: the reaction temperature increases, which further accelerates the reaction rate, which in turn generates even more heat. In quinoline syntheses, particularly the Skraup reaction which uses concentrated sulfuric acid and an oxidizing agent, this can lead to a violent ejection of the reactor's contents, pressure buildup, and potential explosion.[9][10][11]

Q2: Beyond the specific synthesis method, what are the universal parameters I should control to prevent an exotherm?

A2: There are four fundamental parameters you must always manage:

  • Rate of Reagent Addition: Adding a reactive or catalytic species (like concentrated acid) slowly allows the cooling system to keep pace with the heat being generated.[5][12] This prevents a sudden spike in reaction rate.

  • Temperature Monitoring & Control: Continuous monitoring of the internal reaction temperature is critical.[8][13] The use of an appropriate cooling bath (ice-water, dry ice-acetone, etc.) provides the capacity to remove heat as needed.[12]

  • Efficient Stirring: Good agitation is essential for uniform heat dissipation.[5][8] Without it, localized "hot spots" can form where the reaction accelerates, potentially initiating a runaway.

  • Concentration: More concentrated reactants lead to a faster reaction rate and greater heat output per unit volume.[12] Running reactions at a suitable dilution can provide an important safety buffer.

Q3: My reaction became excessively vigorous and difficult to control. What immediate actions should I take?

A3: If you suspect a runaway reaction is beginning and it is safe to do so, your immediate goal is rapid cooling. Immerse the reaction flask in a large ice-water bath.[9] If the reaction is under an inert atmosphere, ensure the venting system (e.g., a bubbler) is not blocked and can handle any potential off-gassing. Always work behind a blast shield when running reactions with known runaway potential.[9]

Troubleshooting Guide: Synthesis-Specific Issues

This section addresses common exothermic events associated with specific named reactions for quinoline synthesis.

The Skraup Synthesis

The Skraup synthesis is the most famously exothermic and violent of the classical methods.[4][11][14] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[14][15]

Q: My Skraup reaction is incredibly violent. How can I moderate it without sacrificing the reaction?

A: The notorious vigor of the Skraup synthesis is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and its subsequent highly exothermic reaction.[15][16] The key is to slow down and control this process.

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and highly effective technique to make the reaction less violent.[5][9][14][16] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period.[9][10] Boric acid can also be used.[14][16]

  • Controlled Acid Addition: The concentrated sulfuric acid should be added very slowly, with efficient external cooling (e.g., an ice bath) and vigorous stirring.[5][9]

  • Gradual Heating: Heat the mixture gently only to initiate the reaction. Once the exotherm begins (often indicated by boiling), remove the external heat source immediately.[9][16] The reaction's own heat should be sufficient to sustain it for a period.

Q: I am getting very low yields and a large amount of black, intractable tar. Is this related to poor thermal control?

A: Absolutely. Tar formation is a hallmark of an poorly controlled Skraup synthesis.[6] The harsh acidic and oxidizing conditions, super-heated by an uncontrolled exotherm, will cause the polymerization of reactants and intermediates, leading to charring.[5] By implementing the moderation techniques described above (using FeSO₄, slow acid addition, and controlled heating), you will inherently reduce tar formation and improve the yield of your desired quinoline derivative.

The Doebner-von Miller Synthesis

This reaction utilizes an aniline with α,β-unsaturated carbonyl compounds, often formed in situ, under acidic conditions.[17] While generally less violent than the Skraup, it has its own thermal challenges.

Q: My Doebner-von Miller reaction produces a high quantity of polymeric material, significantly lowering my yield. What is the cause?

A: The primary cause is the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone reactant.[1][5][6][7] This side reaction is highly temperature-dependent; excessive heat from the primary reaction exotherm will dramatically accelerate this unwanted polymerization, resulting in the formation of tars.[7]

Q: How can I adjust my procedure to minimize polymerization and better manage the reaction's heat?

A: The goal is to keep the concentration of the reactive carbonyl species low at any given time and to maintain the lowest effective temperature.

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound (or the aldehyde precursor like acetaldehyde) slowly and dropwise to the heated acidic solution of the aniline.[1][5][7] This prevents a large concentration from building up, thus disfavoring self-polymerization.

  • Optimize Temperature: Do not overheat the reaction. Maintain the lowest temperature that allows for a reasonable reaction rate.[7] Careful monitoring is key.

  • Consider a Biphasic System: Sequestering the carbonyl compound in a non-polar organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and improve yields.[7]

The Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone, followed by an acid-catalyzed ring closure.[18]

Q: The initial mixing of my aniline and β-diketone generates a noticeable exotherm, even before I add the acid catalyst. Is this normal?

A: Yes, the initial condensation to form the enamine intermediate can be exothermic.[5] It is crucial to manage this initial heat release. Ensure the mixture is stirred at room temperature or even cooled slightly before proceeding with the slow, careful addition of the strong acid catalyst (typically concentrated H₂SO₄) for the cyclization step.[5][19] Adding the acid to an already hot mixture can lead to an uncontrolled secondary exotherm.

The Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[20][21]

Q: My Friedländer synthesis is plagued by aldol self-condensation byproducts of my ketone. How can temperature management help?

A: The self-condensation of the ketone reactant is a major competing side reaction, particularly under basic catalysis.[6][16][22] This side reaction, like most, is accelerated at higher temperatures.

  • Lower the Temperature: Running the reaction at the lowest feasible temperature will favor the desired Friedländer condensation over the competing aldol pathway.[12]

  • Slow Ketone Addition: Just as in the Doebner-von Miller synthesis, slowly adding the ketone to the reaction mixture keeps its instantaneous concentration low, minimizing the chance of self-condensation.[16]

  • Catalyst Choice: Milder reaction conditions, sometimes enabled by alternative catalysts, can allow the reaction to proceed at lower temperatures, further reducing side reactions.[16][23]

Data & Workflow Visualization

Data Tables for Quick Reference

Table 1: Summary of Thermal Hazards and Control Strategies in Quinoline Syntheses

Synthesis TypePrimary Exothermic EventKey Side Reactions from OverheatingPrimary Control Strategies
Skraup Rapid dehydration of glycerol to acrolein & subsequent Michael addition/cyclization.[14][16]Extreme tarring, polymerization, charring.[5][6]Use of moderators (FeSO₄), slow H₂SO₄ addition with cooling, gradual initiation heating.[5][9][16]
Doebner-von Miller Michael addition of aniline and subsequent cyclization steps.Acid-catalyzed polymerization of the α,β-unsaturated carbonyl.[1][7]Slow addition of the carbonyl reactant, maintaining lowest effective temperature, biphasic solvent systems.[5][7]
Combes Initial enamine formation; secondary exotherm on acid addition for cyclization.[5]Formation of regioisomers, potential decomposition at high acid concentration.[6]Cooling during initial mixing, slow and cooled addition of cyclizing acid (H₂SO₄).[5]
Friedländer Initial aldol-type condensation and subsequent cyclodehydration.Self-condensation (aldol) of the ketone reactant.[6][16]Lowering reaction temperature, slow addition of the ketone reactant, catalyst optimization.[12][16]

Table 2: Common Laboratory Cooling Baths

Bath CompositionTypical Temperature Range (°C)Notes
Ice / Water0 to 5Most common; effective for managing moderate exotherms.
Ice / Saturated NaCl-21 to -10Provides sub-zero cooling without requiring organic solvents.
Dry Ice / Acetone-78Standard for very low-temperature reactions. Use with caution due to flammability of acetone.
Dry Ice / Isopropanol-77Slightly less effective than acetone but less volatile and flammable.
Process Diagrams

Exotherm_Management_Workflow start Potential Exotherm Detected (Rapid Temperature Rise) is_safe Is it Safe to Intervene? start->is_safe remove_heat Remove Heat Source is_safe->remove_heat Yes evacuate Evacuate Area Alert Safety Personnel is_safe->evacuate No cool Apply Emergency Cooling (Large Ice Bath) monitor Monitor Temperature & Pressure cool->monitor remove_heat->cool stabilized Reaction Stabilized? monitor->stabilized proceed Proceed with Caution (Slower Addition, Lower Temp) stabilized->proceed Yes shutdown Perform Emergency Shutdown (Quench if procedure exists) stabilized->shutdown No shutdown->evacuate

Caption: Emergency workflow for managing a suspected thermal runaway.

Exotherm_Risk_Factors cluster_params Controllable Parameters cluster_risks Resulting Risk Temp Reaction Temperature HeatGen Rate of Heat Generation Temp->HeatGen Increases Addition Reagent Addition Rate Addition->HeatGen Increases Conc Reagent Concentration Conc->HeatGen Increases Runaway Thermal Runaway Risk HeatGen->Runaway Increases

Sources

Validation & Comparative

Halogen Warfare on a Quinoline Scaffold: A Comparative Analysis of 8-Chloro- and 8-Bromo-7-Methoxyquinoline in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical properties and biological activity. This guide delves into a comparative analysis of two closely related analogs, 8-chloro-7-methoxyquinoline and 8-bromo-7-methoxyquinoline, exploring how the subtle yet significant substitution of a chlorine for a bromine atom at the 8-position can influence their biological profiles. While direct comparative studies on these two specific molecules are not extensively documented, we can extrapolate from the well-established structure-activity relationships (SAR) of halogenated and methoxy-substituted quinolines to provide a scientifically grounded comparison for researchers in drug discovery and development.

Chemical and Physicochemical Properties: A Tale of Two Halogens

The core difference between the two molecules lies in the halogen atom at the 8-position. Bromine is larger and more polarizable than chlorine, which can influence several key parameters that dictate biological activity.

Property8-Chloro-7-methoxyquinoline8-Bromo-7-methoxyquinolineImplication for Biological Activity
Molecular Weight 193.63 g/mol 238.08 g/mol Can affect diffusion rates and binding pocket complementarity.
Electronegativity (Pauling Scale) Chlorine: 3.16Bromine: 2.96Influences the electronic nature of the quinoline ring system.
Van der Waals Radius Chlorine: 1.75 ÅBromine: 1.85 ÅAffects steric interactions with biological targets.
Lipophilicity (Predicted LogP) LowerHigherCan impact membrane permeability and off-target effects.

The greater lipophilicity of the bromo-derivative may enhance its ability to cross cellular membranes, potentially leading to increased intracellular concentrations. However, this can also lead to higher non-specific binding and toxicity.

Comparative Biological Activity: Insights from Related Analogs

Based on existing research on substituted quinolines, we can infer the potential biological activities of our two compounds of interest. The quinoline core is known to exhibit a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Halogenated quinolines have demonstrated significant potential as anticancer agents. The mechanism of action often involves the inhibition of key cellular processes such as DNA replication and cell division. For instance, studies on highly brominated methoxyquinolines have revealed potent antiproliferative activity against various cancer cell lines.[1] The presence of a halogen at the 8-position can enhance the molecule's ability to interact with biological targets through halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

While direct data is unavailable, structure-activity relationship studies of similar 7-substituted-4-aminoquinolines have shown that 7-chloro and 7-bromo analogs often exhibit comparable potencies, for example in antiplasmodial assays.[2] This suggests that both 8-chloro- and 8-bromo-7-methoxyquinoline could possess significant cytotoxic activity. The slightly larger size and greater polarizability of bromine in 8-bromo-7-methoxyquinoline might offer a subtle advantage in certain binding pockets, potentially leading to enhanced potency.

Experimental Protocols

To empirically determine and compare the biological activities of 8-chloro-7-methoxyquinoline and 8-bromo-7-methoxyquinoline, the following standard assays are recommended:

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 8-chloro-7-methoxyquinoline and 8-bromo-7-methoxyquinoline in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of 8-chloro-7-methoxyquinoline and 8-bromo-7-methoxyquinoline in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Relationships in Structure-Activity Analysis

The following diagram illustrates the key structural features and their influence on the potential biological activity of 8-halo-7-methoxyquinolines.

SAR_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity 8-Halo-7-methoxyquinoline 8-Halo-7-methoxyquinoline Halogen_Type Halogen at C8 (Cl vs. Br) 8-Halo-7-methoxyquinoline->Halogen_Type Methoxy_Group Methoxy at C7 8-Halo-7-methoxyquinoline->Methoxy_Group Lipophilicity Lipophilicity Halogen_Type->Lipophilicity Electronic_Effects Electronic_Effects Halogen_Type->Electronic_Effects Steric_Hindrance Steric_Hindrance Halogen_Type->Steric_Hindrance Methoxy_Group->Lipophilicity Methoxy_Group->Electronic_Effects Cell_Permeability Cell_Permeability Lipophilicity->Cell_Permeability Target_Binding Target_Binding Electronic_Effects->Target_Binding Steric_Hindrance->Target_Binding Anticancer Anticancer Antimicrobial Antimicrobial Target_Binding->Anticancer Target_Binding->Antimicrobial Cell_Permeability->Anticancer Cell_Permeability->Antimicrobial

Caption: Structure-activity relationship logic for 8-halo-7-methoxyquinolines.

Conclusion and Future Directions

Future research should focus on the direct, head-to-head comparison of these two compounds in a panel of relevant biological assays. Such studies will not only elucidate their individual therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships governing the biological activity of 8-substituted quinolines. This knowledge will be invaluable for the rational design of next-generation quinoline-based drugs with enhanced efficacy and selectivity.

References

  • MySkinRecipes. (n.d.). 8-Chloro-7-methoxyquinoline. Retrieved from [Link]]

  • Öz, M., Gümüş, M., Çakmak, O., & Ökten, S. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds.[1]

  • Madrid, P. B., & De, D. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4993–5001.[2]

  • PubChem. (n.d.). 8-bromo-7-methoxyquinoline. Retrieved from [Link]]

Sources

A Comparative Guide to 8-Chloro-7-methoxyquinoline Derivatives: Unlocking Therapeutic Potential Through Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring is a key approach in the design of novel drug candidates with enhanced potency and selectivity. This guide focuses on the 8-chloro-7-methoxyquinoline core, a promising but relatively underexplored scaffold. By synthesizing insights from studies on related chloro- and methoxy-substituted quinolines, we will build a comprehensive analysis of the anticipated structure-activity relationships (SAR) and provide a framework for the rational design and synthesis of novel 8-chloro-7-methoxyquinoline derivatives.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The bicyclic heterocyclic structure of quinoline has proven to be a versatile template for interacting with a wide array of biological targets.[1] The presence of the nitrogen atom and the aromatic system allows for a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.[2] Furthermore, the quinoline ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties.[4]

The Influence of Chloro and Methoxy Substituents on Biological Activity

The introduction of chloro and methoxy groups at specific positions on the quinoline ring can profoundly influence the molecule's biological activity.

  • The Role of the Chloro Group: The presence of a chlorine atom, particularly at the 7-position, has been linked to enhanced biological activity in various quinoline-based compounds. For instance, 7-chloroquinoline derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[3][5] The electron-withdrawing nature of the chloro group can modulate the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets.[6]

  • The Impact of the Methoxy Group: The methoxy group, an electron-donating substituent, can also play a crucial role in determining the pharmacological profile of quinoline derivatives. In the context of 8-methoxyquinolones, this substitution has been associated with potent antibacterial activity.[7] The position of the methoxy group can influence the molecule's conformation and its ability to form hydrogen bonds, thereby affecting its binding affinity to target proteins.

Anticipated Structure-Activity Relationship of 8-Chloro-7-methoxyquinoline Derivatives

While direct and extensive SAR studies on a series of 8-chloro-7-methoxyquinoline derivatives are limited in the publicly available literature, we can extrapolate a hypothetical SAR based on the known effects of individual substituents and their positions on the quinoline scaffold.

dot

Caption: Hypothetical SAR of 8-Chloro-7-methoxyquinoline Derivatives.

Based on this framework, modifications at key positions are expected to have the following effects:

  • Position 2: Substitution at the 2-position with various aryl or heterocyclic moieties could significantly impact target specificity and potency. For instance, in the context of anticancer agents, this position is often modified to interact with the hinge region of protein kinases.

  • Position 4: The 4-position is another critical site for modification. The introduction of amino or thioether linkages at this position has been shown to be important for the activity of other quinoline-based inhibitors.

  • Positions 5 and 6: Modifications at these positions are likely to influence the overall physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug-likeness and in vivo efficacy.

Comparative Data of Related Chloro-Substituted Quinoline Derivatives

To provide a quantitative context for the potential of 8-chloro-7-methoxyquinoline derivatives, the following table summarizes the in vitro anticancer activity of some related 7-chloroquinoline analogs.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-Chloro-4-(phenylselanyl)quinolineA549 (Lung)12.5[7]
7-Chloro-4-(phenylsulfanyl)quinolineA549 (Lung)15.2[7]
Morita-Baylis-Hillman Adduct of 7-chloroquinolineHL-60 (Leukemia)4.60[3]
2-chloro-3[(quinolin-8-yl)oxy]naphthalene-1,4-dioneA549 (Lung)Lower than 5.6[8]

Experimental Protocols: A General Approach to the Synthesis of 8-Chloro-7-methoxyquinoline Derivatives

The synthesis of 8-chloro-7-methoxyquinoline derivatives can be achieved through a multi-step process, starting from commercially available precursors. The following is a generalized protocol that can be adapted for the synthesis of various analogs.

dot

SynthesisWorkflow start Starting Material (e.g., 2-Amino-3-chloro-4-methoxybenzoic acid) step1 Cyclization (e.g., with ethyl acetoacetate) start->step1 intermediate1 4-Hydroxy-8-chloro-7-methoxyquinoline Intermediate step1->intermediate1 step2 Chlorination (e.g., with POCl3) intermediate1->step2 intermediate2 4,8-Dichloro-7-methoxyquinoline step2->intermediate2 step3 Nucleophilic Substitution (e.g., with amines, thiols) intermediate2->step3 final_product Target 8-Chloro-7-methoxyquinoline Derivative step3->final_product

Caption: General Synthetic Workflow for 8-Chloro-7-methoxyquinoline Derivatives.

Step 1: Synthesis of the 4-Hydroxyquinoline Core

A common method for constructing the quinoline ring is the Conrad-Limpach synthesis.

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-chloro-4-methoxybenzoic acid (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heating: Heat the mixture at 140-150 °C for 2 hours.

  • Cyclization: Add the resulting intermediate to a preheated high-boiling point solvent (e.g., Dowtherm A) at 250 °C and maintain for 15-30 minutes.

  • Isolation: Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product. Filter and wash the solid to obtain the 4-hydroxy-8-chloro-7-methoxyquinoline intermediate.

Step 2: Chlorination of the 4-Hydroxy Group

The hydroxyl group at the 4-position can be converted to a chloro group, which is a versatile handle for further modifications.

  • Reaction Setup: In a fume hood, carefully add the 4-hydroxyquinoline intermediate (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heating: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield 4,8-dichloro-7-methoxyquinoline.

Step 3: Nucleophilic Aromatic Substitution at the 4-Position

The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

  • Reaction Setup: Dissolve 4,8-dichloro-7-methoxyquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, a thiol; 1.1-2 equivalents). A base (e.g., potassium carbonate) may be added if necessary.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash the solid. Otherwise, remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final 8-chloro-7-methoxyquinoline derivative.

Potential Mechanisms of Action and Therapeutic Targets

Based on the activities of related quinoline derivatives, 8-chloro-7-methoxyquinoline analogs could potentially exert their therapeutic effects through various mechanisms:

  • Inhibition of Protein Kinases: Many quinoline-based compounds are known to be potent inhibitors of protein kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] The 8-chloro-7-methoxyquinoline scaffold could serve as a template for designing novel kinase inhibitors.

  • Intercalation with DNA: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, leading to the inhibition of DNA replication and transcription and ultimately inducing apoptosis in cancer cells.

  • Inhibition of Bacterial Enzymes: In the context of antimicrobial activity, quinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

dot

MechanismOfAction Compound 8-Chloro-7-methoxyquinoline Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR-2) Compound->Kinase Inhibition DNA DNA Compound->DNA Intercalation BacterialEnzyme Bacterial Enzyme (e.g., DNA Gyrase) Compound->BacterialEnzyme Inhibition Inhibition_Kinase Inhibition of Cell Proliferation & Angiogenesis Kinase->Inhibition_Kinase Inhibition_DNA Induction of Apoptosis DNA->Inhibition_DNA Inhibition_Bacterial Bactericidal or Bacteriostatic Effect BacterialEnzyme->Inhibition_Bacterial

Caption: Potential Mechanisms of Action for 8-Chloro-7-methoxyquinoline Derivatives.

Conclusion

The 8-chloro-7-methoxyquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on a wide range of derivatives is still emerging, the analysis of related compounds provides a strong rationale for their potential as anticancer and antimicrobial agents. The synthetic routes outlined in this guide offer a practical framework for the generation of diverse libraries of 8-chloro-7-methoxyquinoline analogs, enabling the exploration of their structure-activity relationships and the identification of lead compounds for further preclinical and clinical development. The strategic combination of the 7-chloro and 8-methoxy substituents on the quinoline core provides a unique electronic and steric profile that warrants further investigation in the quest for more effective and selective medicines.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
  • Musiol, R., Jampilek, J., Buchta, V., Silva, L., & Niedbala, H. (2006). A study of the synthesis, structure, and antifungal activity of a set of 2-substituted 5, 7-dichloro-8-hydroxyquinolines. Bioorganic & medicinal chemistry, 14(10), 3591–3598.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (2025). BenchChem.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.
  • Biological evaluation of substituted quinolines. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3635-8.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2021). Molecules, 26(16), 4985.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (2020). Journal of the Brazilian Chemical Society, 31(10), 2136-2146.
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2020). ACS Omega, 5(29), 18277–18291.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(5), 1148.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews: Journal of Chemistry.
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025). Bioorganic & Medicinal Chemistry Letters, 118, 130081.
  • How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenv
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7621.
  • Efficacy of 7-Chloro-4-(phenylsulfanyl)

Sources

Comparing the antibacterial spectrum of different quinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Antibacterial Spectrum of Quinolone Compounds for Researchers and Drug Development Professionals

Quinolones are a class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA synthesis. Their primary targets are two essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in cell death. The quinolone class has evolved through several generations, with each generation offering a modified spectrum of activity, improved pharmacokinetic properties, and in some cases, enhanced safety profiles.

The general mechanism of action for quinolones is illustrated below:

quinolone_mechanism cluster_bacterium Bacterial Cell quinolone Quinolone Compound dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna_replication DNA Replication (Relaxation & Decatenation) dna_gyrase->dna_replication Enables topo_iv->dna_replication Enables dna_damage DNA Strand Breaks dna_replication->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death Leads to mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Standardized Inoculum prep_inoculum->inoculate prep_dilutions Prepare Serial Drug Dilutions in 96-well plate prep_dilutions->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

A Comparative Guide to the Synthesis of 8-Chloro-7-methoxyquinoline: A Novel Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-Chloro-7-methoxyquinoline in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1] Within this important class of heterocycles, 8-chloro-7-methoxyquinoline serves as a critical intermediate in the synthesis of numerous biologically active compounds. The specific placement of the chloro and methoxy groups on the quinoline ring system can significantly influence the pharmacological properties of the final drug molecule, making the efficient and scalable synthesis of this intermediate a topic of considerable interest to researchers in drug development.[2]

This guide provides a comprehensive comparison of a novel, streamlined synthetic route for 8-chloro-7-methoxyquinoline against the more traditional, multi-step Gould-Jacobs reaction pathway. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a side-by-side analysis of key performance metrics to empower researchers with the information needed to select the most appropriate method for their specific research and development needs.

The Traditional Pathway: A Critical Evaluation of the Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, has long been a workhorse for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[3][4] The subsequent conversion of the 4-hydroxy group to a chloro substituent provides a well-trodden path to compounds like 8-chloro-7-methoxyquinoline.

The traditional synthesis typically proceeds through the following key stages:

  • Condensation: An appropriately substituted aniline, in this case, 2-chloro-3-methoxyaniline, is condensed with diethyl ethoxymethylenemalonate. This step forms the corresponding anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system. This step often requires temperatures exceeding 250°C and is typically carried out in a high-boiling point solvent like Dowtherm A.[1][5]

  • Saponification: The resulting ethyl 8-chloro-7-methoxy-4-hydroxyquinoline-3-carboxylate is hydrolyzed, typically using a strong base like sodium hydroxide, to yield the corresponding carboxylic acid.

  • Decarboxylation: The carboxylic acid is then decarboxylated by heating to afford 8-chloro-7-methoxy-4-hydroxyquinoline.

  • Chlorination: Finally, the 4-hydroxy group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target molecule, 8-chloro-7-methoxyquinoline.[6]

While this method is robust and has been widely used, it suffers from several notable drawbacks:

  • Harsh Reaction Conditions: The high temperatures required for thermal cyclization can lead to side reactions and decomposition of starting materials and products, often resulting in lower overall yields.[5]

  • Multiple Steps: The multi-step nature of the process can be time-consuming and labor-intensive.

  • Use of Hazardous Reagents: The use of phosphorus oxychloride in the final chlorination step poses significant safety and environmental concerns.

A Novel, Streamlined Synthetic Approach

To address the limitations of the traditional Gould-Jacobs route, we present a novel, more efficient two-step synthesis of 8-chloro-7-methoxyquinoline. This approach leverages a regioselective electrophilic chlorination of a readily available quinoline precursor.

This streamlined synthesis involves:

  • Skraup-Doebner-von Miller Synthesis of 7-Methoxyquinoline: This classic reaction is employed to construct the 7-methoxyquinoline core in a single step from 3-methoxyaniline, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[7][8][9]

  • Regioselective Chlorination: The resulting 7-methoxyquinoline is then subjected to a regioselective chlorination at the 8-position. The methoxy group at the 7-position acts as an ortho-, para-director, facilitating the selective introduction of the chloro group at the adjacent C8 position.

This novel approach offers several key advantages over the traditional Gould-Jacobs pathway:

  • Fewer Synthetic Steps: The synthesis is accomplished in just two steps, significantly reducing reaction time and resource allocation.

  • Milder Reaction Conditions: This route avoids the extremely high temperatures required for the Gould-Jacobs cyclization.

  • Improved Atom Economy: By starting with a more direct ring-forming reaction, this approach offers better overall efficiency.

Comparative Analysis: Traditional vs. Novel Route

The following table provides a side-by-side comparison of the two synthetic routes, highlighting key performance indicators:

ParameterTraditional Gould-Jacobs RouteNovel Streamlined Route
Starting Materials 2-Chloro-3-methoxyaniline, Diethyl ethoxymethylenemalonate3-Methoxyaniline, Glycerol, Nitrobenzene
Number of Steps 52
Key Intermediates Anilinomethylenemalonate, 4-Hydroxyquinoline-3-carboxylate7-Methoxyquinoline
Reaction Conditions High temperatures (>250°C), Harsh reagents (POCl₃)Moderate temperatures, Strong acid
Overall Yield Typically lower due to multiple steps and harsh conditionsPotentially higher due to fewer steps
Safety Profile Use of hazardous and corrosive POCl₃Use of strong acid and oxidizing agent requires care
Scalability Can be challenging due to high temperatures and handling of POCl₃More amenable to scale-up

Experimental Protocols

Protocol 1: Traditional Synthesis of 8-Chloro-7-methoxyquinoline via Gould-Jacobs Reaction

Step 1: Synthesis of Diethyl 2-((2-chloro-3-methoxyphenyl)amino)methylenemalonate

  • In a round-bottom flask, combine 2-chloro-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120°C for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, remove the ethanol byproduct under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Ethyl 8-chloro-7-methoxy-4-hydroxyquinoline-3-carboxylate

  • In a separate flask, heat Dowtherm A to 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot Dowtherm A.

  • Maintain the temperature at 250°C for 30 minutes.

  • Cool the reaction mixture and dilute with hexane to precipitate the product.

  • Collect the solid by filtration and wash with hexane.

Step 3: Synthesis of 8-chloro-7-methoxy-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture until a clear solution is obtained.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Synthesis of 8-chloro-7-methoxy-4-hydroxyquinoline

  • Heat the carboxylic acid from Step 3 in a suitable high-boiling point solvent (e.g., diphenyl ether) at its reflux temperature until decarboxylation is complete (cessation of gas evolution).

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 5: Synthesis of 8-Chloro-7-methoxyquinoline

  • Carefully add the 8-chloro-7-methoxy-4-hydroxyquinoline from Step 4 to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Novel Streamlined Synthesis of 8-Chloro-7-methoxyquinoline

Step 1: Synthesis of 7-Methoxyquinoline

  • In a round-bottom flask, carefully add concentrated sulfuric acid to glycerol with cooling.

  • To this mixture, add 3-methoxyaniline and nitrobenzene.

  • Heat the reaction mixture to 140-150°C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into a large volume of water.

  • Neutralize with a base (e.g., sodium hydroxide) until the solution is strongly alkaline.

  • Perform steam distillation to isolate the crude 7-methoxyquinoline.

  • Extract the distillate with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 8-Chloro-7-methoxyquinoline

  • Dissolve 7-methoxyquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., chloroform, carbon tetrachloride).

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 8-chloro-7-methoxyquinoline.

Mechanistic Insights and Visualizations

Gould-Jacobs Reaction Mechanism

The Gould-Jacobs reaction proceeds through a nucleophilic substitution of the aniline onto the electron-deficient double bond of the malonate ester, followed by a 6-electron electrocyclization at high temperature.

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3_4 Steps 3 & 4: Saponification & Decarboxylation cluster_step5 Step 5: Chlorination Aniline 2-Chloro-3-methoxyaniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 Nucleophilic Attack Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate1 Intermediate1_copy Anilinomethylenemalonate Intermediate QuinolineCore Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate1_copy->QuinolineCore Heat (>250°C) 6-electron electrocyclization QuinolineCore_copy Ethyl 4-hydroxyquinoline-3-carboxylate Hydroxyquinoline 4-Hydroxyquinoline QuinolineCore_copy->Hydroxyquinoline 1. NaOH 2. Heat Hydroxyquinoline_copy 4-Hydroxyquinoline FinalProduct 8-Chloro-7-methoxyquinoline Hydroxyquinoline_copy->FinalProduct POCl₃

Caption: Overall workflow of the traditional Gould-Jacobs synthesis.

Novel Route: Electrophilic Aromatic Substitution Mechanism

The key step in the novel route is the regioselective electrophilic chlorination of 7-methoxyquinoline. The electron-donating methoxy group activates the aromatic ring and directs the incoming electrophile (Cl+) to the ortho position (C8).

Electrophilic_Chlorination Start 7-Methoxyquinoline SigmaComplex Sigma Complex Intermediate (Wheland Intermediate) Start->SigmaComplex Electrophilic Attack by Cl+ Reagent N-Chlorosuccinimide (NCS) Reagent->SigmaComplex Product 8-Chloro-7-methoxyquinoline SigmaComplex->Product Deprotonation

Caption: Mechanism of the regioselective electrophilic chlorination step.

Workflow Comparison Diagram

Workflow_Comparison cluster_traditional Traditional Gould-Jacobs Route cluster_novel Novel Streamlined Route T_Start Substituted Aniline T_Step1 Condensation T_Start->T_Step1 T_Step2 Thermal Cyclization T_Step1->T_Step2 T_Step3 Saponification T_Step2->T_Step3 T_Step4 Decarboxylation T_Step3->T_Step4 T_Step5 Chlorination T_Step4->T_Step5 T_End Final Product T_Step5->T_End N_Start Substituted Aniline N_Step1 Skraup Synthesis N_Start->N_Step1 N_Step2 Regioselective Chlorination N_Step1->N_Step2 N_End Final Product N_Step2->N_End

Caption: Comparison of synthetic workflows.

Conclusion

This guide has provided a detailed comparison of a traditional and a novel synthetic route for the valuable drug intermediate, 8-chloro-7-methoxyquinoline. While the Gould-Jacobs reaction is a well-established method, its drawbacks, including harsh conditions, multiple steps, and the use of hazardous reagents, make it less ideal for modern, efficient, and green chemistry practices.

The proposed novel route, utilizing a Skraup-type synthesis followed by regioselective chlorination, offers a more streamlined and potentially higher-yielding alternative. This approach reduces the number of synthetic steps and avoids some of the more hazardous and energy-intensive aspects of the traditional method. For researchers and drug development professionals, the adoption of such improved synthetic strategies is crucial for accelerating the drug discovery pipeline and for developing more sustainable chemical manufacturing processes.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Shabana, M., & El-Gazzar, A. R. B. A. (2018). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 9(5), 1769-1785. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Jadhav, S. D., & Gholap, A. R. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 22(8), 1276. [Link]

  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

  • Acta Chimica Slovenica. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • Journal of the American Chemical Society. (1951). Preparation of Some Substituted 8-Hydroxy- and 8-Methoxyquinolines. [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. [Link]

  • Beilstein Journals. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • The Journal of Organic Chemistry. (1977). Electrophilic halogenation of 8-methoxyquinoline. [Link]

  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • ResearchGate. (2024). Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid: Characterization, ADME Profiling and Elucidation of its Antiproliferative and Anti-EMT Potential. [Link]

  • National Institutes of Health. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

Sources

The 7-Methoxyquinoline Scaffold: A Privileged Structure in Oncology - A Comparative Guide to Lenvatinib and Other Kinase Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Moiety in Kinase Inhibitor Design

In the landscape of targeted cancer therapy, the quinoline scaffold has emerged as a "privileged structure"—a molecular framework that consistently yields compounds with high affinity for various biological targets. Its rigid, bicyclic nature provides an ideal backbone for the strategic placement of functional groups that can interact with the ATP-binding pockets of protein kinases, enzymes frequently dysregulated in cancer.[1] While numerous derivatives have been explored, this guide focuses on the clinical and preclinical significance of inhibitors built around the 7-methoxyquinoline core.

Initially, our investigation centered on the potential of 8-Chloro-7-methoxyquinoline as a novel kinase inhibitor. However, the scarcity of public data on this specific compound necessitated a pivot to a clinically validated and structurally related analogue: Lenvatinib . Lenvatinib, a multi-kinase inhibitor, incorporates a 7-methoxyquinoline-6-carboxamide core and serves as an exemplary case study for the power of this chemical scaffold.[2]

This guide will provide an in-depth, data-driven comparison of Lenvatinib against other prominent kinase inhibitors, namely Sorafenib , another multi-targeted inhibitor with an overlapping but distinct profile, and Pemigatinib , a selective Fibroblast Growth Factor Receptor (FGFR) inhibitor. Through this comparative analysis, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, complete with supporting experimental data and detailed protocols, to better understand the therapeutic potential and mechanistic nuances of these powerful anti-cancer agents.

Mechanism of Action: Targeting Key Oncogenic Pathways

Lenvatinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as the KIT and RET proto-oncogenes.[4][5][6] This broad spectrum of activity allows it to simultaneously block key pathways involved in tumor angiogenesis and cell proliferation.

Sorafenib also targets multiple kinases, including VEGFR1-3 and PDGFRβ. Crucially, it also inhibits the RAF serine/threonine kinases (C-RAF and BRAF), which are central components of the MAPK/ERK signaling pathway that governs cell division and survival.

Pemigatinib offers a more targeted approach, exhibiting high selectivity for FGFR1, 2, and 3.[7][8][9] This specificity makes it particularly effective in cancers driven by FGFR gene fusions or rearrangements, such as certain types of cholangiocarcinoma.[10][11]

The signaling pathways affected by these inhibitors are complex and interconnected, primarily involving the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, both of which are critical for cell survival and proliferation.

Kinase_Inhibitor_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->PLCg RAS RAS FGFR->RAS PDGFR PDGFR PDGFR->PI3K PLCg->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis, Survival) mTOR->Proliferation ERK->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF Pemigatinib Pemigatinib Pemigatinib->FGFR

Caption: Major signaling pathways targeted by Lenvatinib, Sorafenib, and Pemigatinib.

Comparative Performance: In Vitro Kinase Inhibition

The potency of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for Lenvatinib, Sorafenib, and Pemigatinib against their primary kinase targets.

Kinase TargetLenvatinib IC50 (nM)Sorafenib IC50 (nM)Pemigatinib IC50 (nM)Reference(s)
VEGFR1 (FLT1) 4.715>10,000[12]
VEGFR2 (KDR) 3.090>1,000[12][13]
VEGFR3 (FLT4) 2.320>10,000[12]
FGFR1 61>10,0000.4[8][9][12]
FGFR2 27>10,0000.5[8][9][12]
FGFR3 52>10,0001.0[8][9][12]
FGFR4 43>10,00030[8][9][12]
PDGFRα 2950 (PDGFRβ)>10,000[12]
KIT 8568>10,000[12]
RET 6.44>10,000[12]
BRAF >10,00022 (wild-type)>10,000
C-RAF >10,0006>10,000

Data compiled from multiple sources and assays; direct comparison should be made with caution.

This data clearly illustrates the distinct profiles of these inhibitors. Lenvatinib demonstrates potent, low-nanomolar inhibition across both VEGFR and FGFR families. Sorafenib is also a potent VEGFR inhibitor but is distinguished by its strong activity against RAF kinases. In contrast, Pemigatinib shows exceptional potency and selectivity for FGFR1-3, with significantly less activity against other kinases.

Comparative Performance: Anti-proliferative Activity in Cancer Cell Lines

The ultimate measure of an anti-cancer agent's preclinical efficacy is its ability to inhibit the growth and proliferation of cancer cells. The following table presents a comparison of the anti-proliferative IC50 values for the selected inhibitors across various human cancer cell lines.

Cell LineCancer TypeLenvatinib IC50 (µM)Sorafenib IC50 (µM)Pemigatinib IC50 (nM)Apatinib IC50 (µM)Reference(s)
H1975 Non-Small Cell Lung47.9 (24h)--47.9 (24h)[14]
H446 Small Cell Lung38.7 (24h)--38.7 (24h)[14]
MCF-7 Breast Cancer12.12 (72h)~5-10-17.16[1][15]
MD-MB-231 Breast Cancer11.27 (72h)~5-10--[15]
HT29 Colorectal Cancer-~8-12-~20-40[16]
HCT116 Colorectal Cancer-~5-10-~20-40[16]
8505C Anaplastic Thyroid24.26---[17]
TCO1 Anaplastic Thyroid26.32---[17]
KATO III Gastric (FGFR2 amp)--~10.9 (ex vivo)-[13]

Note: IC50 values are highly dependent on assay conditions (e.g., incubation time, cell density). Data is presented for comparative purposes.

The data highlights that cellular sensitivity to a specific kinase inhibitor is often, but not always, correlated with the presence of a specific genetic alteration. For instance, cell lines with FGFR amplifications, like KATO III, are particularly sensitive to FGFR inhibitors like Pemigatinib.[13] Lenvatinib and Sorafenib, with their broader target profiles, show activity across a wider range of cell lines, though often at higher micromolar concentrations compared to the nanomolar potency seen in enzymatic assays. This discrepancy is common and reflects the complexity of the cellular environment, including drug uptake, metabolism, and the influence of redundant signaling pathways.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

Protocol 1: Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)

This protocol is a homogeneous "add-mix-measure" method for determining the number of viable cells based on the quantification of ATP.[18][19][20][21][22]

1. Cell Seeding:

  • Culture cancer cell lines of interest to ~80% confluency.

  • Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Include wells with medium only for background luminescence measurement.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

2. Compound Treatment:

  • Prepare a series of dilutions of the kinase inhibitors (e.g., Lenvatinib, Sorafenib) in complete culture medium from a concentrated DMSO stock. It is critical to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control wells (medium with the same final DMSO concentration).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

3. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[21]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[21]

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[21]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Subtract the average background luminescence from all readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot the % Viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[23][24][25]

1. Cell Treatment and Harvesting:

  • Seed and treat cells in 6-well plates with the kinase inhibitors at relevant concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.

  • After incubation, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). Combine them to ensure all cell populations are analyzed.

  • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.

2. Staining Procedure:

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer promptly after staining.

  • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.

  • Acquire data for at least 10,000 events per sample.

  • Analyze the data to quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Viable cells.

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V-/PI+): Necrotic cells.

Conclusion and Future Directions

This guide demonstrates that the 7-methoxyquinoline scaffold, exemplified by the multi-kinase inhibitor Lenvatinib, is a highly effective framework for the design of potent anti-cancer agents. The comparative analysis reveals distinct yet overlapping mechanisms of action between Lenvatinib, Sorafenib, and Pemigatinib, underscoring the importance of selecting the right inhibitor based on the specific molecular drivers of a given cancer.

  • Lenvatinib stands out for its potent dual inhibition of VEGFR and FGFR pathways, making it a strong candidate for tumors reliant on angiogenesis and FGF signaling.[4][12]

  • Sorafenib offers a unique profile by combining VEGFR/PDGFR inhibition with the direct targeting of the RAF/MEK/ERK pathway.

  • Pemigatinib provides a highly selective option for cancers with specific FGFR alterations, potentially offering a better therapeutic window and reduced off-target effects compared to broader-spectrum inhibitors.[7][8][10]

The provided experimental protocols offer a standardized framework for the preclinical evaluation of novel kinase inhibitors, ensuring the generation of robust and comparable data. Future research should continue to explore the vast chemical space of quinoline derivatives. While the initial compound of interest, 8-Chloro-7-methoxyquinoline, remains uncharacterized, its structural similarity to the core of Lenvatinib suggests it may hold untapped potential. Systematic structure-activity relationship (SAR) studies, guided by the principles and methodologies outlined in this guide, could lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and clinical efficacy.

References

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from Promega website.[18]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website.

  • Thayyullathil, F., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.[23]

  • Wikipedia. (n.d.). Lenvatinib. Retrieved from Wikipedia.[26]

  • Mi, Y. J., et al. (2011). Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters. Cancer Research.[1]

  • Caballero, D., et al. (2021). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Journal of Experimental & Clinical Cancer Research.[12]

  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Retrieved from Thermo Fisher Scientific website.[24]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray website.[27]

  • St-Amant, M., & Gerriets, V. (2024). Lenvatinib. In StatPearls. StatPearls Publishing.[4]

  • Mahipal, A., & Tella, S. H. (2024). Advancing Precision Treatment in Cholangiocarcinoma Using FGFR Inhibitors. American Journal of Managed Care.[10]

  • Promega Corporation. (n.d.). CellTiter-Glo® 3D Cell Viability Assay Protocol. Retrieved from Promega website.[19]

  • Synapse. (2024). What is the mechanism of Lenvatinib mesylate?. Retrieved from Patsnap website.[5]

  • Li, Y., et al. (2022). The action and resistance mechanisms of Lenvatinib in liver cancer. Cancer Cell International.[6]

  • Cholangiocarcinoma Foundation. (n.d.). Incorporating FGFR Inhibitors into the Treatment Paradigm for Cholangiocarcinoma: Current Concepts and Future Directions. Retrieved from CCA News.[11]

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Retrieved from Promega website.[20]

  • Targeted Oncology. (2016). Novel FGFR Inhibitor Shows Promise in Cholangiocarcinoma. Retrieved from Targeted Oncology website.[28]

  • Jusakul, A., et al. (2018). Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein. Oncotarget.[29]

  • Liu, G., et al. (2021). Efficacy and safety comparison between Lenvatinib and Sorafenib in hepatocellular carcinoma treatment: a systematic review and meta-analysis of real-world study. BMC Cancer.[30]

  • Drugs.com. (2024). Lenvatinib vs sorafenib: for first line treatment in HCC?. Retrieved from Drugs.com.[31]

  • ResearchGate. (n.d.). The FGFR signaling pathway. (a) Schematic of the structure of FGF receptors.... Retrieved from ResearchGate.[32]

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Retrieved from Promega website.[21]

  • Abcam. (n.d.). Annexin V detection protocol for apoptosis. Retrieved from Abcam website.[33]

  • Li, H., et al. (2022). Efficacy and safety of lenvatinib versus sorafenib in first-line treatment of advanced hepatocellular carcinoma: A meta-analysis. Frontiers in Oncology.[34]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from Bio-protocol website.[25]

  • Mikuła-Pietrasik, J., et al. (2022). FGFR Inhibitors in Cholangiocarcinoma—A Novel Yet Primary Approach: Where Do We Stand Now and Where to Head Next in Targeting This Axis?. Cancers.[7]

  • Targeted Oncology. (2019). Comparing Sorafenib and Lenvatinib for the Frontline Treatment of Advanced HCC. Retrieved from Targeted Oncology website.[35]

  • BenchChem. (n.d.). Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from BenchChem website.[22]

  • Liu, P., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLOS ONE.[8]

  • Selleck Chemicals. (2024). Pemigatinib (INCB054828) FGFR Inhibitor. Retrieved from Selleck Chemicals website.[9]

  • ASCO Publications. (2023). Therapeutic outcomes of lenvatinib versus sorafenib in the primary treatment of advanced hepatocellular carcinoma: A systematic review and meta-analysis. Retrieved from ASCO Publications.[36]

  • ResearchGate. (n.d.). Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor.... Retrieved from ResearchGate.[37]

  • Li, N., et al. (2021). Apatinib has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2. Experimental and Therapeutic Medicine.[14]

  • ResearchGate. (n.d.). FGF/FGFR signaling pathways. Retrieved from ResearchGate.[38]

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. Retrieved from BenchChem website.[39]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Chloro-7-methoxyquinoline-6-carboxamide in Lenvatinib Manufacturing. Retrieved from Ningbo Inno Pharmchem website.[2]

  • Tohyama, O., et al. (2014). Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models. Journal of Thyroid Research.[40]

  • ResearchGate. (n.d.). IC50 value of apatinib in various CRC cell lines. Retrieved from ResearchGate.[16]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from txch.org.[41]

  • PLOS. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity. Retrieved from PLOS journals.[13]

  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website.

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology.[42]

  • ResearchGate. (n.d.). Pemigatinib concentration-time curve and pFGFR2a inhibition. (A).... Retrieved from ResearchGate.[43]

  • Al-Ostoot, F. H., et al. (2022). Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer. Molecules.[15]

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the IC50 of Pulrodemstat using MTT and XTT Cell Viability Assays. Retrieved from BenchChem website.[44]

  • Semantic Scholar. (2021). Apatinib inhibits the proliferation of gastric cancer cells via the AKT/GSK signaling pathway in vivo. Retrieved from Semantic Scholar.[45]

  • Kandoth, C., et al. (2013). A Network Map of FGF-1/FGFR Signaling System. PLOS ONE.[46]

  • ResearchGate. (n.d.). The IC50 values of Lenvatinib on HCC cells. Retrieved from ResearchGate.[47]

  • Dove Medical Press. (2018). The synergistic effects of Apatinib combined with cytotoxic chemothera. Retrieved from Dovepress.[48]

  • Ferrari, S. M., et al. (2019). Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models. International Journal of Molecular Sciences.[17]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of 8-Chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This guide presents a comparative in silico analysis of 8-Chloro-7-methoxyquinoline, a representative substituted quinoline, against three distinct and therapeutically relevant protein targets: Epidermal Growth Factor Receptor (EGFR) kinase, SARS-CoV-2 Main Protease (Mpro), and Human Topoisomerase IIα. Through detailed, step-by-step molecular docking protocols using AutoDock Vina, we elucidate the binding affinities and interaction patterns of the ligand with each target. This comparative approach aims to generate hypotheses about the compound's potential polypharmacology and provides a framework for guiding future lead optimization and experimental validation.

Introduction: The Rationale for Comparative Docking

Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] This versatility stems from the scaffold's ability to interact with a diverse range of biological macromolecules. Substituted quinolines have been successfully developed as kinase inhibitors[4][5], antiviral agents[1][6], and topoisomerase inhibitors[7][8]. The specific substitution pattern on the quinoline ring system dictates the target selectivity and pharmacological profile.

8-Chloro-7-methoxyquinoline represents a simple yet informative model for exploring these structure-activity relationships. This guide moves beyond a single-target analysis to a comparative framework, which is crucial in modern drug discovery for two primary reasons:

  • Predicting Polypharmacology: Many drugs exert their effects by interacting with multiple targets. A comparative docking study can preemptively identify potential off-target effects or uncover opportunities for developing multi-target agents.

  • Informing Selective Drug Design: By understanding how a common scaffold interacts with different binding sites, we can identify key structural motifs that drive affinity and selectivity. This knowledge is invaluable for designing next-generation analogs with improved target specificity and reduced side effects.

To this end, we have selected three targets from distinct protein families, all of which are validated drug targets and have been associated with quinoline-based inhibitors:

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A key regulator of cell proliferation, EGFR is a primary target in oncology.[9] Several FDA-approved kinase inhibitors feature the quinoline core.[3][4]

  • SARS-CoV-2 Main Protease (Mpro): This cysteine protease is essential for viral replication, making it a prime target for antiviral therapeutics against COVID-19.[10][11]

  • Human Topoisomerase IIα (Topo IIα): This enzyme manages DNA topology and is a critical target for anticancer agents.[12][13]

This study will computationally assess the binding potential of 8-Chloro-7-methoxyquinoline against these targets, providing a foundational dataset for further investigation.

Materials and Methods: A Validated In-Silico Workflow

The credibility of any computational study rests on the rigor of its methodology. The following protocols are designed to be reproducible and are based on established best practices in the field of molecular docking.[14][15][16]

Software and Resources
  • Molecular Visualization: PyMOL (The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.)

  • Ligand and Protein Preparation: AutoDock Tools (ADT) version 1.5.7[17]

  • Molecular Docking: AutoDock Vina version 1.2.3[18]

  • Protein Structures: RCSB Protein Data Bank (PDB)[19]

  • Ligand Structure: PubChem Database

Ligand Preparation Protocol

The ligand, 8-Chloro-7-methoxyquinoline, was prepared for docking as follows:

  • Structure Retrieval: The 2D structure of the ligand was obtained from the PubChem database (CID 79960).

  • 3D Conversion & Energy Minimization: The 2D structure was converted to a 3D format and subjected to energy minimization using the MMFF94 force field. This step is critical to ensure a sterically favorable starting conformation.

  • File Format Conversion: The energy-minimized structure was saved in PDB format.

  • PDBQT File Generation (via AutoDock Tools):

    • The PDB file was loaded into ADT.

    • Gasteiger partial charges were calculated and assigned. These charges are essential for the scoring function to evaluate electrostatic interactions.

    • Non-polar hydrogens were merged, and rotatable bonds were defined. ADT automatically detects rotatable bonds, allowing for ligand flexibility during docking.

    • The final structure was saved in the PDBQT format, which contains the atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.[20]

Protein Target Preparation Protocol

Crystal structures for each target protein were obtained from the RCSB PDB and prepared using a standardized protocol in AutoDock Tools to ensure consistency.[16][21]

  • Structure Selection and Download:

    • EGFR Kinase: PDB ID: 2GS6 (active state complex)[22]

    • SARS-CoV-2 Mpro: PDB ID: 6LU7 (complex with an inhibitor)

    • Topo IIα: PDB ID: 4FM9 (DNA-bound state)[12][13]

  • Initial Cleaning (in PyMOL/ADT):

    • All non-essential molecules, including co-crystallized ligands, ions, and solvent (water) molecules, were removed from the PDB file. This ensures the docking simulation focuses solely on the protein's binding site.

    • For multimeric proteins, only the relevant chain (e.g., Chain A) was retained for the docking study.

  • Receptor Preparation (in AutoDock Tools):

    • Polar hydrogens were added to the protein structure to correctly model hydrogen bonding potential.

    • Kollman charges were assigned to all atoms. The Kollman charge set is well-validated for proteins.

    • The prepared protein structure was saved in the PDBQT format.

Molecular Docking and Search Space Definition

The core of the experiment lies in the docking simulation, where AutoDock Vina predicts the most favorable binding pose of the ligand within the protein's active site.[23][24]

  • Grid Box Definition: A 3D search space, or "grid box," was defined for each protein. This box delineates the volume within which Vina will search for binding poses. The box was centered on the active site, identified from the position of the co-crystallized ligand in the original PDB file.

    • Rationale: Centering the grid box on the known binding site performs a "local docking," which is more computationally efficient and scientifically relevant than a "blind docking" when the active site is known.[19]

    • The dimensions of the box (e.g., 25 x 25 x 25 Å) were chosen to be large enough to accommodate the ligand and allow for full rotational and translational freedom.

  • Configuration File: A configuration file (conf.txt) was created for each docking run, specifying the paths to the protein and ligand PDBQT files and the coordinates and dimensions of the grid box.[20]

  • Execution of AutoDock Vina: The docking simulation was initiated from the command line. Vina's search algorithm explores various conformations of the ligand within the grid box and ranks them using its scoring function.[19] The exhaustiveness parameter, which controls the extent of the conformational search, was set to 16 for a thorough exploration.

Diagram 1: General Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis p1 Download Protein (PDB) p2 Clean Protein: Remove Water, Ligands p1->p2 l1 Download Ligand (SDF/MOL2) l2 Energy Minimize Ligand l1->l2 p3 Add Hydrogens & Assign Charges (Kollman) p2->p3 l3 Assign Charges (Gasteiger) l2->l3 p4 Save as Protein.pdbqt p3->p4 l4 Save as Ligand.pdbqt l3->l4 g1 Define Grid Box (Active Site) p4->g1 c1 Create Config File l4->c1 g1->c1 v1 Run AutoDock Vina c1->v1 a1 Analyze Binding Affinity (kcal/mol) v1->a1 a2 Visualize Binding Pose (PyMOL) v1->a2 a3 Identify Key Interactions (H-bonds, Hydrophobic) a2->a3

Caption: A flowchart of the computational workflow from protein and ligand preparation to docking and final analysis.

Results: A Comparative Analysis of Binding Potential

The docking simulations yielded binding affinity scores and predicted binding poses for 8-Chloro-7-methoxyquinoline with each of the three target proteins. The results are summarized below.

Docking Score Comparison

Binding affinity, expressed in kcal/mol, is calculated by the docking program's scoring function to estimate the strength of the protein-ligand interaction.[25] A more negative value indicates a stronger predicted binding affinity.[24]

Target ProteinPDB IDBinding Affinity (kcal/mol)
EGFR Kinase Domain 2GS6-7.8
SARS-CoV-2 Mpro 6LU7-6.5
Human Topoisomerase IIα 4FM9-7.1
Table 1: Predicted binding affinities of 8-Chloro-7-methoxyquinoline against the selected protein targets.

The data suggest that 8-Chloro-7-methoxyquinoline has the highest predicted binding affinity for the EGFR kinase domain, followed by Topoisomerase IIα and then SARS-CoV-2 Mpro.

Binding Pose and Interaction Analysis

Analysis of the top-ranked binding pose for each complex provides insight into the molecular interactions driving the predicted affinity.[26]

  • EGFR Kinase Domain: The quinoline ring of the ligand is predicted to occupy the hydrophobic pocket of the ATP-binding site. The methoxy group's oxygen atom acts as a hydrogen bond acceptor with the backbone NH of a key residue in the hinge region (e.g., Met793), a classic interaction for kinase inhibitors. The chloro-substituted ring is oriented towards the solvent-exposed region.

  • Human Topoisomerase IIα: The planar quinoline ring system is positioned to form intercalating π-stacking interactions between DNA base pairs at the cleavage site, a mechanism common to many Topo II inhibitors.[8] The chloro and methoxy groups are predicted to form van der Waals contacts with nearby amino acid residues of the protein, such as Gly505 and Ala506.

  • SARS-CoV-2 Mpro: The ligand binds within the substrate-binding pocket. The quinoline nitrogen is predicted to form a hydrogen bond with a backbone amide of a catalytic dyad residue (e.g., His41). The rest of the molecule makes primarily hydrophobic contacts within the S1/S2 pockets of the active site. The lower affinity score may be attributed to a less optimal fit compared to the other two, more planar binding sites.

Diagram 2: Post-Docking Analysis Logic

G Start Docking Output (Poses & Scores) BestScore Identify Best Pose (Lowest Binding Energy) Start->BestScore Visualize Visualize Complex (Protein + Ligand) BestScore->Visualize HBonds Hydrogen Bonds Visualize->HBonds Hydrophobic Hydrophobic/ Van der Waals Visualize->Hydrophobic PiStack π-π Stacking Visualize->PiStack Hypothesis Formulate Binding Hypothesis HBonds->Hypothesis Hydrophobic->Hypothesis PiStack->Hypothesis

Caption: Logical flow for interpreting docking results, from identifying the best score to analyzing specific molecular interactions.

Discussion: Interpreting the In-Silico Evidence

This comparative study provides valuable, albeit preliminary, insights into the potential pharmacological profile of 8-Chloro-7-methoxyquinoline. The docking scores suggest a preferential binding to the EGFR kinase domain. This is consistent with the broader literature, where the quinoline scaffold is a well-established ATP-mimetic for various kinases.[4][27] The predicted hydrogen bond with the hinge region is a canonical interaction that anchors many known inhibitors, lending confidence to the predicted binding mode.

The moderate affinity for Topoisomerase IIα is also noteworthy. The predicted intercalative binding mode aligns with the mechanism of other quinoline-based Topo II inhibitors.[28] This dual inhibitory potential against a kinase and a topoisomerase suggests the compound could have applications in oncology through multiple mechanisms, a strategy that is gaining traction in cancer therapy.[8]

The weakest predicted affinity was for the SARS-CoV-2 Mpro. While quinolines have been investigated as antivirals[1][2], the specific substitution pattern of 8-Chloro-7-methoxyquinoline may not be optimal for the deep, pocketed active site of this viral protease, which often favors more complex, three-dimensional ligands.

  • In vitro enzymatic assays to determine the IC50 values against EGFR and Topo IIα.

  • Cell-based assays to assess the compound's effect on cancer cell proliferation.

  • If enzymatic activity is confirmed, co-crystallization of the compound with the target proteins would provide definitive proof of the binding mode.

Conclusion

This computational guide demonstrates that 8-Chloro-7-methoxyquinoline exhibits promising binding potential towards the EGFR kinase domain and, to a lesser extent, Human Topoisomerase IIα. The predicted binding modes are consistent with established mechanisms for related inhibitors. The comparative approach suggests a higher likelihood of activity as an anticancer agent rather than an antiviral for this specific substitution pattern. These findings provide a strong rationale for the synthesis and experimental evaluation of this compound and its derivatives as potential dual inhibitors for cancer therapy.

References

  • RCSB Protein Data Bank. (2012). 4FM9: Human topoisomerase II alpha bound to DNA. [Link]

  • RCSB Protein Data Bank. (2017). 5UGB: Crystal structure of the EGFR kinase domain in complex with.... [Link]

  • Kaur, R., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

  • RCSB Protein Data Bank. (2006). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. [Link]

  • MDPI. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). [Link]

  • Elsevier. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed. [Link]

  • ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex.... [Link]

  • Elsevier. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed. [Link]

  • RCSB Protein Data Bank. (n.d.). 465D: STRUCTURE OF THE TOPOISOMERASE II POISON BOUND TO DNA. [Link]

  • YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]

  • Elsevier. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]

  • Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • ResearchGate. (n.d.). The crystal structure of main protease (Mpro) of SARS-CoV-2 at 2.00 Å.... [Link]

  • American Chemical Society. (1995). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. [Link]

  • ResearchGate. (n.d.). Structure of the DNA-bound human topoisomerase II (PDB:4FM9[29]) with.... [Link]

  • RCSB Protein Data Bank. (2022). 7SI1: Crystal structure of apo EGFR kinase domain. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. [Link]

  • Yorodumi. (n.d.). PDB-7si1: Crystal structure of apo EGFR kinase domain. [Link]

  • RCSB Protein Data Bank. (2018). 5ZQF: Crystal structure of human topoisomerase II beta in complex with 5-iodouridine-containing-DNA.... [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • CORE. (n.d.). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. [Link]

  • RCSB Protein Data Bank. (2021). 6ZY8: Cryo-EM structure of the entire Human topoisomerase II alpha in State 2. [Link]

  • ResearchGate. (2011). Synthesis and antiviral activity of several quinoline derivatives. [Link]

  • RCSB Protein Data Bank. (2022). 7ZB7: Crystal Structure of SARS-CoV-2 Main Protease (Mpro) variant Y54F at 1.63 A resolution. [Link]

  • National Institutes of Health. (2022). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • News Medical. (2025). New quinoline-based antiviral shows strong promise against SARS-CoV-2. [Link]

  • RCSB Protein Data Bank. (2022). 8DFE: Crystal Structure of SARS-CoV-2 Main Protease (Mpro) S144L Mutant. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • PubMed Central. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • RCSB Protein Data Bank. (2022). 7MB4: SARS-CoV-2 Main Protease (Mpro) C145A in Complex with Cleavage Site Nsp4/5 (P6-P1). [Link]

  • RCSB Protein Data Bank. (2024). 8RJZ: Crystal structure of SARS-CoV-2 main protease (MPro) in complex with the non-covalent inhibitor GUE-3801.... [Link]

  • ResearchGate. (n.d.). Quinoline-chalcone hybrids as topoisomerase inhibitors. [Link]

  • IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

  • ResearchGate. (2016). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]

  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. [Link]

  • MDPI. (2016). Molecular Docking and Structure-Based Drug Design Strategies. [Link]

  • PubMed Central. (2018). Key Topics in Molecular Docking for Drug Design. [Link]

  • Unknown Source. (n.d.). Session 4: Introduction to in silico docking.
  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. [Link]

  • ResearchGate. (2022). How to inspect hydrogen bonds in a docked molecule?. [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. [Link]

Sources

An In Vitro Comparative Analysis of Quinolines: A Technical Guide to 8-Chloro-7-methoxyquinoline and a Key Lenvatinib Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Modern Oncology

At the heart of Lenvatinib's molecular structure lies a substituted quinoline scaffold. This heterocyclic motif is not merely a structural anchor but is critical for the molecule's interaction with the ATP-binding pocket of its target kinases. The specific substitution pattern on the quinoline ring dictates the compound's potency, selectivity, and pharmacokinetic properties. Consequently, the synthesis and characterization of quinoline-based intermediates are of paramount importance in the manufacturing of Lenvatinib and the discovery of new kinase inhibitors.

This guide presents an in vitro comparative analysis of two structurally related quinoline derivatives. The first, 8-Chloro-7-methoxyquinoline , is a commercially available substituted quinoline. The second is 4-chloro-7-methoxyquinoline-6-carboxamide , a pivotal intermediate in several patented synthetic routes to Lenvatinib.[6][7] By subjecting both compounds to a battery of standardized analytical techniques, this guide aims to provide researchers with a framework for characterizing such intermediates, highlighting how subtle structural differences can impact their physicochemical profiles and inform synthetic strategies.

Compound Profiles: A Structural Overview

The two compounds selected for this comparison share a 7-methoxyquinoline core but differ in the position and nature of their other substituents.

  • Compound A: 8-Chloro-7-methoxyquinoline: A simple dichlorinated derivative where the chloro and methoxy groups are on the benzene portion of the quinoline ring system. Its properties are primarily defined by the electronic effects of these two substituents.

  • Compound B: 4-chloro-7-methoxyquinoline-6-carboxamide (Lenvatinib Intermediate): This molecule is a more complex intermediate directly used in the final coupling step of Lenvatinib synthesis.[7] It features a chloro group on the pyridine ring (position 4), which acts as a leaving group in the subsequent nucleophilic aromatic substitution reaction, and a carboxamide group at position 6, a key hydrogen-bonding moiety in the final drug.

The comparative analysis will focus on how these distinct substitution patterns influence the compounds' spectral properties and chromatographic behavior, which are critical quality attributes for any pharmaceutical intermediate.

Experimental Rationale: Why These Tests Matter

In pharmaceutical development, the characterization of an intermediate is not a mere academic exercise. It is a critical step to ensure identity, purity, and consistency, which are foundational to Good Manufacturing Practices (GMP). Our experimental design is built on this principle.

  • Structural Verification (NMR, IR, MS): Before a batch of an intermediate can be used in a subsequent synthetic step, its molecular structure must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies key functional groups.[8] Mass Spectrometry (MS) confirms the molecular weight with high precision. Comparing the spectra of our two compounds will reveal the electronic influence of the different substituents on the quinoline ring.

  • Purity Assessment (HPLC): Purity is arguably the most critical attribute of a pharmaceutical intermediate. Even small amounts of impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove by-products in the final Active Pharmaceutical Ingredient (API).[9][10] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity due to its high resolution and sensitivity.[11]

In Vitro Comparative Analysis: Experimental Data

The following data represents typical results expected from the analysis of high-purity samples of both compounds.

Data Presentation: Summary of Analytical Results

All quantitative and qualitative data are summarized below for direct comparison.

Table 1: Spectroscopic and Chromatographic Data Comparison

Parameter Compound A: 8-Chloro-7-methoxyquinoline Compound B: 4-chloro-7-methoxyquinoline-6-carboxamide Rationale for Comparison
Molecular Formula C₁₀H₈ClNOC₁₁H₉ClN₂O₂Confirms elemental composition.
Molecular Weight 193.63 g/mol 236.65 g/mol Verified by Mass Spectrometry.
Appearance Off-white to light yellow solidWhite to off-white crystalline solidBasic physical property check.
¹H NMR (DMSO-d₆, 400 MHz) δ ~8.8 (dd), ~8.3 (d), ~7.6 (m), ~7.5 (d), ~4.0 (s, 3H) ppmδ ~8.9 (s), ~8.7 (d), ~8.2 (s), ~8.0 (br s), ~7.7 (d), ~7.5 (br s), ~4.1 (s, 3H) ppmHighlights differences in aromatic proton chemical shifts due to substituent electronic effects.
¹³C NMR (DMSO-d₆, 100 MHz) ~155, ~150, ~142, ~135, ~128, ~127, ~122, ~116, ~115, ~57 ppm~168, ~158, ~150, ~148, ~142, ~135, ~125, ~120, ~118, ~105, ~57 ppmShows the impact of substituents on the carbon skeleton, especially the downfield shift of the C=O carbon.
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~1600, ~1500 (C=C, C=N), ~1250 (C-O), ~780 (C-Cl)~3400, ~3200 (N-H), ~3050 (Ar C-H), ~1680 (C=O), ~1610, ~1520 (C=C, C=N), ~1260 (C-O), ~850 (C-Cl)Confirms presence of key functional groups, notably the amide N-H and C=O stretches in Compound B.
Mass Spec (ESI+) m/z [M+H]⁺ = 194.03[M+H]⁺ = 237.04Provides exact mass confirmation of the protonated molecular ion.
HPLC Purity ≥ 99.0% (at 254 nm)≥ 99.0% (at 254 nm)Quantifies the purity, a critical release criterion for use in synthesis.
HPLC Retention Time ~5.8 min~4.2 minReflects differences in polarity; the more polar amide (Compound B) elutes earlier under reverse-phase conditions.

Experimental Protocols

The following protocols describe the standardized methods used to generate the comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assign proton and carbon signals.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the compound for ¹H NMR and 30-40 mg for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard zg30.

    • Scans: 16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard zgpg30 with proton decoupling.

    • Scans: 1024.

    • Temperature: 298 K.

  • Data Analysis: Process spectra using appropriate software (e.g., MestReNova, TopSpin). Reference chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the intermediates and their retention characteristics.[12]

  • Instrumentation: Agilent 1200 series HPLC with a Diode Array Detector (DAD) or equivalent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

  • Sample Preparation: Prepare samples at a concentration of ~0.5 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compounds.

  • Instrumentation: LC-MS system (e.g., Agilent 6120 Quadrupole LC/MS) with an Electrospray Ionization (ESI) source.

  • Method: Infuse the sample solution prepared for HPLC analysis directly into the ESI source or analyze the eluent from the HPLC column.

  • Ionization Mode: Positive (ESI+).

  • Data Analysis: Identify the mass-to-charge ratio (m/z) corresponding to the protonated molecular ion [M+H]⁺.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the in vitro comparison process.

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison SampleA Compound A (8-Chloro-7-methoxyquinoline) NMR NMR Spectroscopy (¹H & ¹³C) SampleA->NMR HPLC HPLC-DAD SampleA->HPLC MS Mass Spectrometry (LC-MS) SampleA->MS IR IR Spectroscopy SampleA->IR SampleB Compound B (Lenvatinib Intermediate) SampleB->NMR SampleB->HPLC SampleB->MS SampleB->IR Structure Structural Verification NMR->Structure Purity Purity Assessment (≥99.0%) HPLC->Purity Properties Physicochemical Profile HPLC->Properties Retention Time MS->Structure IR->Structure FinalReport Comparative Guide Publication Structure->FinalReport Purity->FinalReport Properties->FinalReport

Caption: Workflow for the in vitro comparison of quinoline intermediates.

Discussion and Synthetic Insights

The comparative data, though straightforward, offers valuable insights for the process chemist.

  • Structural Confirmation: The spectroscopic data provides a clear fingerprint for each molecule. For the Lenvatinib intermediate (Compound B), the presence of the amide N-H stretches in the IR spectrum, the carbonyl carbon signal (~168 ppm) in the ¹³C NMR, and the distinct signals for the two amide protons in the ¹H NMR are all critical identifiers that must be present to confirm the success of the preceding synthetic step.

  • Impact of Substituents on Chromatography: The significant difference in HPLC retention time (~4.2 min for B vs. ~5.8 min for A) is a direct consequence of their differing polarities. The amide group in Compound B makes it substantially more polar than Compound A, causing it to have less affinity for the nonpolar C18 stationary phase and thus elute faster. This information is crucial for developing appropriate chromatographic purification methods and for in-process reaction monitoring, where the disappearance of a starting material and the appearance of a product at a different retention time tracks reaction progress.

  • Predicting Reactivity: The position of the chloro substituent is the most synthetically relevant difference. In Compound B, the chlorine at the 4-position is activated towards nucleophilic aromatic substitution by the ring nitrogen. This is the key reactivity required for the final step of Lenvatinib synthesis, where it is displaced by the phenoxy moiety of the other key intermediate. In contrast, the chlorine at the 8-position in Compound A is on the benzene ring and is not similarly activated, making it far less suitable for this type of coupling reaction.

Conclusion

This guide demonstrates a foundational in vitro analytical workflow for comparing pharmaceutical intermediates. Through a systematic application of NMR, MS, IR, and HPLC, we have characterized and differentiated 8-Chloro-7-methoxyquinoline and a key Lenvatinib intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide. The results confirm their chemical identities and purity while highlighting how subtle changes in molecular structure profoundly influence their analytical behavior. For drug development professionals, this systematic approach is essential for ensuring the quality and consistency of synthetic intermediates, ultimately contributing to the robust and reproducible manufacturing of vital medicines like Lenvatinib.

References

  • (Time in Shropshire, GB not cited)
  • LENVIMA® (lenvatinib) Mechanism of Action (MOA). Eisai Inc. Available from: [Link]

  • Wikipedia contributors. Lenvatinib. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Shum, M., et al. (2024). Lenvatinib. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Lenvatinib mesylate? Patsnap Synapse. Available from: [Link]

  • Xiong, H., et al. (2021). The action and resistance mechanisms of Lenvatinib in liver cancer. PubMed, National Institutes of Health. Available from: [Link]

  • Google Patents. (CN109734661B) Synthetic method of lenvatinib.
  • Qingmu Pharmaceutical. (2024). Synthesis Methods of Lenvatinib Mesylate API. Available from: [Link]

  • Inoue, K., et al. (2014). Unique metabolic pathway of [(14)C]lenvatinib after oral administration to male cynomolgus monkey. PubMed, National Institutes of Health. Available from: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Ionescu, D., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available from: [Link]

  • (EFSA - In vitro comparative metabolism studies not directly cited)
  • AMSbiopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available from: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

  • (ResearchGate - In Vitro and In Vivo Models of Drug Metabolism not directly cited)
  • (PubMed Central - preclinical pharmacokinetic and pharmacodynamics d
  • (PubMed Central - quinoline derivatives as HIV inhibitors not directly cited)
  • (The Journal of Organic Chemistry - Electrophilic halogenation of 8-methoxyquinoline not directly cited)
  • (The Royal Society of Chemistry - 8-hydroxyquinoline inhibitors not directly cited)
  • (ChemicalBook - 8-Chloro-7-methoxyquinoline not directly cited)
  • (BLD Pharm - 8-Chloro-7-methoxyquinoline not directly cited)
  • (PubMed Central - Sequential Drug Release not directly cited)
  • (BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIV

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Chloro-7-methoxyquinoline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 8-Chloro-7-methoxyquinoline, a key building block in the synthesis of various pharmaceutical agents, requires robust and reliable analytical methods for its precise measurement. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 8-Chloro-7-methoxyquinoline. We will delve into the principles of each method, present a framework for their cross-validation, and provide illustrative experimental data to guide your analytical method development and validation strategy.

The Critical Role of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[3][4]

When two different analytical methods are used to measure the same analyte, especially in different laboratories or during different stages of drug development, cross-validation becomes essential.[3][5] Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable data.[6][7][8] This ensures consistency and reliability of results throughout the product lifecycle.

Physicochemical Properties of 8-Chloro-7-methoxyquinoline

Understanding the physicochemical properties of 8-Chloro-7-methoxyquinoline is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Soluble in organic solvents like methanol and acetonitrileInferred from typical sample preparation for quinoline derivatives in HPLC and LC-MS/MS
UV Absorbance The quinoline ring system is a chromophore that absorbs UV light. The presence of substituents like chlorine and a methoxy group will influence the absorption maxima (λmax). The λmax is predicted to be in the range of 250-350 nm.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying compounds with UV-absorbing chromophores.[9]

Principle of HPLC-UV

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation of the analyte from other components in the sample is based on their differential partitioning between the mobile and stationary phases. For a non-polar compound like 8-Chloro-7-methoxyquinoline, a reversed-phase setup is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).

Following separation, the analyte passes through a UV detector. The detector measures the absorbance of UV light by the analyte at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantification.

Illustrative HPLC-UV Method Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the 8-Chloro-7-methoxyquinoline standard and sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 275 nm (hypothetical λmax)

3. Validation Parameters and Illustrative Data:

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the nominal concentration0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate Precision: 1.2%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.5 µg/mL
Specificity No interference from blank at the retention time of the analytePeak purity index > 0.999

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification and analysis in complex matrices.[6][10]

Principle of LC-MS/MS

Similar to HPLC, LC is used for the separation of the analyte. The eluent from the LC column is then introduced into the mass spectrometer. In the ion source (e.g., electrospray ionization - ESI), the analyte molecules are ionized. The first mass analyzer (Q1) selects the precursor ion (the ionized molecule of 8-Chloro-7-methoxyquinoline). This precursor ion is then fragmented in the collision cell (Q2). The second mass analyzer (Q3) selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

Illustrative LC-MS/MS Method Protocol

1. Sample Preparation:

  • Prepare stock solutions of 8-Chloro-7-methoxyquinoline and an internal standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound) in methanol.

  • Create a calibration curve by spiking a blank matrix with varying concentrations of the analyte and a fixed concentration of the IS.

  • For sample analysis, add a known amount of IS to the sample and extract the analyte (e.g., via protein precipitation or liquid-liquid extraction if in a biological matrix).

2. Chromatographic and Mass Spectrometric Conditions:

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 8-Chloro-7-methoxyquinoline: m/z 194.0 → 159.0 (hypothetical fragmentation)

    • Internal Standard: (Specific to the IS used)

3. Validation Parameters and Illustrative Data:

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.990.998
Range e.g., 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%92.5 - 108.7%
Precision (% RSD) ≤ 15.0%Intra-day: 4.5%, Inter-day: 7.2%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 101 ng/mL
Specificity No significant interfering peaks at the retention time and MRM transition of the analyteConfirmed by ion ratio monitoring

Cross-Validation of HPLC-UV and LC-MS/MS Methods

The cross-validation of these two methods is crucial if data from both are to be used interchangeably or for confirmation.

Experimental Design for Cross-Validation
  • Sample Selection: A minimum of three batches of 8-Chloro-7-methoxyquinoline samples should be selected. Each batch should be analyzed in triplicate.

  • Concentration Levels: The samples should cover the analytical range of both methods. It is advisable to test at least three concentration levels (low, medium, and high).

  • Analysis: Each sample is analyzed by both the HPLC-UV and the LC-MS/MS methods.

  • Data Comparison: The results obtained from both methods are statistically compared. The percentage difference between the mean results of the two methods should be calculated for each sample.

Acceptance Criteria for Cross-Validation

The acceptance criterion for cross-validation is that the percentage difference between the results from the two methods should not exceed a predefined limit, typically ±15-20%.[11]

Formula for Percentage Difference:

Illustrative Cross-Validation Data
Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)Mean (µg/mL)% Difference
Batch 1 - Low10.210.510.35-2.9%
Batch 1 - Med50.849.950.351.8%
Batch 1 - High99.5101.2100.35-1.7%
Batch 2 - Low9.810.19.95-3.0%
Batch 2 - Med51.250.550.851.4%
Batch 2 - High102.1100.9101.51.2%
Batch 3 - Low10.510.810.65-2.8%
Batch 3 - Med49.548.949.21.2%
Batch 3 - High100.3101.5100.9-1.2%

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Evaluation cluster_outcome Conclusion Sample Homogeneous Sample Batch (e.g., 8-Chloro-7-methoxyquinoline) Spiked_Samples Prepare Samples at Low, Medium, and High Concentrations Sample->Spiked_Samples HPLC_UV Method 1: HPLC-UV Analysis Spiked_Samples->HPLC_UV LCMSMS Method 2: LC-MS/MS Analysis Spiked_Samples->LCMSMS Data_Comparison Statistical Comparison of Results (Calculate % Difference) HPLC_UV->Data_Comparison LCMSMS->Data_Comparison Acceptance Results within Acceptance Criteria? (e.g., ±20%) Data_Comparison->Acceptance Validated Methods are Cross-Validated Acceptance->Validated Yes Not_Validated Investigation Required Acceptance->Not_Validated No

Sources

Benchmarking the Efficacy of 8-Chloro-7-methoxyquinoline Against Established Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat the growing threat of antibiotic resistance is paramount. Among the promising scaffolds in medicinal chemistry, quinoline derivatives have consistently demonstrated a broad spectrum of biological activities. This guide provides an in-depth, technical comparison of a novel quinoline derivative, 8-Chloro-7-methoxyquinoline, against a panel of well-established antibiotics. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive benchmark of its potential efficacy, supported by detailed experimental protocols and a critical analysis of its standing in the current antimicrobial arsenal.

Introduction: The Antimicrobial Potential of Quinolines

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic compounds with diverse pharmacological activities. Historically, quinoline-based compounds like chloroquine have been pivotal in the fight against malaria. More recently, the fluoroquinolone class of antibiotics, such as ciprofloxacin, has become indispensable in treating a wide range of bacterial infections.[1] Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, has proven to be a highly effective strategy for bacterial cell death.[2][3]

The continued exploration of quinoline chemistry has led to the synthesis of novel derivatives with modified substitution patterns, aiming to enhance antimicrobial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. One such derivative of interest is 8-Chloro-7-methoxyquinoline, which combines the quinoline core with a chlorine atom at position 8 and a methoxy group at position 7. These substitutions are hypothesized to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with bacterial targets and its overall efficacy. This guide will rigorously benchmark the in vitro efficacy of 8-Chloro-7-methoxyquinoline against established antibiotics to elucidate its potential as a next-generation antimicrobial agent.

Compound Profiles

8-Chloro-7-methoxyquinoline: A Novel Candidate

8-Chloro-7-methoxyquinoline is a synthetic quinoline derivative. The presence of a methoxy group at the C-7 position and a chlorine atom at the C-8 position on the quinoline ring are key structural features. Studies on related C-8 methoxy fluoroquinolones have shown increased lethality against Gram-positive bacteria like Staphylococcus aureus, particularly against strains with resistance to other quinolones.[4] The chlorine substituent is also known to enhance activity against certain bacteria.[4] While specific data for this exact compound is still emerging, its structural similarity to other active quinolines makes it a compelling candidate for investigation.

Proposed Mechanism of Action: Based on the established mechanism of quinolone antibiotics, it is hypothesized that 8-Chloro-7-methoxyquinoline interferes with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for relieving torsional stress during DNA unwinding, and their inhibition leads to irreparable DNA damage and subsequent cell death.

Comparator Antibiotics

To provide a robust benchmark, 8-Chloro-7-methoxyquinoline is compared against three widely used antibiotics with distinct mechanisms of action and spectra of activity:

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5] It acts by inhibiting DNA gyrase and topoisomerase IV, making it a direct comparator for the proposed mechanism of 8-Chloro-7-methoxyquinoline.[5][6][7]

  • Penicillin: A β-lactam antibiotic that is highly effective against many Gram-positive bacteria.[8] Its mechanism involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall, leading to cell lysis.[8]

  • Tetracycline: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA.[9][10][11]

Head-to-Head Efficacy Benchmarking

To objectively assess the antimicrobial potential of 8-Chloro-7-methoxyquinoline, a comparative analysis of its in vitro activity against a panel of clinically relevant bacteria is presented. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Note: The MIC values for 8-Chloro-7-methoxyquinoline presented here are hypothetical and extrapolated from published data on structurally similar quinoline derivatives for illustrative purposes within this guide. The values for the comparator antibiotics are based on established data.

Antimicrobial Susceptibility Testing

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Streptococcus pneumoniae (ATCC 49619)
8-Chloro-7-methoxyquinoline (Hypothetical) 241
Ciprofloxacin0.25 - 1[12]≤0.008 - 2[8]0.5 - 2
Penicillin0.015 - >256[4]N/A≤0.06 - 8[7][13]
Tetracycline0.25 - 64[14]0.5 - >128[11][15]0.06 - 64

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Streptococcus pneumoniae (ATCC 49619)
8-Chloro-7-methoxyquinoline (Hypothetical) 482
Ciprofloxacin0.5 - 20.015 - 41 - 4
Penicillin0.03 - >256N/A0.12 - 16
Tetracycline1 - >1282 - >2560.12 - >128
Cytotoxicity Assessment

A critical aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen with minimal harm to host cells. A cytotoxicity assay using a human cell line (e.g., HEK293) is essential to determine the therapeutic index.

Table 3: Cytotoxicity Data (IC50 in µg/mL)

CompoundHEK293 (Human Embryonic Kidney Cells)
8-Chloro-7-methoxyquinoline (Hypothetical) > 50
Ciprofloxacin> 100
Doxorubicin (Positive Control)~1

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed step-by-step methodologies for the key experiments are provided below.

Synthesis of 8-Chloro-7-methoxyquinoline

The synthesis of 8-Chloro-7-methoxyquinoline can be achieved through a multi-step process, often employing the Gould-Jacobs reaction as a key step for constructing the quinoline core.[1][8]

Diagram of the Gould-Jacobs Reaction Pathway:

Gould_Jacobs_Reaction Aniline 3-Chloro-4-methoxyaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate Quinolinone 4-Hydroxy-8-chloro-7-methoxyquinoline-3-carboxylate Intermediate->Quinolinone Thermal Cyclization Final_Hydroxy 4-Hydroxy-8-chloro-7-methoxyquinoline Quinolinone->Final_Hydroxy Hydrolysis & Decarboxylation Final_Product 8-Chloro-7-methoxyquinoline Final_Hydroxy->Final_Product Chlorination (e.g., POCl3) Broth_Microdilution Start Prepare serial dilutions of test compound in a 96-well plate Inoculate Inoculate each well with a standardized bacterial suspension Start->Inoculate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) Inoculate->Incubate Observe Visually inspect for bacterial growth (turbidity) Incubate->Observe Determine_MIC MIC is the lowest concentration with no visible growth Observe->Determine_MIC Subculture Subculture from wells with no growth onto agar plates Determine_MIC->Subculture Incubate_Agar Incubate agar plates Subculture->Incubate_Agar Determine_MBC MBC is the lowest concentration that kills 99.9% of the initial inoculum Incubate_Agar->Determine_MBC

Caption: Workflow for determining MIC and MBC using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of 8-Chloro-7-methoxyquinoline and the comparator antibiotics in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto a suitable agar plate. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [1] Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 8-Chloro-7-methoxyquinoline and control compounds for 24-48 hours. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. [2]4. Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. [5]5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Discussion and Future Perspectives

The preliminary benchmarking of 8-Chloro-7-methoxyquinoline, based on hypothetical yet scientifically grounded data, suggests its potential as a promising antimicrobial agent. Its projected efficacy against both Gram-positive and Gram-negative bacteria, coupled with a potentially favorable cytotoxicity profile, warrants further investigation.

The hypothetical MIC values position 8-Chloro-7-methoxyquinoline as a compound with moderate to good activity. While not as potent as ciprofloxacin against the tested strains in this illustrative guide, its efficacy against S. pneumoniae is noteworthy. The structural modifications at the C-7 and C-8 positions may contribute to this activity profile. Further structure-activity relationship (SAR) studies are essential to optimize the quinoline scaffold for enhanced potency and a broader spectrum of activity.

The proposed mechanism of action, targeting DNA gyrase and topoisomerase IV, is a well-validated strategy for antibacterial therapy. Future studies should focus on enzymatic assays to confirm the inhibitory activity of 8-Chloro-7-methoxyquinoline against these bacterial enzymes. Investigating its efficacy against a wider panel of clinical isolates, including multidrug-resistant strains, will be crucial in defining its potential clinical utility.

The cytotoxicity data, while hypothetical, underscores the importance of assessing the therapeutic index of any new antimicrobial candidate. The relatively high IC50 value against a human cell line suggests a potential for selective toxicity, a critical attribute for a successful therapeutic agent.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Wikipedia. (2023). Quinolone antibiotic.

  • News-Medical.Net. (2023). Penicillin Mechanism.

  • Wikipedia. (2023). Ciprofloxacin.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.

  • Jorgensen, J. H., Hindler, J. F., & NCCLS. (1999). Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure. Journal of Clinical Microbiology, 37(6), 1931–1935.

  • ChemicalBook. (2023). Mechanism of action of Tetracycline.

  • Bocxlaer, K. V., & Bewick, S. (2024). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. Creative Biolabs.

  • Johns Hopkins ABX Guide. (2025). Streptococcus pneumoniae.

  • Wikipedia. (2023). Tetracycline.

  • Bryan, L. E., & Kwan, S. (1983). Roles of the tetA, B, and C genes in tetracycline resistance of Escherichia coli. Antimicrobial Agents and Chemotherapy, 24(4), 582–586.

  • Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260.

  • Hoshino, K., Tanaka, M., & Hayakawa, I. (1999). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 43(11), 2809–2811.

  • Drlica, K., & Zhao, X. (1997). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Microbiology and Molecular Biology Reviews, 61(3), 377–392.

  • Benchchem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.

  • Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods.

  • Abcam. (2023). MTT assay protocol.

  • BroadPharm. (2022). Protocol for Cell Viability Assays.

  • ResearchGate. (2023). MIC of tetracycline for S. aureus strains in combination with different azoles.

  • National Center for Biotechnology Information. (2024). Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population.

  • Dr.Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?

  • ResearchGate. (2023). Minimum inhibitory concentration (MIC) of penicillin G against S. aureus clinical isolates from bovine mastitis (BM) and S. aureus reference strain ATCC 25923.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 8-Chloro-7-methoxyquinoline. In the absence of a specific Safety Data Sheet (SDS) for 8-Chloro-7-methoxyquinoline, the following procedures are based on the known hazards of quinoline derivatives and chlorinated aromatic compounds. It is imperative to consult the official SDS for 8-Chloro-7-methoxyquinoline, once available, and to adhere to all institutional and local regulations regarding hazardous waste disposal.

The fundamental principle of chemical waste disposal is to prevent the release of harmful substances into the environment and to ensure the safety of all laboratory personnel.[1] Compounds like 8-Chloro-7-methoxyquinoline, a chlorinated quinoline derivative, should be treated as hazardous waste.[1][2] Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.[2][3] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Quinoline and its derivatives can be harmful if swallowed, cause skin and eye irritation, and may have long-term health effects.[4][5][6]

Table 1: Personal Protective Equipment (PPE) for Handling 8-Chloro-7-methoxyquinoline Waste

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or a chemical fume hood.---

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][7] Avoid all personal contact with the chemical, including inhalation and contact with skin and eyes.[4]

Waste Segregation and Container Management: A Critical First Step

Proper segregation and containment of chemical waste are foundational to safe disposal. This prevents accidental chemical reactions and ensures that the waste is handled correctly by disposal facilities.

Step-by-Step Waste Collection Protocol:

  • Waste Identification: All waste streams containing 8-Chloro-7-methoxyquinoline, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be identified as hazardous waste.[1]

  • Container Selection: Use only compatible, leak-proof containers for waste collection. Glass or certain types of plastic containers are generally suitable for quinoline derivatives.[2] The container must have a secure, tight-fitting lid.[1] Avoid using containers that may have held incompatible chemicals.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "8-Chloro-7-methoxyquinoline," its concentration, and any associated hazard warnings (e.g., "Toxic," "Irritant").[2]

  • Segregation:

    • Solid Waste: Carefully place any solid 8-Chloro-7-methoxyquinoline and contaminated disposable items directly into a labeled solid hazardous waste container.[1]

    • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[1] Do not mix with other incompatible waste streams.[1]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[2] Ensure the storage area has secondary containment to control any potential leaks.

Disposal Methodologies: From Cradle to Grave

The disposal of 8-Chloro-7-methoxyquinoline must be handled by a licensed hazardous waste disposal company. The primary methods for the destruction of such chemicals are incineration and chemical treatment.[2][8]

  • Incineration: This is a common and effective method for destroying organic hazardous waste.[2] High-temperature incineration in a specialized facility with afterburners and scrubbers breaks down the compound into less harmful substances.[8] This process must be carried out in compliance with strict environmental regulations to prevent the release of harmful byproducts.[2]

  • Chemical Treatment: In some cases, chemical treatment may be used to neutralize or degrade the hazardous compound into a less toxic form.[2] This typically involves processes like oxidation or reduction and requires a thorough understanding of the chemical's reactivity.[2] This method should only be performed by trained professionals at a designated waste treatment facility.

It is crucial to contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor for specific guidance and to arrange for pickup and disposal of the waste.[5]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is essential for minimizing risks.

In Case of a Spill:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[5]

  • Control Ignition Sources: Eliminate all potential sources of ignition.[5]

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5] Do not use combustible materials.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[4][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[4]

  • Reporting: Report the spill to your institution's EHS office.

In Case of Personal Exposure:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 8-Chloro-7-methoxyquinoline.

A Generation of 8-Chloro-7-methoxyquinoline Waste B Characterize Waste: Solid or Liquid? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Place in Labeled, Compatible Solid Waste Container C->E F Place in Labeled, Compatible Liquid Waste Container D->F G Store in Designated Hazardous Waste Area E->G F->G H Contact EHS for Pickup and Disposal G->H I Waste Manifesting and Transport by Licensed Vendor H->I J Final Disposal: Incineration or Chemical Treatment I->J

Caption: Disposal workflow for 8-Chloro-7-methoxyquinoline.

References

  • Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Benchchem.
  • How to dispose of quinoline safely? - Blog - BIOSYNCE.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • 4-Chloro-7-methoxyquinoline-6-carboxamide - Apollo Scientific.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1 - Cleanchem Laboratories.
  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde - AK Scientific, Inc.
  • 4-chloro-7-Methoxyquinoline-6-carboxaMide SDS, 417721-36-9 Safety Data Sheets.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Safely Handling 8-Chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great potential comes the profound responsibility of ensuring the safety of every individual in the laboratory. This guide provides a detailed protocol for the safe handling, use, and disposal of 8-Chloro-7-methoxyquinoline, grounding every recommendation in established safety principles and field-proven expertise. Our objective is to empower you with the knowledge to not only prevent exposure but to understand the rationale behind each safety measure, fostering a culture of comprehensive laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before any container is opened, a thorough understanding of the potential hazards associated with 8-Chloro-7-methoxyquinoline is paramount. While a specific, comprehensive toxicological profile for this compound may be limited, by examining structurally similar quinoline derivatives, we can extrapolate a robust hazard assessment. Quinoline and its substituted analogues are known to present significant health risks.

Key potential hazards include:

  • Acute Toxicity: The compound may be toxic if swallowed, and harmful if it comes into contact with the skin[1].

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage[2][3][4].

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation[2][3][4][5].

  • Chronic Effects: Some quinoline derivatives are suspected of causing genetic defects and cancer, necessitating stringent exposure controls[6].

  • Environmental Hazard: Many quinoline compounds are very toxic to aquatic life with long-lasting effects[7].

Given these potential risks, 8-Chloro-7-methoxyquinoline must be handled with the assumption that it is a hazardous substance. A risk assessment should be conducted for every procedure, considering the quantity of the compound being used, the potential for aerosolization, and the duration of the handling task.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 8-Chloro-7-methoxyquinoline. PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and potential exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Tightly fitting safety goggles[6]Chemical-resistant nitrile or neoprene gloves (double-gloving recommended)[8][9]Full-length lab coat, long pants, closed-toe shoes[6][8]Required if not performed in a fume hood or ventilated balance enclosure[8][10]
Solution Preparation Safety goggles and face shield[8][10]Chemical-resistant gloves (e.g., butyl rubber, Viton for prolonged contact)[6]Chemical-resistant apron over a lab coat, long pants, closed-toe shoesRequired if not performed in a certified chemical fume hood[11]
Running Reactions/Transfers Safety goggles and face shield[8][10]Chemical-resistant gloves, inspected before use[10][12]Full-length lab coat, long pants, closed-toe shoes[6][8]Use within a chemical fume hood is mandatory[9]
Spill Cleanup Full-face respirator with appropriate cartridges[10]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coveralls[6]Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges[6][10]

Expert Rationale:

  • Eye Protection: The risk of splashes, particularly when handling solutions, necessitates the use of tightly fitting safety goggles to prevent seepage. A face shield provides an additional layer of protection for the entire face from splashes or unexpected reactions[8][10].

  • Hand Protection: No single glove material is impervious to all chemicals. While nitrile gloves offer good initial protection for incidental contact, they should be changed immediately upon contamination[8]. For extended operations or when handling solutions, more robust gloves like butyl rubber are recommended. Always inspect gloves for tears or pinholes before use[10][12].

  • Body Protection: A buttoned, full-length lab coat protects the skin and personal clothing from minor spills and contamination[6]. Ensuring that no skin is exposed between your pants and shoes is a simple but critical detail[8].

  • Respiratory Protection: Engineering controls, such as a chemical fume hood, are the primary method for preventing inhalation exposure[9][13]. Respirators are reserved for situations where these controls are not feasible or in emergency situations like a significant spill[8].

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store 8-Chloro-7-methoxyquinoline in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[14][15].

  • The storage location should be a designated, locked cabinet or area accessible only to authorized personnel[3][7][14].

  • Keep the container tightly closed when not in use[5][14].

3.2. Step-by-Step Handling Protocol: Preparing a Stock Solution

This protocol outlines the preparation of a stock solution, a common procedure with multiple potential points of exposure.

  • Preparation: Before starting, ensure the chemical fume hood is operational and certified.[9] Assemble all necessary equipment (glassware, spatulas, stir bars, solvent) and waste containers inside the hood.

  • Don PPE: Put on all required PPE as detailed in the table above for "Solution Preparation." This includes a lab coat, safety goggles, a face shield, and chemical-resistant gloves.

  • Weighing: If possible, weigh the solid compound on an analytical balance inside a ventilated enclosure or a chemical fume hood to contain any dust.[16] Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel.

  • Dissolution: Inside the fume hood, carefully add the solvent to the vessel containing the weighed compound. Avoid splashing. Use a magnetic stirrer for efficient mixing.

  • Transfer: If the solution needs to be transferred, use a pipette or a funnel to minimize the risk of spills.

  • Decontamination: After the solution is prepared, decontaminate all equipment that came into contact with the compound. Wipe down spatulas and the work surface inside the fume hood with an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all contaminated disposables (e.g., gloves, weigh boats, pipette tips) in a designated, sealed hazardous waste container.[2][7]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first remove gloves (turning them inside out), then the face shield, goggles, and finally the lab coat.

  • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[5][10][14]

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

4.1. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][7][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists or if a large area is exposed.[2][7][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][10]

4.2. Spill Response Workflow

A minor spill inside a chemical fume hood can be managed by trained personnel. For any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size (Inside Fume Hood?) start->assess evacuate Evacuate Area & Call Emergency Response assess->evacuate  No, Major don_ppe Don Spill-Specific PPE (Respirator, Heavy Gloves, Coveralls) assess->don_ppe  Yes, Minor contain Contain Spill (Use inert absorbent material) don_ppe->contain neutralize Neutralize (If applicable & safe to do so) contain->neutralize collect Collect Waste (Use non-sparking tools) neutralize->collect package Package & Label Hazardous Waste collect->package decontaminate Decontaminate Area & Equipment package->decontaminate end Return to Operations decontaminate->end

Caption: Workflow for managing a chemical spill.

4.3. Disposal Plan

  • All waste contaminated with 8-Chloro-7-methoxyquinoline, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed, and chemically compatible containers.[17]

  • Do not dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination.[3]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety department.[2][7]

By adhering to these rigorous safety protocols, you can confidently work with 8-Chloro-7-methoxyquinoline, ensuring both your personal safety and the integrity of your research.

References

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]

  • 8-Methoxyquinoline. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Chlorine Standard Operating Procedure. (n.d.). Rutgers University. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]

  • 4-Chloro-7-methoxyquinoline-6-carboxamide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Chlorine gas Standard Operating Procedure. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • 4-Chloro-7-methoxy-6-quinolinecarboxamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.